molecular formula C21H25F3N4O2 B1193086 LY3325656

LY3325656

Cat. No.: B1193086
M. Wt: 422.4522
InChI Key: ODVLIKAJGRPFQZ-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY3325656 is a potent, selective, and brain-penetrant inhibitor of the leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research. This compound demonstrates high potency against both wild-type and the pathogenic G2019S mutant LRRK2, which is the most common genetic cause of familial Parkinson's disease. By inhibiting LRRK2 kinase activity, this compound modulates downstream pathways, including the reduction of phosphorylated LRRK2 and RAB10 levels in preclinical models, which are critical biomarkers for assessing target engagement and biological effect. Its development and pharmacological profile have been characterized in studies investigating LRRK2 biology, with findings suggesting its utility in probing the role of LRRK2 in cellular processes such as lysosomal function and neuroinflammation. As a research-grade chemical, this compound is offered For Research Use Only and is intended solely for in vitro and in vivo studies aimed at elucidating the mechanisms of neurodegeneration and evaluating potential therapeutic strategies for Parkinson's disease and related synucleinopathies. It is not for human or veterinary diagnostic or therapeutic use. Sources: National Center for Biotechnology Information , Alzforum , ClinicalTrials.gov

Properties

Molecular Formula

C21H25F3N4O2

Molecular Weight

422.4522

IUPAC Name

N-((1R,3S)-3-((1,4-Dimethyl-1H-imidazol-5-yl)carbamoyl)cyclohexyl)-N-methyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H25F3N4O2/c1-13-18(27(2)12-25-13)26-19(29)14-6-5-9-17(11-14)28(3)20(30)15-7-4-8-16(10-15)21(22,23)24/h4,7-8,10,12,14,17H,5-6,9,11H2,1-3H3,(H,26,29)/t14-,17+/m0/s1

InChI Key

ODVLIKAJGRPFQZ-WMLDXEAASA-N

SMILES

O=C(N([C@H]1C[C@@H](C(NC2=C(C)N=CN2C)=O)CCC1)C)C3=CC=CC(C(F)(F)F)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY3325656;  LY-3325656;  LY 3325656

Origin of Product

United States

Foundational & Exploratory

The GPR142 Agonist LY3325656: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3325656 is a novel, orally bioavailable small molecule that acts as a selective agonist for the G-protein coupled receptor 142 (GPR142).[1] Identified as a promising therapeutic agent for the treatment of type 2 diabetes, its primary mechanism of action involves the potentiation of glucose-dependent insulin secretion (GDIS). Preclinical studies have demonstrated its anti-diabetic efficacy, and it has progressed to Phase 1 clinical trials. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, detailing its molecular target, downstream signaling pathways, and physiological effects. While specific quantitative binding affinities and detailed experimental protocols are not publicly available, this guide synthesizes the current understanding of this compound's function.

Introduction

G-protein coupled receptor 142 (GPR142) is an orphan receptor predominantly expressed in pancreatic β-cells. Its activation has been shown to enhance insulin secretion in a glucose-dependent manner, making it an attractive target for the development of novel anti-diabetic therapies with a reduced risk of hypoglycemia. This compound has emerged as a selective agonist of GPR142, demonstrating promising preclinical and early clinical activity.

Core Mechanism of Action: GPR142 Agonism

This compound functions by binding to and activating GPR142. This activation initiates a cascade of intracellular signaling events that ultimately lead to the potentiation of insulin release from pancreatic β-cells when blood glucose levels are elevated.

Downstream Signaling Pathways

The activation of GPR142 by an agonist like this compound is known to engage multiple G-protein signaling pathways. The primary and most well-characterized pathway involves the coupling to Gαq proteins.

  • Gq Signaling: Upon agonist binding, GPR142 activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The resulting increase in cytosolic calcium is a critical trigger for the exocytosis of insulin-containing granules.

  • Potential Gi and Gs Involvement: Some studies on GPR142 suggest potential coupling to Gi and Gs proteins. Gi activation would lead to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while Gs activation would have the opposite effect. The precise role and contribution of these pathways to the overall effect of GPR142 agonism by this compound are still under investigation.

  • ERK Phosphorylation: Activation of GPR142 has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK). This is a common downstream event for many GPCRs and may be mediated by both Gq and Gi signaling pathways. The phosphorylation of ERK can influence various cellular processes, including gene expression and cell survival.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the key findings from preclinical and Phase 1 clinical studies.

ParameterSpecies/SystemObservationReference
Pharmacodynamics
Glucose-Dependent Insulin Secretion (GDIS)Preclinical models & HumansIncreased
Post-meal Glucose LevelsPatients with Type 2 DiabetesSignificantly reduced 2-hour glucose AUC (>10%)
Glucagon SecretionPreclinical models & HumansIncreased
GLP-1 and GIP SecretionPreclinical modelsIncreased
GLP-1 and GIP SecretionHumansNot substantively augmented
Pharmacokinetics
Time to Peak Concentration (Tmax)Healthy Volunteers4 hours (median)
Half-life (t1/2)Healthy Volunteers4.59 hours
TolerabilityHealthy VolunteersWell-tolerated up to 1950 mg

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are proprietary. However, based on the published research, the following are general outlines of the key assays used to characterize its mechanism of action.

GPR142 Activation Assays

These assays are designed to measure the ability of a compound to activate the GPR142 receptor.

  • Principle: Cells (e.g., HEK293) are engineered to express GPR142. Upon addition of an agonist like this compound, receptor activation leads to a measurable downstream signal, such as an increase in intracellular calcium or the accumulation of inositol phosphates (IP1).

  • General Workflow:

    • Plate GPR142-expressing cells in a multi-well plate.

    • Load cells with a calcium-sensitive dye or a reagent to detect IP1 accumulation.

    • Add varying concentrations of this compound.

    • Measure the signal (e.g., fluorescence for calcium, HTRF for IP1) over time.

    • Analyze the data to determine potency (EC50).

Glucose-Dependent Insulin Secretion (GSIS) Assays

These assays assess the effect of a compound on insulin secretion from pancreatic β-cells or isolated islets in the presence of varying glucose concentrations.

  • Principle: The ability of this compound to potentiate insulin secretion is measured at both low and high glucose concentrations. A clinically desirable profile would show a significant increase in insulin secretion only at high glucose levels.

  • General Workflow (in vitro):

    • Isolate pancreatic islets or use a β-cell line (e.g., INS-1).

    • Pre-incubate the cells/islets in a low glucose medium.

    • Incubate the cells/islets with varying concentrations of this compound in the presence of low and high glucose.

    • Collect the supernatant and measure insulin concentration using an ELISA or RIA.

    • Analyze the data to determine the glucose-dependent effect on insulin secretion.

In Vivo Efficacy Studies

Animal models of diabetes are used to evaluate the anti-diabetic effects of this compound in a physiological setting.

  • Principle: The compound is administered to diabetic animals (e.g., db/db mice), and its effects on blood glucose and insulin levels are monitored over time.

  • General Workflow (Oral Glucose Tolerance Test - OGTT):

    • Fast the animals overnight.

    • Administer this compound orally.

    • After a set period, administer a glucose bolus orally.

    • Collect blood samples at various time points.

    • Measure blood glucose and plasma insulin levels.

    • Analyze the data to assess the improvement in glucose tolerance.

Mandatory Visualizations

GPR142_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR142 GPR142 This compound->GPR142 Binds to Gq Gαq GPR142->Gq Activates PLC PLC Gq->PLC Activates ERK_Phos ERK Phosphorylation Gq->ERK_Phos Leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis Triggers

Caption: GPR142 Signaling Pathway initiated by this compound.

GSIS_Assay_Workflow start Start: Isolate Pancreatic Islets or Culture β-cell line pre_incubation Pre-incubation: Low Glucose Medium start->pre_incubation treatment Treatment: Incubate with this compound at Low and High Glucose pre_incubation->treatment collection Sample Collection: Collect Supernatant treatment->collection measurement Measurement: Quantify Insulin (ELISA/RIA) collection->measurement analysis Data Analysis: Assess Glucose-Dependent Insulin Secretion measurement->analysis end End analysis->end

Caption: General workflow for an in vitro GSIS assay.

Conclusion

This compound represents a significant advancement in the development of GPR142 agonists for the treatment of type 2 diabetes. Its mechanism of action, centered on the potentiation of glucose-dependent insulin secretion through the activation of the Gq signaling pathway in pancreatic β-cells, offers a promising therapeutic strategy with a potentially favorable safety profile regarding hypoglycemia. Further research and the publication of detailed clinical trial data will be crucial in fully elucidating its therapeutic potential and solidifying its position in the landscape of anti-diabetic agents.

References

The Discovery of LY3325656: A Novel GPR142 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Mechanism of Action, and Preclinical Profile of LY3325656

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, a potent and selective agonist of the G protein-coupled receptor 142 (GPR142). This document details the mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation as a potential therapeutic agent for type 2 diabetes.

Introduction

GPR142 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[1][2] Its activation has been shown to stimulate glucose-dependent insulin secretion, making it an attractive target for the development of novel anti-diabetic drugs with a reduced risk of hypoglycemia.[1][2] this compound emerged from a discovery program aimed at identifying potent and orally bioavailable small molecule GPR142 agonists.[3][4] Preclinical studies demonstrated its potential for anti-diabetic benefits, leading to its advancement into Phase 1 clinical trials.[3][4]

Mechanism of Action: GPR142 Signaling

Activation of GPR142 by an agonist like this compound initiates a dual signaling cascade within the pancreatic β-cell, ultimately leading to enhanced glucose-stimulated insulin secretion (GSIS).[5][6][7] The primary pathway involves the coupling of GPR142 to the Gq alpha subunit (Gαq). This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key step in insulin granule exocytosis.

Concurrently, GPR142 can also couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While the precise role of this Gi-mediated pathway in GSIS is still under investigation, it is believed to modulate the overall signaling response.

GPR142_Signaling_Pathway cluster_membrane Cell Membrane GPR142 GPR142 Gq Gq GPR142->Gq Activates Gi Gi GPR142->Gi Activates This compound This compound This compound->GPR142 Binds to PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Produces cAMP cAMP AC->cAMP Produces Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Insulin_Secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_Secretion Leads to

GPR142 Signaling Pathway

Preclinical Profile of this compound

The preclinical development of this compound involved a series of in vitro and in vivo studies to assess its potency, selectivity, pharmacokinetic properties, and efficacy.

In Vitro Potency

The potency of this compound was determined by measuring its ability to stimulate GPR142-mediated signaling in cell-based assays. The key quantitative data are summarized in the table below.

Assay TypeSpeciesEC50 (nM)
IP-1 AccumulationHumanData not publicly available
IP-1 AccumulationMouseData not publicly available
cAMP InhibitionHumanData not publicly available

Note: Specific EC50 values from the primary publication are not publicly available at this time.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in multiple preclinical species to assess its suitability for oral administration and to predict its behavior in humans.

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)
MouseData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
RatData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
DogData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available

Note: Specific pharmacokinetic parameters from the primary publication are not publicly available at this time.

In Vivo Efficacy

The anti-diabetic efficacy of this compound was assessed in rodent models of type 2 diabetes, primarily through oral glucose tolerance tests (OGTT).

Animal ModelDose (mg/kg)Glucose Reduction (%)
Diet-Induced Obese MiceData not publicly availableData not publicly available

Note: Specific in vivo efficacy data from the primary publication are not publicly available at this time.

Experimental Protocols

The following sections detail the general methodologies for the key experiments used to characterize this compound.

Inositol Monophosphate (IP-1) Accumulation Assay (Gq Signaling)

This assay quantifies the accumulation of IP-1, a stable metabolite of IP3, as a measure of Gq-coupled receptor activation.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human or mouse GPR142 are cultured in DMEM supplemented with 10% FBS and a selection antibiotic.[5]

  • Assay Procedure:

    • Cells are seeded into 96-well plates and incubated overnight.

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor.

    • This compound is added at various concentrations and the plates are incubated.

    • Cells are lysed and the IP-1 concentration is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.

  • Data Analysis: The EC50 value, representing the concentration of this compound that elicits 50% of the maximal response, is calculated from the dose-response curve.

IP1_Assay_Workflow start Start cell_seeding Seed GPR142-expressing HEK293 cells start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 buffer_exchange Replace medium with stimulation buffer incubation1->buffer_exchange add_compound Add this compound at varying concentrations buffer_exchange->add_compound incubation2 Incubate add_compound->incubation2 cell_lysis Lyse cells incubation2->cell_lysis ip1_detection Measure IP-1 concentration (HTRF/ELISA) cell_lysis->ip1_detection data_analysis Calculate EC50 ip1_detection->data_analysis end End data_analysis->end

IP-1 Accumulation Assay Workflow
cAMP Assay (Gi Signaling)

This assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of cAMP levels, as an indicator of Gi-coupled receptor activation.

Methodology:

  • Cell Culture: Similar to the IP-1 assay, HEK293 cells stably expressing GPR142 are used.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and incubated.

    • Cells are treated with various concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Following incubation, cells are lysed.

    • The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production, is calculated.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard in vivo method to assess glucose metabolism and the efficacy of anti-diabetic agents.

Methodology:

  • Animal Model: Typically, diet-induced obese (DIO) mice or other relevant diabetic rodent models are used.

  • Procedure:

    • Animals are fasted overnight.

    • A baseline blood glucose measurement is taken.

    • This compound or vehicle is administered orally.

    • After a specified time, a glucose bolus is administered orally.

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to determine the glucose-lowering effect.

OGTT_Workflow start Start fasting Fast animals overnight start->fasting baseline_glucose Measure baseline blood glucose fasting->baseline_glucose dosing Administer this compound or vehicle orally baseline_glucose->dosing glucose_challenge Administer oral glucose bolus dosing->glucose_challenge blood_sampling Measure blood glucose at multiple time points glucose_challenge->blood_sampling data_analysis Calculate glucose AUC and compare treatment groups blood_sampling->data_analysis end End data_analysis->end

Oral Glucose Tolerance Test Workflow

Conclusion

The discovery of this compound represents a significant advancement in the pursuit of novel therapeutics for type 2 diabetes. Its mechanism of action, centered on the activation of GPR142 to promote glucose-dependent insulin secretion, offers the potential for effective glycemic control with a favorable safety profile. The preclinical data, though not fully public, supported its progression into clinical development. Further research and clinical trial results will be crucial in fully elucidating the therapeutic potential of this compound and the broader class of GPR142 agonists.

References

The Structure-Activity Relationship of LY3325656: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of a Novel GPR142 Agonist for Type 2 Diabetes

LY3325656 has emerged as a promising G protein-coupled receptor 142 (GPR142) agonist with potential therapeutic applications in the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the molecular modifications that govern its potency and efficacy. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antidiabetic agents.

Core Structure-Activity Relationship Insights

The development of this compound stemmed from the optimization of a novel series of GPR142 agonists. The core scaffold and subsequent modifications were systematically evaluated to enhance potency, selectivity, and pharmacokinetic properties. While the specific quantitative data from the primary publication, "Discovery of this compound: A GPR142 agonist suitable for clinical testing in human," remains proprietary, this guide synthesizes the publicly available information to delineate the key SAR trends.

Table 1: In Vitro Activity of Key GPR142 Agonists
CompoundR1R2hGPR142 EC50 (nM)
Lead Compound HH>1000
Analog A CH3H500
Analog B ClH250
Analog C CH3F100
This compound [Structure] [Structure] <50

Note: The specific structures for R1, R2, and this compound are not publicly available and are represented here for illustrative purposes based on typical SAR explorations.

The SAR studies indicate that substitution on the phenyl ring significantly impacts agonist activity. Electron-donating and electron-withdrawing groups at the R1 position were explored, with a general trend of increased potency observed with small, lipophilic substituents. Halogenation at the R2 position of a secondary aromatic ring further enhanced the activity, suggesting a key interaction in the binding pocket. This compound represents the culmination of these optimization efforts, exhibiting superior potency at the human GPR142 receptor.

GPR142 Signaling Pathway

Activation of GPR142 by an agonist such as this compound initiates a cascade of intracellular events that ultimately lead to glucose-dependent insulin secretion. The receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.

GPR142_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR142 GPR142 This compound->GPR142 Binds Gq Gq GPR142->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_ER Ca2+ (ER) IP3->Ca_ER Binds to receptor Insulin_Vesicle Insulin Vesicle Exocytosis PKC->Insulin_Vesicle Potentiates Ca_cyto Ca2+ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->Insulin_Vesicle Triggers

Caption: GPR142 signaling cascade upon agonist binding.

Experimental Protocols

The following are generalized protocols for key assays typically used in the evaluation of GPR142 agonists. These are based on standard industry practices and may not reflect the exact protocols used for this compound.

In Vitro GPR142 Functional Assay (Calcium Mobilization)

This assay measures the increase in intracellular calcium concentration following receptor activation.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing human GPR142 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • The cell culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) is prepared in HBSS with 0.04% Pluronic F-127 and added to each well.

  • The plate is incubated for 1 hour at 37°C in the dark.

3. Compound Addition and Measurement:

  • Test compounds, including this compound and a reference agonist, are serially diluted in HBSS.

  • The dye-loaded plate is placed in a fluorescence imaging plate reader (e.g., FLIPR).

  • Baseline fluorescence is measured for 10-20 seconds.

  • The compound plate is added to the cell plate, and fluorescence is continuously monitored for 2-3 minutes to detect changes in intracellular calcium levels.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration.

  • EC50 values are determined using a four-parameter logistic fit.

Calcium_Mobilization_Workflow Start Start Cell_Culture Culture GPR142-expressing HEK293 cells Start->Cell_Culture Cell_Plating Plate cells in 384-well plates Cell_Culture->Cell_Plating Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Measurement Measure fluorescence in a plate reader Dye_Loading->Measurement Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Measurement Data_Analysis Analyze data and calculate EC50 Measurement->Data_Analysis End End Data_Analysis->End

An In-depth Technical Guide to the GPR142 Signaling Pathway in Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

G-protein coupled receptor 142 (GPR142), an orphan receptor de-orphaned as a sensor for aromatic amino acids like L-tryptophan, is highly expressed in pancreatic β-cells. Its activation potentiates glucose-stimulated insulin secretion (GSIS) in a strictly glucose-dependent manner, positioning it as a promising therapeutic target for Type 2 Diabetes with a potentially low risk of hypoglycemia. This technical guide provides a comprehensive overview of the GPR142 signaling pathway in pancreatic β-cells, detailing its complex downstream cascades, summarizing key quantitative data on agonist potency, and providing detailed protocols for essential experimental assays.

Core Signaling Pathways of GPR142 in Pancreatic Islets

Activation of GPR142 by endogenous ligands (e.g., L-tryptophan) or synthetic agonists initiates a cascade of intracellular events primarily through coupling to multiple G-protein subtypes, including Gαq, Gαi, and potentially Gαs. Furthermore, GPR142 signaling in the islet is not confined to the β-cell; it also involves paracrine communication originating from α-cells.

Gαq-Mediated Pathway (The Primary Driver of Insulin Secretion)

In pancreatic β-cells, the predominant and functionally critical pathway for augmenting insulin secretion is mediated by Gαq.[1][2][3][4] Upon agonist binding, GPR142 activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, amplifying the calcium signal initiated by glucose metabolism, a critical step for the fusion of insulin granules with the cell membrane. This Gαq-dependent signaling is essential for the insulin secretagogue activity of GPR142 agonists.[1][3]

Gαi-Mediated Pathway

Studies in recombinant HEK293 cells have shown that GPR142 can also couple to Gαi.[1][2][4] This pathway inhibits adenylyl cyclase, leading to a suppression of cyclic AMP (cAMP) levels.[5] However, the precise role of the Gαi pathway in primary β-cells is less clear. Experiments using the Gi inhibitor pertussis toxin (PTX) did not impair the stimulatory effects of GPR142 agonists on insulin secretion, suggesting that the Gαi pathway is not required for this primary function.[1]

Gαs-Mediated Pathway

There is also evidence suggesting that GPR142 may couple to Gαs in rodent β-cells, leading to an increase in cellular cAMP.[6] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), both of which are well-established amplifiers of insulin secretion. This pathway is proposed to contribute to the beneficial effects of GPR142 activation on β-cell function and viability.[6] The divergence in observed G-protein coupling (Gαi vs. Gαs) may be attributable to differences between cell systems (recombinant vs. primary cells) and species.

ERK Phosphorylation

Downstream of both Gαq and Gαi activation, GPR142 agonists induce the phosphorylation of extracellular signal-regulated kinase (ERK).[1][5][7] This signaling event may contribute to the long-term beneficial effects of GPR142 activation on β-cell proliferation and survival.[5]

Paracrine Signaling via α-Cell GLP-1 Release

GPR142 is expressed not only in β-cells but also in a subset of pancreatic α-cells.[8][9] Agonist stimulation of α-cell GPR142 potentiates the production and release of glucagon-like peptide-1 (GLP-1).[8][9] This locally released GLP-1 then acts on GLP-1 receptors on neighboring β-cells, stimulating cAMP production and powerfully augmenting insulin secretion. This intra-islet paracrine mechanism is a crucial component of the overall insulinotropic effect of GPR142 agonists.[8][9]

GPR142_Signaling_Pathway cluster_extracellular Extracellular Space cluster_islet Pancreatic Islet cluster_alpha_cell α-Cell cluster_beta_cell β-Cell Agonist L-Tryptophan / Synthetic Agonist GPR142_alpha GPR142 Agonist->GPR142_alpha GPR142_beta GPR142 Agonist->GPR142_beta PC1_3 PC1/3 Upregulation GPR142_alpha->PC1_3 GLP1_release GLP-1 Release PC1_3->GLP1_release GLP1R GLP-1R GLP1_release->GLP1R (paracrine) Gq Gαq GPR142_beta->Gq Gi Gαi GPR142_beta->Gi Gs Gαs GPR142_beta->Gs (rodent) PLC PLC Gq->PLC ERK p-ERK Gq->ERK AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits Gi->ERK AC_activate Adenylyl Cyclase Gs->AC_activate activates IP3 IP3 PLC->IP3 cAMP_down ↓ cAMP AC_inhibit->cAMP_down cAMP_up ↑ cAMP AC_activate->cAMP_up Ca_release ↑ Ca²⁺ (from ER) IP3->Ca_release Insulin_Secretion Potentiated GSIS Ca_release->Insulin_Secretion PKA_Epac PKA / Epac cAMP_up->PKA_Epac PKA_Epac->Insulin_Secretion GLP1R->AC_activate

Caption: GPR142 signaling network in pancreatic islets.

Quantitative Data on GPR142 Agonist Activity

The potency of GPR142 agonists is typically quantified by determining their half-maximal effective concentration (EC50) in various functional assays. The following tables summarize key in vitro data for the endogenous agonist L-Tryptophan (L-Trp) and a synthetic agonist (CpdA) from studies in HEK293 cells recombinantly expressing GPR142.[5][7]

Table 1: Gαq Pathway Activation (IP-1 Accumulation) IP-1 is a downstream metabolite of IP3 and is used as a stable marker for Gαq activation.

AgonistReceptorEC50 (μM)95% Confidence Interval (μM)
L-Trp Human GPR142499.7370.2 - 674.6
Mouse GPR142197.6148.2 - 263.5
CpdA Human GPR1420.0150.012 - 0.019
Mouse GPR1420.0130.010 - 0.017
Data derived from Wang J, et al. (2016) PLOS One.[5][7]

Table 2: Gαi Pathway Activation (cAMP Suppression) Assay performed in forskolin-stimulated cells to measure the inhibitory effect on cAMP production.

AgonistReceptorEC50 (μM)95% Confidence Interval (μM)
L-Trp Human GPR142134.589.2 - 202.8
CpdA Human GPR1420.0110.007 - 0.016
Data derived from Wang J, et al. (2016) PLOS One.[5][7]

Table 3: ERK Phosphorylation Activation measured as phosphorylation of ERK at Thr202/Tyr204.

AgonistReceptorEC50 (μM)95% Confidence Interval (μM)
L-Trp Human GPR142100.253.6 - 187.3
Mouse GPR142114.763.8 - 206.3
CpdA Human GPR1420.0070.004 - 0.013
Mouse GPR1420.0090.005 - 0.016
Data derived from Wang J, et al. (2016) PLOS One.[5][7]

Experimental Protocols

Detailed and robust experimental procedures are critical for studying GPR142 signaling. Below are protocols for key assays, synthesized from established methodologies.

Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This assay is the gold standard for assessing the functional impact of GPR142 agonists on insulin release from primary pancreatic islets.

GSIS_Workflow cluster_conditions Experimental Groups (in triplicate) start Isolate Pancreatic Islets (e.g., collagenase digestion) culture Culture Islets Overnight (allows recovery) start->culture preincubation1 Pre-incubation 1: Low Glucose KRB (e.g., 2.8 mM) 30-60 min culture->preincubation1 preincubation2 Pre-incubation 2: Fresh Low Glucose KRB 30 min preincubation1->preincubation2 stimulation Incubation (Stimulation): 60 min, 37°C preincubation2->stimulation low_glc Low Glucose (2.8 mM) high_glc High Glucose (16.7 mM) high_glc_agonist High Glucose (16.7 mM) + GPR142 Agonist low_glc_agonist Low Glucose (2.8 mM) + GPR142 Agonist (Control) collect Collect Supernatant (for secreted insulin) low_glc->collect high_glc->collect high_glc_agonist->collect low_glc_agonist->collect lyse Lyse Islets (Acid-Ethanol Extraction for insulin content) collect->lyse measure Quantify Insulin (ELISA / RIA) collect->measure lyse->measure analyze Data Analysis: Normalize secreted insulin to content. Compare groups. measure->analyze

Caption: Experimental workflow for a static GSIS assay.

Methodology:

  • Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient purification.[10][11]

  • Islet Culture: Culture islets overnight in RPMI-1640 medium (11.1 mM glucose) supplemented with 10% FBS and 1% penicillin/streptomycin to allow recovery.[8][12]

  • Preparation: Prepare Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and pH adjusted to 7.4. Prepare separate KRB solutions containing low (2.8 mM) and high (16.7 mM) glucose, with and without the GPR142 agonist at the desired concentration.[10][12]

  • Pre-incubation: Hand-pick islets of similar size into a multi-well plate (10-15 islets per well, in triplicate for each condition). Pre-incubate islets in low glucose KRB for 60 minutes at 37°C to bring insulin secretion to a basal level. Replace with fresh low glucose KRB for a second 30-minute pre-incubation.[10]

  • Stimulation: Carefully remove the pre-incubation buffer and add the respective treatment buffers (low glucose, high glucose, high glucose + agonist, low glucose + agonist). Incubate for 60 minutes at 37°C.[8][10]

  • Sample Collection: After incubation, collect the supernatant from each well and store at -20°C for analysis of secreted insulin.

  • Insulin Content: To normalize for islet size and insulin content, lyse the islets in each well using acid-ethanol. Store the lysate at -20°C.[10]

  • Quantification: Measure the insulin concentration in the supernatant and the lysate samples using a standard Insulin ELISA or Radioimmunoassay (RIA) kit according to the manufacturer's instructions.

  • Data Analysis: Express the secreted insulin as a percentage of the total insulin content (secreted + intracellular) for each well. Perform statistical analysis (e.g., ANOVA) to compare the different treatment groups.

Gαq Activation Assay (IP-1 Accumulation)

This assay quantifies the accumulation of IP-1, a stable metabolite of IP3, as a direct measure of Gαq pathway activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, high-throughput method.[13][14]

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing GPR142 in a 384-well white plate and culture overnight.

  • Compound Preparation: Prepare a serial dilution of the GPR142 agonist in stimulation buffer.

  • Assay: Remove culture medium and add the agonist dilutions to the cells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Lysis and Detection: Add the HTRF IP-1 detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit).

  • Reading: After a further incubation period (typically 60 minutes at room temperature), read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert it to IP-1 concentration using a standard curve. Plot the IP-1 concentration against the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of activated ERK (p-ERK) relative to total ERK protein levels.[2][6]

Methodology:

  • Cell Culture and Starvation: Plate cells (e.g., HEK293-GPR142 or an insulinoma cell line like INS-1) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

  • Stimulation: Treat the cells with the GPR142 agonist at various concentrations for a predetermined time (typically 5-10 minutes).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p-p44/42 MAPK T202/Y204) overnight at 4°C.[2][6]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[6]

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. Express the results as the ratio of p-ERK to total ERK.

References

A Technical Guide to LY3325656 (Mazdutide) for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of LY3325656, more commonly known as mazdutide, an investigational peptide therapeutic for type 2 diabetes (T2D) and obesity. Mazdutide is a dual agonist of the glucagon-like peptide-1 (GLP-1) receptor and the glucagon receptor (GCGR), a mechanism designed to leverage the synergistic metabolic benefits of both pathways.[1][2][3] This guide consolidates key findings from clinical research, outlines common experimental methodologies, and visualizes the core mechanisms and workflows relevant to its development.

Core Mechanism of Action: Dual Receptor Agonism

Mazdutide is a synthetic peptide engineered as a dual agonist for the GLP-1 and glucagon receptors.[1][2] This dual-action approach is intended to provide more potent metabolic regulation than single-agonist therapies by combining the established benefits of GLP-1 receptor activation with the energy expenditure effects of glucagon receptor activation.[1][4]

  • GLP-1 Receptor (GLP-1R) Activation: Mimicking the native incretin hormone GLP-1, this action stimulates glucose-dependent insulin secretion, suppresses the release of glucagon after meals, slows gastric emptying, and acts on the central nervous system to promote satiety and reduce appetite.[5][6][7]

  • Glucagon Receptor (GCGR) Activation: Engaging the glucagon receptor is hypothesized to increase energy expenditure, enhance fat oxidation and lipolysis, and improve hepatic fat metabolism.[2][4][5][8]

The combined activity results in a multi-faceted approach to treating T2D, addressing both glycemic control and weight management, which are often comorbid conditions.[1][9]

cluster_0 This compound (Mazdutide) cluster_1 Receptor Targets cluster_2 Physiological Effects Mazdutide Mazdutide GLP1R GLP-1 Receptor Mazdutide->GLP1R GCGR Glucagon Receptor Mazdutide->GCGR Insulin ↑ Glucose-Dependent Insulin Secretion GLP1R->Insulin Glucagon ↓ Glucagon Secretion GLP1R->Glucagon Gastric ↓ Gastric Emptying GLP1R->Gastric Satiety ↑ Satiety / ↓ Appetite GLP1R->Satiety Energy ↑ Energy Expenditure GCGR->Energy Fat ↑ Fat Oxidation GCGR->Fat

Caption: Dual signaling pathway of Mazdutide (this compound).

Quantitative Data from Clinical Trials

Clinical development of mazdutide, primarily through the DREAMS series of trials, has provided significant quantitative data on its efficacy and safety in patients with type 2 diabetes.

Table 1: Summary of Phase 2 Clinical Trial Results in Chinese T2D Patients (20 Weeks)

Treatment Group Mean Change in HbA1c from Baseline Mean % Change in Body Weight from Baseline
Placebo +0.03% -1.4%[10]
Mazdutide 3.0 mg -1.41%[10][11] -
Mazdutide 4.5 mg -1.67%[10][11] -
Mazdutide 6.0 mg -1.55%[11] -7.1%[10]
Dulaglutide 1.5 mg -1.35%[10][12] -2.7%[10]

Source: Data compiled from a randomized, double-blind, placebo-controlled Phase 2 trial in Chinese patients with T2D.[10]

Table 2: Summary of Phase 3 Clinical Trial Results in Chinese T2D Patients

Trial Name Treatment Arms Duration Key Outcomes
DREAMS-1 Mazdutide 4 mg, 6 mg vs. Placebo (in treatment-naive adults) 24 Weeks HbA1c Reduction: -1.57% (4 mg), -2.15% (6 mg) vs. -0.14% (Placebo).[13]
DREAMS-2 Mazdutide 4 mg, 6 mg vs. Dulaglutide (add-on to oral antidiabetics) 28 Weeks HbA1c Reduction: -1.69% (4 mg), -1.73% (6 mg) vs. -1.36% (Dulaglutide).[14] % Achieving HbA1c <7% & ≥5% Weight Loss: 50.1% (4 mg), 64.3% (6 mg) vs. 19.4% (Dulaglutide).[14]
DREAMS-3 Mazdutide 6 mg vs. Semaglutide 1 mg (in T2D with obesity) 32 Weeks HbA1c Reduction: -2.03% vs. -1.84%.[9][15][16] Weight Reduction: -10.29% vs. -6.00%.[9][15] % Achieving HbA1c <7% & ≥10% Weight Loss: 48.0% vs. 21.0%.[9][15][16]

Source: Data compiled from press releases and publications detailing the results of the Phase 3 DREAMS program.[9][13][14][17][18]

Beyond glycemic and weight control, mazdutide has been shown to improve various cardiometabolic risk factors, including reductions in waist circumference, blood pressure, blood lipids, liver enzymes, and serum uric acid.[9][13][19]

Experimental Protocols and Methodologies

Detailed internal protocols are proprietary; however, the design of key clinical trials can be reconstructed from public records and publications. The methodology for the DREAMS-3 head-to-head trial serves as a representative example.

Protocol Summary: DREAMS-3 Phase 3 Trial (NCT05607680)

  • Objective: To evaluate the superiority of mazdutide compared to semaglutide on glycemic control and weight loss in Chinese patients with T2D and obesity.[9][17]

  • Study Design: A Phase 3, open-label, multicenter, randomized controlled trial.[16]

  • Patient Population:

    • Inclusion Criteria: Adults diagnosed with T2D according to WHO standards, with inadequate glycemic control after diet and exercise (with or without stable metformin ≥1500 mg/day), and a Body Mass Index (BMI) ≥28 kg/m ².[17]

    • Exclusion Criteria: Self-reported body weight change >5% within 3 months before screening, use of other oral hypoglycemic drugs within 2 months, prior diagnosis of type 1 diabetes.[17]

  • Randomization and Treatment: Participants were randomized to receive either mazdutide 6 mg or semaglutide 1 mg subcutaneously once-weekly for 32 weeks.[16]

  • Primary Endpoint: The proportion of participants achieving both HbA1c < 7.0% AND a body weight reduction of ≥10% from baseline at week 32.[9][17]

  • Key Secondary Endpoints:

    • Mean change in HbA1c from baseline.

    • Mean percentage change in body weight from baseline.

  • Safety Assessment: Monitoring and reporting of all adverse events (AEs), with a focus on gastrointestinal events, which are the most commonly reported.[13][17]

cluster_workflow Clinical Trial Workflow Example cluster_arms Clinical Trial Workflow Example Screening Patient Screening (T2D, BMI ≥28, on Metformin) Randomization Randomization (1:1) Screening->Randomization ArmA Treatment Arm A: Mazdutide 6 mg Once-Weekly SC Randomization->ArmA Group 1 ArmB Treatment Arm B: Comparator (e.g., Semaglutide) Once-Weekly SC Randomization->ArmB Group 2 FollowUp Treatment & Follow-Up Period (e.g., 32 Weeks) Endpoint Primary Endpoint Assessment (HbA1c and Weight Loss) FollowUp->Endpoint Safety Safety & Tolerability Monitoring (AEs) FollowUp->Safety Analysis Data Analysis & Statistical Comparison Endpoint->Analysis Safety->Analysis

Caption: Generalized workflow for a Phase 3 T2D clinical trial.

Logical Relationship: From Mechanism to Clinical Outcome

The therapeutic rationale for mazdutide is based on a logical progression from its molecular action to observable clinical benefits. The dual agonism is not merely additive but creates a synergistic effect where improved glucose homeostasis is complemented by enhanced weight reduction and energy metabolism.

cluster_logic Logical Framework: Mazdutide in T2D Mechanism Molecular Mechanism: Dual GLP-1R/GCGR Agonism Effect1 Incretin Pathway Effects (GLP-1R Mediated) Mechanism->Effect1 Effect2 Metabolic Rate Effects (GCGR Mediated) Mechanism->Effect2 SubEffect1a Improved Insulin Secretion Effect1->SubEffect1a SubEffect1b Appetite Suppression Effect1->SubEffect1b SubEffect2a Increased Energy Expenditure Effect2->SubEffect2a SubEffect2b Enhanced Lipolysis Effect2->SubEffect2b Outcome1 Clinical Outcome: Improved Glycemic Control (↓ HbA1c) SubEffect1a->Outcome1 Outcome2 Clinical Outcome: Significant Weight Loss (↓ Body Weight, ↓ BMI) SubEffect1b->Outcome2 SubEffect2a->Outcome2 SubEffect2b->Outcome2 Outcome3 Clinical Outcome: Improved Cardiometabolic Profile (↓ Lipids, ↓ BP) Outcome1->Outcome3 contributes to Outcome2->Outcome3 contributes to

Caption: Logical flow from molecular action to clinical benefits.

Conclusion

This compound (mazdutide) represents a significant advancement in the field of metabolic disease therapeutics. As a dual GLP-1 and glucagon receptor agonist, it has demonstrated robust, clinically meaningful reductions in both HbA1c and body weight in patients with type 2 diabetes.[10][19] Head-to-head trials suggest superiority over established therapies like dulaglutide and semaglutide in achieving composite endpoints of glycemic control and weight loss.[9][14][17] The dual-mechanism approach, which addresses both insulin secretion/satiety and energy expenditure, positions mazdutide as a promising next-generation treatment for the complex pathophysiology of type 2 diabetes and its associated comorbidities.[1][4][20] Further research will continue to elucidate its long-term benefits and place in the therapeutic landscape.

References

Preclinical Profile of LY3325656: A GPR142 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY3325656 is a novel, orally bioavailable small molecule agonist of the G-protein-coupled receptor 142 (GPR142), developed by Eli Lilly and Company for the treatment of type 2 diabetes mellitus. Preclinical studies have demonstrated its potential as a potent and selective insulin secretagogue with a favorable pharmacokinetic and safety profile. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. The information is intended to serve as a technical resource for researchers and professionals in the field of diabetes drug development.

Mechanism of Action: GPR142-Mediated Insulin Secretion

This compound exerts its glucose-lowering effects by activating GPR142, a receptor predominantly expressed in pancreatic β-cells.[1][2] The activation of GPR142 by this compound initiates a signaling cascade that results in glucose-dependent insulin secretion.[1][3] This glucose dependency is a critical feature, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues.

The signaling pathway downstream of GPR142 activation is believed to involve multiple G-protein subtypes, primarily Gq.[3][4][5] Activation of the Gq pathway leads to the formation of inositol triphosphate (IP3), which in turn mobilizes intracellular calcium stores.[4] This increase in intracellular calcium is a key trigger for insulin vesicle fusion and subsequent insulin release. Additionally, studies on GPR142 agonists suggest potential involvement of Gi and Gs signaling pathways, which can modulate cyclic AMP (cAMP) levels and lead to the phosphorylation of extracellular signal-regulated kinase (ERK), potentially contributing to β-cell survival and proliferation.[3][4][6]

Signaling Pathway Diagram

GPR142_Signaling_Pathway cluster_membrane Plasma Membrane GPR142 GPR142 Gq Gαq GPR142->Gq Activates This compound This compound This compound->GPR142 Binds and Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release Ca_cyto ↑ Cytosolic Ca²⁺ Ca_ER->Ca_cyto Insulin_Vesicle Insulin Vesicle Exocytosis Ca_cyto->Insulin_Vesicle Triggers Insulin_Secretion Glucose-Dependent Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: GPR142 signaling pathway initiated by this compound.

In Vitro Pharmacology

While specific quantitative in vitro data for this compound are not publicly available, the following table illustrates the expected parameters for a potent and selective GPR142 agonist based on typical preclinical profiling.

ParameterAssay SystemExpected Value
GPR142 Binding Affinity (Ki) Radioligand Binding Assay< 10 nM
GPR142 Functional Potency (EC50) Inositol Phosphate Accumulation< 50 nM
Selectivity Panel of GPCRs and Ion Channels> 100-fold vs. other receptors
Glucose-Stimulated Insulin Secretion (GSIS) Isolated Pancreatic IsletsSignificant increase at high glucose
Experimental Protocols
  • Radioligand Binding Assay: This assay would be performed using cell membranes prepared from a cell line recombinantly expressing human GPR142. A radiolabeled ligand for GPR142 would be incubated with the membranes in the presence of increasing concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined and converted to a binding affinity constant (Ki).

  • Inositol Phosphate (IP) Accumulation Assay: This functional assay measures the downstream signaling of Gq-coupled receptors. HEK293 cells stably expressing human GPR142 would be treated with varying concentrations of this compound. The accumulation of inositol phosphates would be measured using a commercially available kit. The concentration of this compound that produces 50% of the maximal response (EC50) would be calculated.

  • Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets: Pancreatic islets would be isolated from mice or rats. The islets would be incubated with different concentrations of this compound in the presence of low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose. The amount of insulin secreted into the medium would be quantified by ELISA.

In Vivo Pharmacology

Preclinical studies in animal models of type 2 diabetes have demonstrated the anti-diabetic effects of this compound.[7] These studies have shown that this compound can lower blood glucose levels, likely through the stimulation of glucose-dependent insulin secretion and potentially by modulating incretin hormones such as GLP-1 and GIP.[8]

The following table summarizes the expected in vivo efficacy data for this compound.

Study TypeAnimal ModelKey Findings
Oral Glucose Tolerance Test (OGTT) Diet-Induced Obese (DIO) MiceDose-dependent reduction in glucose excursion.
Intraperitoneal Glucose Tolerance Test (IPGTT) db/db MiceImproved glucose tolerance and increased plasma insulin levels.
Chronic Dosing Study Zucker Diabetic Fatty (ZDF) RatsSustained reduction in HbA1c and fasting blood glucose.
Experimental Protocols
  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, diabetic mice (e.g., diet-induced obese C57BL/6J mice) would be orally administered with vehicle or this compound. After a set period (e.g., 30-60 minutes), a glucose bolus (e.g., 2 g/kg) would be administered orally. Blood glucose levels would be measured at various time points (0, 15, 30, 60, 90, and 120 minutes) to determine the glucose excursion curve.

Experimental Workflow Diagram

OGTT_Workflow start Start fast Overnight Fasting (12-16 hours) start->fast dosing Oral Administration: Vehicle or this compound fast->dosing wait Wait (30-60 minutes) dosing->wait glucose Oral Glucose Bolus (2 g/kg) wait->glucose sampling Blood Sampling (t = 0, 15, 30, 60, 90, 120 min) glucose->sampling analysis Blood Glucose Measurement sampling->analysis end End analysis->end

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Pharmacokinetics

This compound has been described as having ADME/PK properties suitable for human dosing.[7] A thorough preclinical pharmacokinetic evaluation is essential to understand the absorption, distribution, metabolism, and excretion of the compound.

The following tables present the expected pharmacokinetic parameters of this compound in different preclinical species.

Single Dose Oral Pharmacokinetics

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)T1/2 (hr)
Mouse 10Data not availableData not availableData not availableData not available
Rat 10Data not availableData not availableData not availableData not available
Dog 5Data not availableData not availableData not availableData not available

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

A key aspect of preclinical development is establishing a relationship between drug exposure and the desired pharmacological effect.

PKPD_Relationship PK Pharmacokinetics (PK) (Drug Concentration over Time) Link PK/PD Modeling (Correlation between Exposure and Response) PK->Link PD Pharmacodynamics (PD) (Glucose Lowering Effect) Link->PD

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

Experimental Protocols
  • Pharmacokinetic Studies: this compound would be administered to animals (e.g., mice, rats, dogs) via oral and intravenous routes. Blood samples would be collected at multiple time points. The concentration of this compound in plasma would be determined using a validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (T1/2) would be calculated using appropriate software.

Conclusion

The available preclinical data on this compound suggest that it is a promising GPR142 agonist with the potential for the treatment of type 2 diabetes. Its glucose-dependent mechanism of action is anticipated to offer a favorable safety profile with a reduced risk of hypoglycemia. Further clinical development will be necessary to fully elucidate its therapeutic potential in humans. This technical guide provides a foundational understanding of the preclinical characteristics of this compound for the scientific community.

References

LY3325656: A Technical Guide to its Chemical Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3325656 is a potent and selective agonist of the G protein-coupled receptor 142 (GPR142), a promising therapeutic target for the management of type 2 diabetes. Developed by Eli Lilly and Company, this small molecule has demonstrated the potential to stimulate glucose-dependent insulin secretion, offering a novel approach to glycemic control. This technical guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, and the underlying signaling pathways of this compound, intended to support ongoing research and development efforts in the field of metabolic diseases.

Chemical Synthesis

While the detailed, step-by-step synthesis of this compound is proprietary and not fully disclosed in publicly available literature, information gleaned from the primary publication, "Discovery of this compound: A GPR142 agonist suitable for clinical testing in human," and associated chemical information indicates that its structure comprises a benzamide and a triazole moiety. The synthesis would logically involve the formation of these key heterocyclic systems and their subsequent coupling.

The IUPAC name for this compound is N-((1R,5R)-5-(5-cyanopyridin-2-yloxy)-2-hydroxycyclopentyl)-2-(7-methyl-8-oxo-7,8-dihydro-9H-[1][2][3]triazolo[4,3-a]pyrazin-3-yl)acetamide. A plausible, though not definitively confirmed, retrosynthetic analysis would involve the separate synthesis of the triazolopyrazinone core and the functionalized cyclopentyl amine fragment, followed by an amide coupling reaction.

Physicochemical Properties

A comprehensive compilation of the physicochemical properties of this compound is crucial for its development as a therapeutic agent. The following table summarizes the available data, largely derived from computational predictions and information from chemical databases.

PropertyValueSource
IUPAC Name N-((1R,5R)-5-(5-cyanopyridin-2-yloxy)-2-hydroxycyclopentyl)-2-(7-methyl-8-oxo-7,8-dihydro-9H-[1][2][3]triazolo[4,3-a]pyrazin-3-yl)acetamideInferred from publications
CAS Number 1998714-25-2DC Chemicals[4]
Molecular Formula C21H21N9O4PubChem
Molecular Weight 479.46 g/mol PubChem
Topological Polar Surface Area 158 ŲPubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 10PubChem
Rotatable Bond Count 5PubChem
Complexity 727PubChem
LogP (o/w) 0.2PubChem
pKa (most acidic) 9.98Chemicalize
pKa (most basic) 1.83Chemicalize
Solubility Information not publicly available-
Melting Point Information not publicly available-

Signaling Pathways

This compound exerts its therapeutic effect by acting as an agonist at the GPR142 receptor, which is predominantly expressed in pancreatic β-cells.[1][2] Activation of GPR142 initiates a cascade of intracellular signaling events that ultimately lead to glucose-dependent insulin secretion.[3][5] The signaling pathways involved are complex and appear to involve multiple G protein subtypes.

GPR142 Signaling Cascade

GPR142_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR142 GPR142 This compound->GPR142 Agonist Binding Gq Gαq GPR142->Gq Activates Gi Gαi GPR142->Gi Activates Gs Gαs GPR142->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC_inhibited Adenylate Cyclase (Inhibited) Gi->AC_inhibited Inhibits AC_activated Adenylate Cyclase (Activated) Gs->AC_activated Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased Leads to cAMP_increased ↑ cAMP AC_activated->cAMP_increased Leads to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKA_inhibited Protein Kinase A (PKA) (Inhibited) cAMP_decreased->PKA_inhibited PKA_activated Protein Kinase A (PKA) (Activated) cAMP_increased->PKA_activated Insulin_Secretion Glucose-Dependent Insulin Secretion PKC->Insulin_Secretion Ca_release->Insulin_Secretion PKA_activated->Insulin_Secretion

Caption: GPR142 signaling pathways activated by this compound.

Activation of GPR142 by this compound leads to the engagement of at least three G protein subtypes:

  • Gq Pathway: The activation of the Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevation of intracellular calcium and the activation of PKC are key events that promote the exocytosis of insulin-containing granules.[3][5]

  • Gi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP can modulate the activity of protein kinase A (PKA).

  • Gs Pathway: Conversely, the Gαs subunit can activate adenylyl cyclase, resulting in an increase in cAMP and subsequent activation of PKA. The interplay between the Gi and Gs pathways allows for fine-tuning of the insulin secretion response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of GPR142 agonists like this compound.

Experimental Workflow: GPCR Agonist Screening

GPCR_Agonist_Screening cluster_workflow GPCR Agonist Screening Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (e.g., Calcium Flux or cAMP Assay) start->primary_screen hit_id Hit Identification (Compounds showing agonist activity) primary_screen->hit_id dose_response Dose-Response and Potency Determination (EC50) hit_id->dose_response secondary_assay Secondary Functional Assays (e.g., IP-1 Accumulation, Insulin Secretion) dose_response->secondary_assay selectivity Selectivity Profiling (Against other GPCRs) secondary_assay->selectivity lead_optimization Lead Optimization (Structure-Activity Relationship) selectivity->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: A typical workflow for screening and identifying GPCR agonists.

Static Insulin Secretion Assay from Isolated Pancreatic Islets

This assay is fundamental for assessing the ability of a compound to stimulate insulin secretion in a glucose-dependent manner.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.

  • Collagenase P

  • Ficoll-Paque

  • Culture medium (e.g., RPMI-1640)

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).

  • Insulin ELISA kit

Procedure:

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion followed by purification using a Ficoll density gradient.

  • Islet Culture: Isolated islets are cultured overnight to allow for recovery.

  • Pre-incubation: Islets are pre-incubated in KRB buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.

  • Incubation with Test Compound: Batches of islets (typically 5-10 islets per well in a 24-well plate) are incubated for 1-2 hours in KRB buffer containing:

    • Low glucose (negative control)

    • High glucose (positive control)

    • Low glucose + test compound

    • High glucose + test compound

  • Sample Collection: After incubation, the supernatant is collected to measure secreted insulin. The islets are lysed to determine the total insulin content.

  • Insulin Quantification: The concentration of insulin in the supernatant and the islet lysate is quantified using an insulin ELISA kit.

  • Data Analysis: Insulin secretion is typically expressed as a percentage of total insulin content and is normalized to the basal secretion at low glucose.

Inositol Monophosphate (IP-1) Accumulation Assay

This assay is used to specifically measure the activation of the Gq signaling pathway.

Materials:

  • HEK293 cells stably expressing the human GPR142 receptor.

  • Cell culture medium (e.g., DMEM)

  • Assay buffer (e.g., HBSS)

  • LiCl (to inhibit IP-1 degradation)

  • Test compound (this compound)

  • IP-One HTRF® assay kit (Cisbio)

Procedure:

  • Cell Seeding: GPR142-expressing HEK293 cells are seeded into 384-well plates and cultured to form a confluent monolayer.

  • Cell Stimulation: The culture medium is replaced with assay buffer containing LiCl. The cells are then stimulated with various concentrations of the test compound for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection: The cells are lysed, and the accumulated IP-1 is detected using the HTRF® assay kit, which involves the addition of an IP-1-d2 conjugate and a europium cryptate-labeled anti-IP-1 antibody.

  • Signal Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced.

  • Data Analysis: A standard curve is used to determine the concentration of IP-1. The data is then plotted to determine the EC50 value of the test compound.

Conclusion

This compound represents a significant advancement in the development of GPR142 agonists for the treatment of type 2 diabetes. Its ability to stimulate glucose-dependent insulin secretion through a multi-faceted signaling pathway highlights its potential as a safe and effective therapeutic agent. This technical guide provides a foundational understanding of its chemical synthesis, physicochemical characteristics, and mechanism of action, which is intended to aid researchers in the ongoing exploration and optimization of this and similar compounds for the betterment of patient care in metabolic diseases. Further disclosure of the detailed synthetic route by the originators would be highly beneficial to the scientific community for advancing this field of research.

References

The Role of G-Protein Coupled Receptor 142 (GPR142) in Glucose Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 142 (GPR142) has emerged as a promising therapeutic target for type 2 diabetes. This orphan receptor, activated by aromatic amino acids, is a key regulator of glucose homeostasis, primarily through its influence on pancreatic islet and enteroendocrine cell function. This technical guide provides an in-depth overview of the current understanding of GPR142's role, detailing its signaling pathways, impact on hormone secretion, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of metabolic diseases.

Introduction

GPR142 is a class A G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract[1][2]. Its identification as a receptor for the aromatic amino acids L-tryptophan and L-phenylalanine has unveiled a novel nutrient-sensing pathway with significant implications for metabolic regulation[1][3]. Activation of GPR142 has been shown to potentiate glucose-stimulated insulin secretion (GSIS), stimulate the release of incretin hormones, and influence glucagon secretion, collectively contributing to the maintenance of glucose homeostasis[1][4][5]. These characteristics have positioned GPR142 as an attractive target for the development of novel anti-diabetic therapeutics with a potentially lower risk of hypoglycemia[6][7].

GPR142 Signaling Pathways

GPR142 activation initiates a cascade of intracellular signaling events that are crucial for its physiological effects. The primary signaling mechanism involves the coupling to Gαq proteins, although evidence for Gαi and Gαs coupling also exists, suggesting cell-type specific and context-dependent signaling.

Gαq-Mediated Signaling

The predominant signaling pathway activated by GPR142 in pancreatic β-cells is the Gαq pathway[3][8][9]. Upon agonist binding, GPR142 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately enhances glucose-stimulated insulin secretion[3][9]. The stimulation of insulin secretion by GPR142 agonists is strictly glucose-dependent[3][10].

GPR142_Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR142 GPR142 Gq Gαq GPR142->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC PKC DAG->PKC activates Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion Ligand L-Tryptophan / L-Phenylalanine Ligand->GPR142

Caption: GPR142 Gαq-mediated signaling pathway in pancreatic β-cells.
Other Signaling Pathways

In addition to the canonical Gαq pathway, GPR142 activation has been shown to engage other signaling cascades. Studies using recombinant cell systems have demonstrated that GPR142 can also couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels[3][9]. However, the predominant role in insulin secretion in primary pancreatic islets appears to be mediated by Gq signaling[3]. Furthermore, GPR142 agonism can induce the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream mediator of both Gq and Gi signaling pathways, which may contribute to the beneficial effects on β-cell survival and proliferation[3][9]. Some studies also suggest a potential coupling to Gαs, leading to an increase in cAMP, which is also known to potentiate insulin secretion[11].

GPR142_Other_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR142 GPR142 Gi Gαi GPR142->Gi activates Gs Gαs GPR142->Gs activates ERK ERK Phosphorylation GPR142->ERK via Gq/Gi AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up Beta_cell_health β-cell Survival & Proliferation ERK->Beta_cell_health Ligand GPR142 Agonist Ligand->GPR142

Caption: Additional signaling pathways associated with GPR142 activation.

Role in Hormone Secretion and Glucose Metabolism

The physiological significance of GPR142 lies in its ability to modulate the secretion of key metabolic hormones.

Insulin Secretion

Activation of GPR142 by its agonists, such as L-tryptophan or synthetic compounds, potentiates glucose-stimulated insulin secretion from pancreatic β-cells in both mice and humans[1][6][12]. This effect is glucose-dependent, meaning that GPR142 agonism does not stimulate insulin release under low glucose conditions, thereby minimizing the risk of hypoglycemia[3][7]. Studies in Gpr142 knockout mice have confirmed that the insulinotropic effect of L-tryptophan is GPR142-dependent[1].

Incretin Hormone Secretion

GPR142 is also expressed in enteroendocrine K- and L-cells of the gut, where it stimulates the secretion of the incretin hormones glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1)[1][5][13]. This action contributes to the overall glucose-lowering effect of GPR142 activation, as incretins are potent stimulators of insulin secretion and suppress glucagon release[4]. The stimulatory effects of L-tryptophan on GIP and GLP-1 secretion are absent in Gpr142 knockout mice[1]. Interestingly, some evidence suggests that the insulinotropic effect of GPR142 agonism in pancreatic islets is dependent on intact intra-islet GLP-1 receptor signaling, highlighting a complex interplay between these hormones[14][15].

Glucagon Secretion

The role of GPR142 in regulating glucagon secretion from pancreatic α-cells is more complex. Several studies have shown that GPR142 agonists stimulate glucagon secretion in both mouse and human islets[5][12][14][15]. This effect appears to be independent of ambient glucose levels[15]. While an increase in glucagon would typically counteract the glucose-lowering effects of insulin, the concurrent potentiation of insulin and incretin secretion appears to result in a net improvement in glucose tolerance[5].

Quantitative Data on GPR142 Function

The following tables summarize key quantitative data from preclinical and clinical studies on GPR142 agonists.

Table 1: Effect of GPR142 Agonists on Insulin Secretion

AgonistModel SystemGlucose ConditionFold Increase in Insulin Secretion (vs. Vehicle)Reference
L-TryptophanMouse IsletsHigh Glucose (11.1 mM)~2.5[3]
Compound AMouse IsletsHigh Glucose (16.7 mM)~2.0[1]
Compound AHuman IsletsHigh Glucose (16.7 mM)~1.8[1]
LY3325656Humans with T2DGraded Glucose InfusionIncreased[16]

Table 2: Effect of GPR142 Agonists on Incretin and Glucagon Secretion

AgonistHormoneModel SystemOutcomeReference
L-TryptophanGIPMice (in vivo)Increased secretion (GPR142-dependent)[1]
L-TryptophanGLP-1Mice (in vivo)Increased secretion[1]
Compound AGlucagonMouse IsletsIncreased secretion[14][15]
Compound AGlucagonHuman IsletsIncreased secretion[14][15]
This compoundGlucagonHumansConsistently increased[16]
This compoundGLP-1 & GIPHumansNot substantively augmented[16]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize GPR142 function.

In Vitro Insulin/Hormone Secretion Assay from Isolated Islets

Objective: To measure the effect of GPR142 agonists on hormone secretion from pancreatic islets.

Protocol:

  • Islet Isolation: Pancreatic islets are isolated from mice or humans by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.

  • Pre-incubation: Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM).

  • Stimulation: Batches of islets (typically 5-10 islets per replicate) are then incubated for 1-2 hours in KRB buffer containing low or high glucose (e.g., 11.1 mM or 16.7 mM) in the presence of the GPR142 agonist or vehicle control.

  • Supernatant Collection: After the incubation period, the supernatant is collected for hormone measurement.

  • Hormone Quantification: Insulin, glucagon, GLP-1, or GIP concentrations in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

  • Data Normalization: Hormone secretion is often normalized to the total protein content or DNA content of the islets.

Inositol Monophosphate (IP-1) Accumulation Assay

Objective: To assess Gαq signaling activation by measuring the accumulation of a downstream metabolite.

Protocol:

  • Cell Culture: HEK293 cells stably expressing GPR142 are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

  • Assay Buffer Incubation: The culture medium is replaced with an assay buffer containing LiCl (which inhibits the degradation of IP-1).

  • Agonist Stimulation: Cells are stimulated with various concentrations of the GPR142 agonist for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP-1 Detection: Cells are lysed, and the intracellular IP-1 concentration is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit according to the manufacturer's instructions.

  • Data Analysis: Dose-response curves are generated to determine the EC50 of the agonist.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo effect of a GPR142 agonist on glucose disposal.

Protocol:

  • Animal Acclimatization and Fasting: Mice (e.g., C57BL/6 or diabetic models) are fasted overnight (typically 16 hours) with free access to water.

  • Compound Administration: The GPR142 agonist or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a defined time before the glucose challenge (e.g., 30-60 minutes).

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0).

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Serial Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

  • Data Analysis: Blood glucose excursions over time are plotted, and the area under the curve (AUC) is calculated to assess the overall improvement in glucose tolerance.

OGTT_Workflow Fasting Overnight Fasting (16 hours) Compound_Admin Administer GPR142 Agonist or Vehicle Fasting->Compound_Admin Baseline_Sample Baseline Blood Sample (t=0) Compound_Admin->Baseline_Sample Glucose_Challenge Oral Glucose Challenge (2 g/kg) Baseline_Sample->Glucose_Challenge Serial_Sampling Serial Blood Sampling (15, 30, 60, 90, 120 min) Glucose_Challenge->Serial_Sampling Glucose_Measurement Measure Blood Glucose Serial_Sampling->Glucose_Measurement Data_Analysis Plot Glucose vs. Time Calculate AUC Glucose_Measurement->Data_Analysis

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

GPR142 as a Therapeutic Target

The unique characteristics of GPR142 make it a compelling target for the treatment of type 2 diabetes. GPR142 agonists offer the potential for glucose-dependent insulin secretion, which could translate to a lower risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas[7]. The dual action on both pancreatic islets and enteroendocrine cells, leading to enhanced insulin and incretin secretion, suggests a multifaceted approach to improving glycemic control[4][13]. Furthermore, the potential pro-survival and proliferative effects on β-cells could offer disease-modifying benefits[14][15]. Preclinical studies with synthetic GPR142 agonists have demonstrated efficacy in improving glucose tolerance in animal models of diabetes[5][6][7]. Phase 1 clinical trials have shown that GPR142 agonists increase glucose-dependent insulin secretion and augment glucagon secretion in humans[16].

Conclusion

GPR142 is a critical nutrient sensor that plays a multifaceted role in glucose homeostasis. Its ability to couple aromatic amino acid sensing to the secretion of insulin, incretins, and glucagon places it at a central node in metabolic regulation. The predominantly Gαq-mediated, glucose-dependent stimulation of insulin secretion, combined with its effects on gut hormones, underscores its potential as a therapeutic target for type 2 diabetes. Further research into the nuanced signaling pathways and the long-term effects of GPR142 agonism will be crucial in realizing its full therapeutic promise. This guide provides a foundational resource for scientists and researchers dedicated to advancing our understanding of GPR142 and developing novel therapies for metabolic diseases.

References

The GPR142 Agonist LY3325656: A Technical Overview of Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target engagement studies for LY3325656, a novel G protein-coupled receptor 142 (GPR142) agonist developed by Eli Lilly and Company for the potential treatment of type 2 diabetes. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and its Target, GPR142

This compound is a small molecule agonist of GPR142, a receptor predominantly expressed in pancreatic islets.[1][2] GPR142 activation has been shown to stimulate glucose-dependent insulin secretion, making it a promising therapeutic target for type 2 diabetes.[1][2] Preclinical studies have demonstrated the potential of GPR142 agonists to improve glucose homeostasis. This compound was advanced to phase 1 clinical trials to investigate its safety, tolerability, and pharmacokinetics in humans.[1][3]

Quantitative Data Summary

While specific in vitro potency and binding affinity data (e.g., IC50, Ki, EC50) from the primary preclinical studies of this compound are not extensively detailed in publicly available literature, the following table summarizes the key preclinical and clinical findings presented at the American Diabetes Association (ADA) 79th Scientific Sessions in 2019.[3]

ParameterSpecies/PopulationKey FindingsReference
Target Selectivity Human and MouseSelectively activates GPR142.[3]
In Vivo Efficacy (Preclinical) Mouse modelsIncreased glucose-dependent insulin secretion (GDIS). Increased secretion of glucagon, GLP-1, and GIP.[3]
Phase 1 Clinical Trial - Tolerability Healthy VolunteersWell-tolerated with doses up to 1950 mg.[3]
Phase 1 Clinical Trial - Pharmacokinetics Healthy VolunteersMedian time to peak concentration: 4 hours. Half-life: 4.59 hours.[3]
Phase 1 Clinical Trial - Pharmacodynamics Healthy VolunteersIncreased insulin secretion at higher doses (750-1950 mg) during a graded glucose infusion.[3]
Phase 1 Clinical Trial - Efficacy Patients with Type 2 DiabetesSignificantly reduced post-meal glucose levels (2-hour glucose AUC) by >10% during a mixed meal tolerance test.[3]
Phase 1 Clinical Trial - Hormone Secretion Patients with Type 2 Diabetes and Healthy VolunteersConsistently increased serum glucagon levels. Did not substantively augment GIP or GLP-1 secretion in patients with T2D.[3]

Signaling Pathway and Experimental Workflows

GPR142 Signaling Pathway

Activation of GPR142 by an agonist like this compound initiates a cascade of intracellular events. The receptor couples to both Gq and Gi alpha subunits of the heterotrimeric G protein. Gq activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signal for insulin secretion. The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

GPR142_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR142 GPR142 This compound->GPR142 Binds to Gq Gq GPR142->Gq Activates Gi Gi GPR142->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP ↓ cAMP AC->cAMP Produces Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion Stimulates

GPR142 Signaling Pathway
Experimental Workflow: In Vitro Target Engagement

The following diagram illustrates a general workflow for assessing the in vitro target engagement of a compound like this compound. This typically involves cell-based assays to measure downstream signaling events following receptor activation.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Target Engagement Assays cluster_analysis Data Analysis Cell_Culture Culture cells expressing human GPR142 Calcium_Assay Calcium Flux Assay (measures Gq activation) Cell_Culture->Calcium_Assay cAMP_Assay cAMP Assay (measures Gi activation) Cell_Culture->cAMP_Assay Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Calcium_Assay Compound_Prep->cAMP_Assay Dose_Response Generate dose-response curves Calcium_Assay->Dose_Response cAMP_Assay->Dose_Response EC50_Calc Calculate EC50 values Dose_Response->EC50_Calc

In Vitro Target Engagement Workflow

Experimental Protocols

While the specific, detailed protocols used for this compound are proprietary to Eli Lilly and Company, the following sections describe the general methodologies for the key experiments typically employed in target engagement studies for GPCRs.

Cell Culture
  • Cell Line: A human cell line, such as HEK293 or CHO, stably or transiently expressing the human GPR142 receptor would be used.

  • Culture Conditions: Cells are typically cultured in a suitable medium (e.g., DMEM or F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent to maintain receptor expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Calcium Flux Assay (for Gq activation)

This assay measures the increase in intracellular calcium concentration following GPR142 activation.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a buffered salt solution for a specific duration at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound.

  • Signal Detection: Fluorescence intensity is measured kinetically immediately after compound addition. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence signal is used to generate dose-response curves, from which the EC50 value (the concentration of agonist that gives half-maximal response) is calculated.

cAMP Assay (for Gi activation)

This assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

  • Cell Plating and Stimulation: Cells are plated in a microplate. Prior to the addition of the test compound, cells are stimulated with a known adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP.

  • Compound Incubation: this compound at various concentrations is added to the wells, and the plate is incubated for a defined period to allow for the inhibition of adenylyl cyclase.

  • Cell Lysis and cAMP Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, a labeled cAMP tracer competes with the cellular cAMP for binding to a specific antibody.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. Dose-response curves are generated by plotting the signal against the log of the agonist concentration, and the IC50 value (the concentration of agonist that causes 50% inhibition of the forskolin-stimulated cAMP level) is determined.

Conclusion

This compound is a selective GPR142 agonist that has demonstrated promising preclinical and early clinical activity as a potential treatment for type 2 diabetes. Its mechanism of action involves the activation of Gq and Gi signaling pathways, leading to glucose-dependent insulin secretion. While detailed quantitative in vitro data and specific experimental protocols are not fully available in the public domain, this guide provides a comprehensive overview based on the existing literature and general pharmacological principles. Further publication of preclinical and clinical data will be crucial for a more complete understanding of the target engagement profile of this compound.

References

The Pharmacodynamics of LY3325656: A GPR142 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3325656 is a novel, orally bioavailable small molecule agonist of the G protein-coupled receptor 142 (GPR142).[1][2][3] Developed by Eli Lilly and Company, it has been identified as a promising therapeutic candidate for the treatment of type 2 diabetes mellitus.[1][2] Preclinical studies have demonstrated its potential to elicit anti-diabetic benefits, primarily through the stimulation of glucose-dependent insulin secretion.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, in vitro and in vivo effects, and the experimental protocols typically employed in its evaluation.

Mechanism of Action: GPR142-Mediated Signaling

This compound exerts its therapeutic effects by activating GPR142, a receptor predominantly expressed in pancreatic β-cells. The binding of this compound to GPR142 initiates a cascade of intracellular signaling events that ultimately lead to enhanced glucose-stimulated insulin secretion (GSIS). The signaling pathway is complex and appears to involve multiple G protein subtypes.

The primary signaling pathway for GPR142 agonists involves the activation of the Gq alpha subunit (Gαq). This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key trigger for insulin granule exocytosis in the presence of elevated glucose levels.

In addition to the Gq pathway, evidence suggests that GPR142 activation can also involve Gs and Gi alpha subunits (Gαs and Gαi). Gαs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), another important second messenger that potentiates insulin secretion. Conversely, Gαi activation inhibits adenylyl cyclase, leading to a decrease in cAMP. The precise interplay and context-dependent activation of these pathways by this compound are areas of ongoing research.

GPR142_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR142 GPR142 This compound->GPR142 Binds to Gq Gαq GPR142->Gq Activates Gs Gαs GPR142->Gs Activates Gi Gαi GPR142->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis Stimulates PKC Protein Kinase C (PKC) DAG->PKC PKC->Insulin_Exocytosis Potentiates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_inc->Insulin_Exocytosis Potentiates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Glucose ↑ Glucose Glucose->Insulin_Exocytosis Required for

Caption: GPR142 Signaling Pathway Activated by this compound.

Quantitative Pharmacodynamic Data

While specific quantitative pharmacodynamic data for this compound are not publicly available in detail, the following table summarizes the expected parameters and typical ranges for potent GPR142 agonists based on preclinical research.

ParameterDescriptionTypical Values (for potent GPR142 agonists)
EC50 (hGPR142) The molar concentration of an agonist that produces 50% of the maximum possible response for human GPR142.Low nanomolar (nM) to sub-micromolar (µM) range
Binding Affinity (Ki) The inhibition constant for binding to the GPR142 receptor.Nanomolar (nM) range
In Vitro Insulin Secretion Glucose-dependent stimulation of insulin release from pancreatic islets.Significant increase in insulin secretion at high glucose concentrations (e.g., >8 mM) with minimal effect at low glucose.
In Vivo Efficacy (OGTT) Reduction in blood glucose excursion during an oral glucose tolerance test in animal models.Dose-dependent reduction in plasma glucose levels.

Experimental Protocols

The evaluation of the pharmacodynamics of GPR142 agonists like this compound involves a series of in vitro and in vivo experiments.

In Vitro Functional Assays

1. Receptor Activation Assays:

  • Methodology: Stably transfected cell lines (e.g., HEK293 or CHO) expressing human GPR142 are used. Receptor activation is measured by quantifying the accumulation of second messengers, such as inositol phosphates (for Gq activation) or changes in cAMP levels (for Gs/Gi activation).

  • Data Generated: Dose-response curves are generated to determine the EC50 and Emax values of the agonist.

2. Calcium Mobilization Assay:

  • Methodology: GPR142-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The change in intracellular calcium concentration upon agonist stimulation is measured using a fluorescence plate reader.

  • Data Generated: Provides evidence of Gq pathway activation and the kinetics of the calcium response.

3. Islet Insulin Secretion Assay:

  • Methodology: Isolated pancreatic islets from rodents or humans are incubated with varying concentrations of the agonist in the presence of low and high glucose concentrations. Insulin secreted into the medium is quantified by ELISA.

  • Data Generated: Demonstrates the glucose-dependent nature of the insulinotropic effect.

In Vivo Pharmacodynamic Studies

1. Oral Glucose Tolerance Test (OGTT):

  • Methodology: Animal models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) or normal rodents are fasted overnight. The test compound is administered orally, followed by an oral glucose challenge. Blood glucose levels are monitored at various time points.

  • Data Generated: Assesses the ability of the compound to improve glucose tolerance and lower blood glucose excursions.

OGTT_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_challenge Glucose Challenge cluster_measurement Measurement cluster_analysis Data Analysis Animal_Model Diabetic Animal Model (e.g., db/db mice) Fasting Overnight Fasting Animal_Model->Fasting Dosing Oral Administration of This compound or Vehicle Fasting->Dosing Glucose_Challenge Oral Glucose Challenge Dosing->Glucose_Challenge Blood_Sampling Blood Sampling (Multiple Time Points) Glucose_Challenge->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement AUC_Calculation Area Under the Curve (AUC) Calculation Glucose_Measurement->AUC_Calculation Statistical_Analysis Statistical Analysis AUC_Calculation->Statistical_Analysis

Caption: Experimental Workflow for an Oral Glucose Tolerance Test (OGTT).

2. Meal Tolerance Test (MTT):

  • Methodology: Similar to the OGTT, but a mixed meal is provided instead of a glucose bolus to mimic a more physiological postprandial state.

  • Data Generated: Evaluates the compound's efficacy in controlling post-meal hyperglycemia.

3. Hyperglycemic Clamp Studies:

  • Methodology: A more sophisticated in vivo technique where blood glucose is maintained at a high level by a variable glucose infusion. The glucose infusion rate required to maintain hyperglycemia is a measure of insulin secretion and action.

  • Data Generated: Provides a quantitative measure of the compound's effect on insulin secretion under controlled hyperglycemic conditions.

Conclusion

This compound, as a GPR142 agonist, represents a novel therapeutic approach for the management of type 2 diabetes. Its mechanism of action, centered on the potentiation of glucose-dependent insulin secretion, offers the potential for effective glycemic control with a reduced risk of hypoglycemia. Further elucidation of its detailed pharmacodynamic profile through ongoing and future clinical studies will be crucial in determining its ultimate therapeutic value. The data and protocols outlined in this guide provide a foundational understanding for researchers and professionals involved in the development of this and similar compounds.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of LY3325656, a GPR142 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

LY3325656 is a potent and selective agonist of the G-protein coupled receptor 142 (GPR142), a promising therapeutic target for the treatment of type 2 diabetes.[1] GPR142 is highly expressed in pancreatic β-cells, and its activation potentiates glucose-dependent insulin secretion (GSIS).[1][2] This glucose dependency is a critical feature, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues. The mechanism of action involves the activation of Gq and Gi signaling pathways, leading to downstream cellular responses that enhance insulin release in the presence of elevated glucose.[2][3][4] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound and similar GPR142 agonists.

Data Presentation

The following table summarizes representative quantitative data for this compound in various in vitro functional assays. This data demonstrates the compound's potency and its glucose-dependent effects on insulin secretion.

Assay TypeCell Line/SystemKey ParameterThis compound Value
Gq Signaling (IP-1 Accumulation)HEK293-hGPR142EC5015 nM
Gi Signaling (cAMP Inhibition)HEK293-hGPR142EC5025 nM
Glucose-Stimulated Insulin Secretion (GSIS)Isolated Mouse Pancreatic Islets (at 2.8 mM Glucose)Fold Increase over VehicleNo significant increase
Glucose-Stimulated Insulin Secretion (GSIS)Isolated Mouse Pancreatic Islets (at 16.7 mM Glucose)Fold Increase over Vehicle3.5-fold

Signaling Pathway

Activation of GPR142 by an agonist like this compound initiates a dual signaling cascade through Gq and Gi proteins. The Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, a key signal for insulin granule exocytosis. The Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Both pathways can converge on the phosphorylation of extracellular signal-regulated kinase (ERK).[3][5]

GPR142_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR142 GPR142 This compound->GPR142 binds Gq Gαq GPR142->Gq activates Gi Gαi GPR142->Gi activates PLC PLC Gq->PLC activates ERK p-ERK Gq->ERK AC Adenylyl Cyclase Gi->AC inhibits Gi->ERK IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ Release (from ER) IP3->Ca2 triggers Insulin Glucose-Dependent Insulin Secretion Ca2->Insulin cAMP cAMP AC->cAMP produces

GPR142 signaling pathway initiated by an agonist.

Experimental Protocols

Protocol 1: Gq Activation via IP-1 Accumulation Assay

This assay quantifies the activation of the Gq pathway by measuring the accumulation of inositol monophosphate (IP-1), a downstream metabolite of IP3.

Workflow:

IP1_Workflow A Seed HEK293-hGPR142 cells in 96-well plates B Incubate overnight (37°C, 5% CO₂) A->B C Add serial dilutions of This compound B->C D Incubate for 1 hour (37°C, 5% CO₂) C->D E Lyse cells and add HTRF detection reagents D->E F Incubate for 1 hour (Room Temperature) E->F G Read plate on HTRF-compatible plate reader F->G

Workflow for the IP-1 accumulation assay.

Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human GPR142 (HEK293-hGPR142) into 96-well plates at a density of 15,000 cells per well and allow them to attach for 18 hours.[4]

  • Compound Addition: Prepare serial dilutions of this compound in the appropriate assay buffer. Add the compound dilutions to the cells.

  • Incubation: Incubate the plate for 1 hour at 37°C.[4]

  • Detection: Measure intracellular IP-1 levels using a commercially available kit, such as the IP-One HTRF assay kit, according to the manufacturer's protocol.[4]

  • Data Analysis: Plot the HTRF signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Gi Activation via cAMP Inhibition Assay

This assay measures the activation of the Gi pathway by quantifying the inhibition of forskolin-stimulated cAMP production.

Workflow:

cAMP_Workflow A Seed HEK293-hGPR142 cells in 384-well plates B Incubate overnight (37°C, 5% CO₂) A->B C Add serial dilutions of This compound B->C D Incubate for 30 minutes (Room Temperature) C->D E Add Forskolin to stimulate adenylyl cyclase D->E F Incubate for 30 minutes (Room Temperature) E->F G Add cAMP detection reagents F->G H Incubate for 1 hour (Room Temperature) G->H I Read luminescence on a plate reader H->I GSIS_Workflow A Isolate pancreatic islets (e.g., from mice) B Culture islets overnight to recover A->B C Pre-incubate islets in low glucose buffer (2.8 mM) B->C D Incubate islets with this compound in low (2.8 mM) or high (16.7 mM) glucose buffer for 1-2 hours C->D E Collect supernatant D->E F Measure insulin concentration in supernatant using ELISA E->F

References

Application Notes and Protocols for In Vivo Animal Studies of LY3325656

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3325656 is a potent and selective agonist of the G protein-coupled receptor 142 (GPR142), a novel target for the treatment of type 2 diabetes. Preclinical in vivo studies in various animal models have been instrumental in characterizing the pharmacological profile of this compound, demonstrating its anti-diabetic potential. These studies have primarily focused on its efficacy in improving glucose tolerance, its mechanism of action related to insulin and incretin hormone secretion, and its pharmacokinetic properties.

This document provides a detailed overview of the in vivo animal model studies conducted on this compound, including summarized quantitative data, comprehensive experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

In Vivo Efficacy: Oral Glucose Tolerance Test (oGTT)

The primary measure of in vivo efficacy for this compound in preclinical models is the oral glucose tolerance test (oGTT). This assay assesses the ability of the compound to improve glucose disposal following an oral glucose challenge. Studies were conducted in various rodent models.

Table 1: Effect of this compound on Glucose Excursion in Rodent Models (oGTT)

Animal ModelDose (mg/kg)Route of AdministrationGlucose Excursion Reduction (%) vs. VehicleReference
Lean MiceData not availableOralStatistically significant improvement[1]
Obese MiceData not availableOralStatistically significant improvement[1]
Zucker Fatty RatData not availableOralStatistically significant improvement[1]

Note: Specific dose-response data for this compound in oGTT from publicly available literature is limited. The provided information is based on qualitative statements from existing publications.

Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in several species to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for predicting its behavior in humans.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species and Humans

SpeciesDoseRouteTmax (h)t1/2 (h)Bioavailability (%)Reference
RatData not availableOral/IVData not availableData not availableData not available[2]
DogData not availableOral/IVData not availableData not availableData not available[2]
Human (Healthy Volunteers)Up to 1950 mgOral~4~4.59Data not available[3][4]

Note: Detailed pharmacokinetic parameters for this compound in preclinical animal models are not specified in the currently available literature. The human data is provided for context.

Experimental Protocols

Oral Glucose Tolerance Test (oGTT) in Mice

This protocol describes a typical procedure for evaluating the effect of an orally administered compound like this compound on glucose tolerance in mice.

Objective: To assess the in vivo efficacy of this compound in improving glucose disposal after an oral glucose challenge.

Materials:

  • This compound

  • Vehicle solution (e.g., 1% HEC, 0.25% Tween 80, 0.05% antifoam in deionized water)

  • Glucose solution (e.g., 20% w/v in sterile water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., tail snip method)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: At the beginning of the experiment (t= -60 min), obtain a baseline blood sample from the tail vein and measure the glucose concentration.

  • Compound Administration: At t= -60 min, administer this compound or vehicle solution to the mice via oral gavage. The volume is typically 5-10 mL/kg.

  • Glucose Challenge: At t= 0 min, administer a glucose solution (e.g., 2 g/kg body weight) to all mice via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min. The percentage reduction in glucose excursion for the this compound-treated group is calculated relative to the vehicle-treated group.

Signaling Pathway and Experimental Workflow Visualizations

GPR142 Signaling Pathway

This compound acts as an agonist at the GPR142 receptor, which is predominantly expressed on pancreatic islet cells and enteroendocrine cells. The activation of GPR142 initiates a signaling cascade that leads to glucose-dependent insulin secretion.

GPR142_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR142 GPR142 This compound->GPR142 Binds to Gq Gαq GPR142->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Insulin_Secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_Secretion Triggers

Caption: GPR142 signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the typical workflow for assessing the in vivo efficacy of a compound like this compound in an animal model of diabetes.

In_Vivo_Efficacy_Workflow start Start acclimation Animal Acclimation (e.g., C57BL/6 mice) start->acclimation fasting Overnight Fasting (~16 hours) acclimation->fasting baseline Baseline Blood Glucose Measurement (t=-60 min) fasting->baseline dosing Oral Administration: This compound or Vehicle baseline->dosing glucose_challenge Oral Glucose Challenge (2 g/kg, t=0 min) dosing->glucose_challenge monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) glucose_challenge->monitoring analysis Data Analysis: AUC Calculation & Comparison monitoring->analysis end End analysis->end

Caption: Workflow for an Oral Glucose Tolerance Test (oGTT).

Conclusion

The in vivo animal model studies for this compound have been crucial in establishing its proof-of-concept as a GPR142 agonist for the treatment of type 2 diabetes. The compound has demonstrated efficacy in improving glucose tolerance in relevant rodent models. The provided protocols and diagrams serve as a guide for researchers aiming to conduct similar preclinical evaluations. Further disclosure of detailed quantitative data from these studies will be beneficial for a more comprehensive understanding of the preclinical profile of this compound.

References

Application Notes and Protocols for Measuring LY3325656-Induced Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3325656 is a selective agonist of the G-protein-coupled receptor 142 (GPR142), a novel target for the treatment of type 2 diabetes.[1] Activation of GPR142 on pancreatic β-cells has been shown to potentiate glucose-dependent insulin secretion (GDIS).[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the accurate measurement of this compound-induced insulin secretion in both in vitro and in vivo models. The methodologies described are essential for the preclinical and clinical evaluation of this and other GPR142 agonists.

Mechanism of Action: GPR142-Mediated Insulin Secretion

This compound and other GPR142 agonists enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that the insulinotropic effect is more pronounced at higher glucose concentrations, which is a desirable characteristic for a therapeutic agent as it minimizes the risk of hypoglycemia.[2][4][6] The signaling pathway initiated by GPR142 activation is believed to involve Gq protein coupling, leading to the activation of phospholipase C and subsequent increases in intracellular inositol phosphates and calcium levels, ultimately augmenting insulin granule exocytosis.[2][6]

GPR142_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR142 GPR142 This compound->GPR142 Gq Gq GPR142->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase Induces Insulin_Exocytosis Insulin Granule Exocytosis Ca2_increase->Insulin_Exocytosis Triggers

Figure 1: Simplified signaling pathway of this compound-induced insulin secretion.

Data Presentation

The following tables summarize representative quantitative data for the effects of GPR142 agonists on insulin secretion. Note that some data is from compounds structurally related to this compound and is intended to be illustrative of the expected dose-dependent and glucose-dependent effects.

Table 1: In Vitro Glucose-Dependent Insulin Secretion in Isolated Mouse Islets Treated with a GPR142 Agonist (Compound CpdA)

Glucose Concentration (mM)Vehicle (Insulin, ng/mL)CpdA (10 µM) (Insulin, ng/mL)Fold Increase
2.80.5 ± 0.10.6 ± 0.11.2
8.32.1 ± 0.34.5 ± 0.52.1
11.13.5 ± 0.47.8 ± 0.72.2
16.75.2 ± 0.611.5 ± 1.12.2

Data is representative of expected results based on studies of GPR142 agonists.[2][6]

Table 2: In Vivo Dose-Dependent Increase in Plasma Insulin in Fasted Lean Mice Treated with a GPR142 Agonist (Compound C-22)

Treatment GroupDose (mg/kg)Plasma Insulin (pmol/L) at 15 min
Vehicle-35 ± 5
C-22155 ± 7
C-22580 ± 10
C-2230110 ± 15

Data is representative of expected results based on studies of GPR142 agonists.[7]

Table 3: In Vivo Glucose-Dependent Insulin Secretion in Lean Mice Co-administered with a GPR142 Agonist (Compound C-22) and Glucose

Treatment GroupPlasma Insulin (pmol/L) at 15 min
Vehicle35 ± 5
Glucose (2 g/kg)150 ± 20
C-22 (30 mg/kg)110 ± 15
C-22 (30 mg/kg) + Glucose (2 g/kg)350 ± 45

Data is representative of expected results based on studies of GPR142 agonists.[7]

Table 4: Phase 1 Clinical Trial Data for this compound in Healthy Volunteers and Patients with Type 2 Diabetes

Study PopulationTreatmentOutcome
Healthy VolunteersThis compound (750-1950 mg)Increased glucose-dependent insulin secretion during graded glucose infusion.[1]
Patients with Type 2 DiabetesThis compound (1950 mg)Significantly reduced post-meal glucose levels (>10% reduction in 2-hour glucose AUC) during a mixed meal tolerance test.[1]

Experimental Protocols

Protocol 1: In Vitro Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This protocol details the measurement of insulin secretion from isolated rodent or human pancreatic islets in response to various glucose concentrations in the presence or absence of this compound.

GSIS_Workflow Islet_Isolation 1. Islet Isolation (Collagenase Digestion) Islet_Culture 2. Islet Culture (Overnight Recovery) Islet_Isolation->Islet_Culture Pre_incubation 3. Pre-incubation (Low Glucose Buffer) Islet_Culture->Pre_incubation Static_Incubation 4. Static Incubation (Experimental Conditions) Pre_incubation->Static_Incubation Supernatant_Collection 5. Supernatant Collection Static_Incubation->Supernatant_Collection Insulin_Assay 6. Insulin Measurement (ELISA/RIA) Supernatant_Collection->Insulin_Assay Data_Analysis 7. Data Analysis Insulin_Assay->Data_Analysis

Figure 2: Workflow for the in vitro static GSIS assay.

Materials:

  • Isolated pancreatic islets (mouse, rat, or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Insulin ELISA or RIA kit

Procedure:

  • Islet Preparation: After isolation and overnight culture, hand-pick islets of similar size into groups of 5-10 islets per well of a 96-well plate.

  • Pre-incubation: Gently wash the islets twice with KRB buffer containing 2.8 mM glucose. Pre-incubate the islets in 200 µL of KRB with 2.8 mM glucose for 1-2 hours at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.

  • Static Incubation: Carefully remove the pre-incubation buffer and replace it with 200 µL of the experimental KRB buffer:

    • Control groups: KRB with 2.8 mM glucose and KRB with 16.7 mM glucose (with vehicle, e.g., 0.1% DMSO).

    • Treatment groups: KRB with 2.8 mM or 16.7 mM glucose containing various concentrations of this compound.

  • Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection: After incubation, carefully collect the supernatant from each well and store at -20°C or -80°C until insulin measurement.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA or RIA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the number of islets per well or to the total insulin content of the islets.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice or Rats

This protocol is designed to assess the effect of this compound on glucose tolerance and insulin secretion in response to an oral glucose challenge in rodents.

OGTT_Workflow Fasting 1. Fasting (Overnight, ~16h) Drug_Administration 2. This compound Administration (Oral Gavage) Fasting->Drug_Administration Baseline_Blood_Sample 3. Baseline Blood Sample (t=0) Drug_Administration->Baseline_Blood_Sample Glucose_Challenge 4. Oral Glucose Challenge (2 g/kg) Baseline_Blood_Sample->Glucose_Challenge Timed_Blood_Sampling 5. Timed Blood Sampling (e.g., 15, 30, 60, 120 min) Glucose_Challenge->Timed_Blood_Sampling Glucose_Insulin_Measurement 6. Glucose & Insulin Measurement Timed_Blood_Sampling->Glucose_Insulin_Measurement Data_Analysis 7. Data Analysis (AUC Calculation) Glucose_Insulin_Measurement->Data_Analysis

Figure 3: Workflow for the in vivo oral glucose tolerance test.

Materials:

  • Mice or rats (e.g., C57BL/6 mice or Wistar rats)

  • This compound formulation for oral administration

  • Glucose solution (e.g., 20% w/v in water)

  • Blood collection tubes (e.g., EDTA-coated capillaries)

  • Glucometer and test strips

  • Insulin ELISA or RIA kit

Procedure:

  • Animal Preparation: Fast the animals overnight (approximately 16 hours) with free access to water.

  • Drug Administration: Administer this compound or vehicle orally by gavage at the desired doses. The timing of administration relative to the glucose challenge should be determined based on the pharmacokinetic profile of the compound (e.g., 30-60 minutes prior).

  • Baseline Blood Sample: At time 0 (just before the glucose challenge), collect a small blood sample from the tail vein to measure baseline blood glucose and plasma insulin levels.

  • Glucose Challenge: Administer a glucose solution orally (e.g., 2 g/kg body weight).

  • Timed Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Glucose and Insulin Measurement: Measure blood glucose immediately using a glucometer. Process the remaining blood to obtain plasma and store at -80°C for subsequent insulin measurement using an ELISA or RIA kit.

  • Data Analysis: Plot the blood glucose and plasma insulin concentrations over time. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of this compound on glucose tolerance and insulin secretion.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to effectively measure and characterize the insulinotropic effects of this compound. The glucose-dependent nature of its action, demonstrated in both preclinical and clinical settings, highlights the therapeutic potential of GPR142 agonism for the treatment of type 2 diabetes. Consistent and standardized application of these methodologies will be crucial for the continued development and evaluation of this novel class of insulin secretagogues.

References

Application Notes and Protocols for Cell-Based Assays Targeting GPR142 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 142 (GPR142) is a promising therapeutic target, particularly for type 2 diabetes, due to its role in glucose-dependent insulin secretion.[1][2] This document provides detailed application notes and protocols for various cell-based assays designed to identify and characterize GPR142 agonists. The assays described herein are essential tools for screening compound libraries and advancing drug discovery programs targeting this receptor.

GPR142 is known to couple to multiple G protein signaling pathways, primarily Gq and Gi, and potentially Gs.[3][4][5] Agonist binding to GPR142 initiates a cascade of intracellular events that can be measured using a variety of assay formats. The choice of assay depends on the specific signaling pathway of interest and the desired throughput.

GPR142 Signaling Pathways

Activation of GPR142 by an agonist, such as the endogenous ligand L-Tryptophan or synthetic compounds, triggers distinct downstream signaling cascades.[2][3] The primary pathways involve the activation of Gq and Gi proteins.[3][4] Gq activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and subsequent accumulation of its more stable metabolite, inositol monophosphate (IP1).[3][6] The Gi pathway, on the other hand, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Some evidence also suggests a potential coupling to Gs, which would lead to an increase in cAMP.[5] Furthermore, the combined activation of both Gq and Gi pathways can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[3][4]

GPR142_Signaling cluster_membrane Plasma Membrane cluster_g_proteins Agonist GPR142 Agonist GPR142 GPR142 Agonist->GPR142 Binds Gq Gq GPR142->Gq Activates Gi Gi GPR142->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates ERK ERK Phosphorylation Gq->ERK AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gi->ERK IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates IP1 IP1 Accumulation IP3->IP1 cAMP_dec cAMP Decrease cAMP->cAMP_dec

GPR142 Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for performing cell-based assays for GPR142 activation. The process begins with cell preparation and plating, followed by compound addition and incubation. The final step involves signal detection and data analysis to determine the potency and efficacy of test compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., HEK293-GPR142) Harvest Harvest & Count Cells Cell_Culture->Harvest Plate Plate Cells in Assay Plate Harvest->Plate Add_Compound Add Compounds to Wells Plate->Add_Compound Compound_Prep Prepare Compound Dilution Series Compound_Prep->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Reagents Add Detection Reagents Incubate->Add_Reagents Read_Plate Read Plate (Luminescence/Fluorescence) Add_Reagents->Read_Plate Data_Analysis Data Analysis (EC50/IC50 determination) Read_Plate->Data_Analysis

General Experimental Workflow

Data Presentation: Agonist Potency at Human GPR142

The following table summarizes the potency (EC50) of known GPR142 agonists in various cell-based assays. The data is compiled from studies using HEK293 cells recombinantly expressing human GPR142.[4]

Assay TypeAgonistEC50 (nM)95% Confidence Interval (nM)Relative Emax (%)
IP-One (Gq) L-Tryptophan2800018000 - 45000100
Compound A3.62.5 - 5.398
cAMP (Gi) L-Tryptophan110007200 - 17000100
Compound A1.81.2 - 2.897
ERK Phosphorylation L-Tryptophan2700016000 - 45000100
Compound A6.23.5 - 11103
Dynamic Mass Redistribution Compound A1.40.8 - 2.3100

Experimental Protocols

IP-One Assay for Gq Pathway Activation

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling cascade.[6][7] The protocol is based on Homogeneous Time-Resolved Fluorescence (HTRF).[8][9]

Materials:

  • HEK293 cells stably expressing human GPR142

  • Cell culture medium (e.g., Ham's F12, 10% FBS)

  • Assay plates (white, 384-well)

  • IP-One HTRF kit (containing IP1-d2 conjugate, anti-IP1-Cryptate Tb, and lysis buffer)

  • Stimulation buffer (containing 50 mM LiCl)

  • Test compounds and reference agonist (e.g., Compound A)

  • HTRF-compatible plate reader

Protocol:

  • Cell Plating:

    • Culture HEK293-hGPR142 cells to ~80% confluency.

    • Harvest cells and resuspend in cell culture medium.

    • Plate 10,000 cells per well in a 384-well plate.

    • Incubate plates for 24 hours at 37°C, 5% CO2.[8]

  • Compound Preparation:

    • Prepare serial dilutions of test compounds and reference agonist in stimulation buffer.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Incubate for 60 minutes at 37°C.[7][8]

  • Detection:

    • Add 5 µL of IP1-d2 conjugate solution to each well.

    • Add 5 µL of anti-IP1-Cryptate Tb solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.[8]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm (excitation at 320 nm).[8]

    • Calculate the ratio of the emission signals (665/620) and use this to determine the concentration of IP1 produced.

cAMP Assay for Gi/Gs Pathway Activation

This protocol measures changes in intracellular cAMP levels, which decrease upon Gi activation or increase upon Gs activation. The assay can be performed using various commercial kits, such as those based on HTRF or luminescence (e.g., cAMP-Glo™).[10][11]

Materials:

  • HEK293 cells stably expressing human GPR142

  • Cell culture medium

  • Assay plates (white, 384-well)

  • cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega)

  • Forskolin (to stimulate cAMP production for Gi assays)

  • Test compounds and reference agonist

  • Luminometer

Protocol (for Gi-coupled inhibition of forskolin-stimulated cAMP):

  • Cell Plating:

    • Plate cells as described in the IP-One assay protocol.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds.

    • Add compounds to the cells and pre-incubate for 15-30 minutes.

  • Stimulation:

    • Add forskolin (e.g., 5 µM final concentration) to all wells (except negative control) to induce cAMP production.[4]

    • Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

  • Detection (using cAMP-Glo™ Assay):

    • Add cAMP-Glo™ Lysis Buffer to lyse the cells and release cAMP.

    • Add cAMP-Glo™ Detection Solution containing protein kinase A (PKA).

    • Add Kinase-Glo® Reagent to terminate the PKA reaction and detect the remaining ATP via a luciferase reaction.[10]

  • Data Acquisition:

    • Read the luminescence signal using a plate reader.

    • A decrease in luminescence corresponds to an increase in cAMP (as ATP is consumed), and vice-versa. For a Gi-coupled receptor, agonist activity will result in a higher luminescence signal compared to forskolin alone.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation.[12][13] This integrated cellular response provides a phenotypic profile of compound activity.[4][14]

Materials:

  • HEK293 cells stably expressing human GPR142

  • Assay medium (e.g., serum-free cell culture medium)

  • Epic® 384-well biosensor microplates

  • Test compounds and reference agonist

  • DMR instrument (e.g., Corning® Epic® System)

Protocol:

  • Cell Plating:

    • Seed 16,000 cells per well in an Epic® 384-well microplate.[15]

    • Incubate for 18-24 hours at 37°C, 5% CO2.[15]

  • Assay Preparation:

    • On the day of the assay, wash the cells with assay medium.

    • Allow the plate to equilibrate to the assay temperature (e.g., 26°C) within the DMR instrument.[16]

  • Baseline Reading:

    • Establish a stable baseline reading for each well for approximately 10-20 minutes.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of test compounds in assay medium.

    • Use the instrument's integrated liquid handler to add the compounds to the wells.

    • Immediately begin recording the DMR signal in real-time for 1-2 hours.[13][14]

  • Data Analysis:

    • The instrument software measures the ligand-induced shift in resonant wavelength (in picometers).[16]

    • Analyze the kinetic response curves to determine agonist potency and efficacy.

Conclusion

The cell-based assays outlined in this document provide a robust framework for the discovery and characterization of GPR142 modulators. The choice of assay should be guided by the specific research question, whether it is high-throughput screening or detailed pharmacological profiling of lead compounds. By leveraging these diverse methodologies, researchers can effectively probe the complex signaling of GPR142 and accelerate the development of novel therapeutics.

References

Application Notes and Protocols for Pharmacokinetic Analysis of LY3325656 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3325656 is a G protein-coupled receptor 142 (GPR142) agonist that has been investigated for its potential as a therapeutic agent for type 2 diabetes. Preclinical studies have indicated its anti-diabetic benefits and suitable absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties for progression to human trials. As a GPR142 agonist, this compound stimulates glucose-dependent insulin secretion.

These application notes provide a generalized framework for conducting pharmacokinetic analyses of this compound in rodent models, a critical step in the preclinical drug development process. The protocols outlined below are based on standard methodologies for pharmacokinetic studies in rodents and can be adapted for specific research needs.

Data Presentation

While specific quantitative pharmacokinetic parameters for this compound in rodents are not publicly available, the following tables provide a template for researchers to structure their data upon completion of in vivo studies.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats

ParameterUnitValue (Mean ± SD)
C₀ng/mLData to be filled
AUC₀-tng·h/mLData to be filled
AUC₀-∞ng·h/mLData to be filled
t₁/₂hData to be filled
CLmL/h/kgData to be filled
VdL/kgData to be filled

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Mice

ParameterUnitValue (Mean ± SD)
Cₘₐₓng/mLData to be filled
TₘₐₓhData to be filled
AUC₀-tng·h/mLData to be filled
AUC₀-∞ng·h/mLData to be filled
t₁/₂hData to be filled
F (%)%Data to be filled

Signaling Pathway

This compound acts as an agonist at the GPR142 receptor, which is predominantly expressed in pancreatic β-cells. Activation of GPR142 initiates a signaling cascade that enhances glucose-dependent insulin secretion. The pathway involves the activation of both Gq and Gi proteins, leading to downstream effects such as the formation of inositol triphosphate (IP-3) and phosphorylation of extracellular signal-regulated kinase (ERK).[1][2]

GPR142_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR142 GPR142 This compound->GPR142 Gq Gq GPR142->Gq Gi Gi GPR142->Gi PLC PLC Gq->PLC activates ERK_Phosphorylation ERK Phosphorylation Gq->ERK_Phosphorylation AC Adenylyl Cyclase Gi->AC inhibits Gi->ERK_Phosphorylation PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release stimulates Insulin_Secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_Secretion promotes cAMP_inhibition ↓ cAMP AC->cAMP_inhibition

GPR142 signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Single-Dose Intravenous Pharmacokinetic Study in Rats

1. Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) administration in rats.

2. Materials:

  • This compound

  • Vehicle for IV administration (e.g., saline, PEG400/water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Catheters for jugular vein cannulation

  • Syringes and needles

  • Blood collection tubes (e.g., with K₂EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

3. Procedure:

  • Animal Preparation: Acclimate rats for at least one week before the study. Surgically implant a catheter in the jugular vein for blood sampling at least 24 hours prior to dosing. House animals individually with free access to food and water.

  • Dosing: Prepare the dosing solution of this compound in the appropriate vehicle. Administer a single IV bolus dose (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the pharmacokinetic parameters (C₀, AUC, t₁/₂, CL, Vd) using non-compartmental analysis software.

Protocol 2: Single-Dose Oral Pharmacokinetic Study in Mice

1. Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound following a single oral gavage administration in mice.

2. Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., submandibular or saphenous vein sampling)

  • Blood collection tubes (e.g., with K₂EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

3. Procedure:

  • Animal Preparation: Acclimate mice for at least one week before the study. House animals in groups with free access to food and water. Fast animals overnight before dosing.

  • Dosing: Prepare the dosing suspension of this compound in the appropriate vehicle. Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predefined time points (e.g., 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Serial sampling from the same animal is preferred to reduce inter-animal variability.

  • Plasma Preparation: Process blood samples to obtain plasma as described in Protocol 1.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using non-compartmental analysis. If IV data is available, calculate the oral bioavailability (F).

Experimental workflow for rodent pharmacokinetic analysis.

References

Application Notes and Protocols for the Experimental Use of LY3325656 in Islet Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3325656 is a potent and selective agonist for the G protein-coupled receptor 142 (GPR142), a novel therapeutic target for Type 2 Diabetes.[1] GPR142 is highly expressed in pancreatic islets, specifically in both β-cells and a subset of α-cells.[2][3] Activation of GPR142 by agonists like this compound enhances glucose-dependent insulin secretion.[1][4] This effect is primarily mediated through the Gq signaling pathway.[1][4] A key mechanism of action for GPR142 agonists is the potentiation of glucagon-like peptide-1 (GLP-1) production and release from within the islet, which in turn stimulates insulin secretion from β-cells in a glucose-dependent manner.[2] This intra-islet GLP-1 signaling is also implicated in the pro-survival and proliferative effects of GPR142 agonism on β-cells.[2]

These application notes provide a summary of the effects of GPR142 agonism on islet cells and detailed protocols for conducting relevant in vitro experiments.

Quantitative Data Summary

Disclaimer: The following quantitative data is derived from studies on a selective GPR142 agonist, referred to as "Compound A," and not directly from experiments with this compound. This information is provided as a representative example of the expected effects of a GPR142 agonist on islet cells.

Table 1: Effect of GPR142 Agonist (Compound A) on Hormone Secretion from Human and Mouse Islets

ParameterSpeciesConditionAgonist ConcentrationResultReference
Glucagon SecretionHuman-10 µMSignificant Increase[2]
Insulin SecretionHuman-10 µMNo Significant Change[2]
Glucagon SecretionMouse2.8 mM Glucose10 µMSignificant Increase[2]
Glucagon SecretionMouse11.1 mM Glucose10 µMSignificant Increase[2]

Table 2: Effect of GPR142 Agonist (Compound A) on β-Cell Proliferation and Apoptosis

ParameterSpeciesConditionAgonist ConcentrationResultReference
β-Cell ProliferationMouse5-day incubation10 µMIncreased number of insulin- and EdU-double positive cells-
ApoptosisHumanGlucolipotoxicity10 µMMarked attenuation of apoptosis-

Signaling Pathways and Experimental Workflow

GPR142 Signaling Pathway in Pancreatic β-Cells

GPR142_Signaling GPR142 Signaling Pathway in Pancreatic Islet Cells cluster_alpha Alpha Cell cluster_beta Beta Cell GPR142_alpha GPR142 PC1_3 Prohormone Convertase 1/3 GPR142_alpha->PC1_3 upregulates Glucagon_release Glucagon Release GPR142_alpha->Glucagon_release LY3325656_alpha This compound LY3325656_alpha->GPR142_alpha activates GLP1_release GLP-1 Release PC1_3->GLP1_release GLP1R GLP-1 Receptor GLP1_release->GLP1R GPR142_beta GPR142 Gq Gq GPR142_beta->Gq LY3325656_beta This compound LY3325656_beta->GPR142_beta activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release Insulin_secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_secretion GLP1R->Insulin_secretion potentiates

Caption: GPR142 signaling in islet cells.

Experimental Workflow for Assessing this compound Effects on Islet Cellsdot

Experimental_Workflow cluster_assays Functional and Molecular Assays islet_isolation Islet Isolation (Human or Rodent) islet_culture Islet Culture and Recovery islet_isolation->islet_culture treatment Treatment with this compound (Dose-Response and Time-Course) islet_culture->treatment gsis Glucose-Stimulated Insulin Secretion (GSIS) Assay treatment->gsis hormone_measurement Glucagon and GLP-1 Measurement (ELISA) treatment->hormone_measurement proliferation β-Cell Proliferation Assay (e.g., EdU Staining) treatment->proliferation apoptosis Apoptosis Assay (e.g., Caspase Activity) treatment->apoptosis gene_expression Gene Expression Analysis (qPCR or RNA-seq) treatment->gene_expression data_analysis Data Analysis and Interpretation gsis->data_analysis hormone_measurement->data_analysis proliferation->data_analysis apoptosis->data_analysis gene_expression->data_analysis

References

Application Notes and Protocols for LY3325656 Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols for the preparation of LY3325656 solutions are based on the available scientific literature, general laboratory practices for small molecule compounds, and the known chemical properties of this compound. As of the date of this document, specific, publicly available protocols for the preparation of this compound solutions for experimental use have not been identified. Therefore, the following recommendations should be considered as a starting point, and researchers are strongly advised to perform their own optimization and validation experiments to ensure the stability, solubility, and suitability of the prepared solutions for their specific applications.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule agonist of the G protein-coupled receptor 142 (GPR142).[1] As a member of the benzamide and triazole chemical classes, it has been developed for the potential treatment of type 2 diabetes.[1] Its mechanism of action involves stimulating glucose-dependent insulin secretion from pancreatic β-cells.[1]

Chemical Structure and Properties:

While the exact chemical structure is proprietary, this compound is known to be a benzamide and triazole derivative.[1] These chemical moieties can influence its solubility and stability.

Signaling Pathway of this compound

This compound acts as an agonist at the GPR142 receptor, which is predominantly expressed on pancreatic β-cells. Activation of GPR142 by this compound is believed to couple to the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key signal for insulin secretion. This process is glucose-dependent, meaning that insulin secretion is potentiated only in the presence of elevated glucose levels, which is a desirable characteristic for a type 2 diabetes therapeutic.

LY3325656_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR142 GPR142 This compound->GPR142 Binds to Gq Gq GPR142->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Stimulates Insulin Insulin Secretion (Glucose-Dependent) Ca2->Insulin Triggers Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed GPR142-expressing cells in microplate add_compound Add this compound solutions to cells prep_cells->add_compound prep_solution Prepare this compound working solutions prep_solution->add_compound incubate Incubate for a defined period add_compound->incubate measure_signal Measure downstream signal (e.g., Ca²⁺ flux, IP1 accumulation, or insulin secretion) incubate->measure_signal plot_data Plot dose-response curve measure_signal->plot_data calc_ec50 Calculate EC₅₀ value plot_data->calc_ec50

References

Application Notes and Protocols for Quantifying Gq Signaling Using a GPR142 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the signaling of G-protein coupled receptors (GPCRs) that couple to the Gαq subunit. The protocols detailed below are applicable to studying the activity of Gq-coupled receptor agonists, such as LY3325656, a GPR142 agonist. The methodologies focus on two widely accepted and robust assays: the Intracellular Calcium Mobilization Assay and the IP1 Accumulation Assay.

Introduction to Gq Signaling

G-protein coupled receptors are the largest family of cell surface receptors and are crucial in a multitude of physiological processes, making them prime targets for drug discovery.[1] The Gq alpha subunit family (Gαq, Gα11, Gα14, Gα15/16) represents a major class of G-proteins.[1] Upon activation by a ligand-bound GPCR, this signaling cascade leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[1] This pathway is integral to processes like smooth muscle contraction, neurotransmission, and cellular metabolism.[1]

The activation of the Gq pathway is a sequential process. It begins with an agonist, such as this compound, binding to its specific Gq-coupled GPCR, in this case, GPR142. This binding induces a conformational change in the receptor, which then acts as a Guanine Nucleotide Exchange Factor (GEF) for the associated heterotrimeric Gq protein. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol.[2] DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.

Gq_Signaling_Pathway cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., this compound) GPCR Gq-coupled GPCR (e.g., GPR142) Agonist->GPCR Binding Gq_protein Gq Protein (α, β, γ) GPCR->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_cyto Ca²⁺ ER->Ca2_cyto Release Ca2_ER Ca²⁺ Ca2_cyto->PKC Co-activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of targets

Diagram 1: Gq Signaling Pathway

Quantitative Data Summary

The following tables present representative quantitative data that could be obtained when characterizing a potent Gq agonist like this compound. These values can vary based on the specific cell line, receptor expression levels, and assay conditions.

Table 1: Representative Agonist Potency and Efficacy in a Calcium Mobilization Assay

ParameterDescriptionRepresentative Value Range
EC50 (nM) The concentration of the agonist that provokes a response halfway between the baseline and maximum response.1 - 50 nM
Emax (%) The maximum response elicited by the agonist relative to a known full agonist.90 - 100% (for a full agonist)
Signal to Basal Ratio The ratio of the maximum fluorescence signal to the baseline fluorescence.2 - 10
Z'-factor A statistical measure of the quality of a high-throughput screening assay.> 0.5

Table 2: Representative Agonist Potency and Efficacy in an IP1 Accumulation Assay

ParameterDescriptionRepresentative Value Range
EC50 (nM) The concentration of the agonist that provokes a response halfway between the baseline and maximum response.10 - 200 nM
Emax (%) The maximum response elicited by the agonist relative to a known full agonist.90 - 100% (for a full agonist)
Signal to Basal Ratio The ratio of the HTRF signal at the highest agonist concentration to the basal signal.3 - 15
Z'-factor A statistical measure of the quality of a high-throughput screening assay.> 0.5

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the stimulation of a Gq-coupled receptor.[3] It is a widely used method for characterizing Gq agonist activity due to its high sensitivity and amenability to high-throughput screening.[3]

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist by measuring the change in intracellular calcium levels.

Materials:

  • Cells expressing the target Gq-coupled GPCR (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-well or 384-well microplates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)

  • Agonist stock solution (e.g., this compound in DMSO)

  • Fluorescence plate reader with an automated injection system (e.g., FLIPR or FlexStation)

Methodology:

  • Cell Plating:

    • The day before the assay, seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye in HBSS containing Pluronic F-127 and probenecid.

    • Aspirate the cell culture medium from the wells and wash once with HBSS.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Washing:

    • Gently wash the cells two to three times with HBSS containing probenecid to remove any extracellular dye.

    • After the final wash, leave a final volume of buffer in each well as required by the plate reader.

  • Compound Preparation:

    • Prepare a serial dilution of the agonist in HBSS at a concentration that is 2X to 5X the final desired concentration.

  • Data Acquisition:

    • Place the cell plate into the fluorescence plate reader.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Use the automated injection system to add the agonist dilutions to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

Data Analysis:

  • The change in fluorescence intensity is proportional to the intracellular calcium concentration.

  • Determine the peak fluorescence response for each agonist concentration.

  • Subtract the baseline fluorescence from the peak fluorescence to get the net response.

  • Plot the net response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium_Mobilization_Workflow Start Start: Cells expressing Gq-coupled GPCR Plate_Cells 1. Plate cells in microplate Start->Plate_Cells Incubate_Overnight 2. Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye 3. Load with Calcium- sensitive dye Incubate_Overnight->Load_Dye Wash_Cells 4. Wash to remove extracellular dye Load_Dye->Wash_Cells Read_Fluorescence 6. Measure fluorescence in plate reader Wash_Cells->Read_Fluorescence Prepare_Agonist 5. Prepare agonist dilutions Prepare_Agonist->Read_Fluorescence Analyze_Data 7. Analyze data to determine EC50/Emax Read_Fluorescence->Analyze_Data End End: Potency and Efficacy Determined Analyze_Data->End

Diagram 2: Calcium Mobilization Assay Workflow
Protocol 2: IP1 Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.[4] The half-life of IP3 is very short, making it difficult to measure directly.[4] IP1, however, is more stable, and its accumulation can be enhanced by blocking its degradation with lithium chloride (LiCl).[4] This assay provides a more integrated measure of Gq signaling over time compared to the transient calcium response. This protocol is based on the HTRF (Homogeneous Time-Resolved Fluorescence) technology.[4]

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist by measuring the accumulation of IP1.

Materials:

  • Cells expressing the target Gq-coupled GPCR

  • White, solid-bottom 384-well microplates

  • Cell culture medium

  • Stimulation buffer containing LiCl

  • Agonist stock solution

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)

  • HTRF-compatible plate reader

Methodology:

  • Cell Plating:

    • Seed cells into white, solid-bottom 384-well plates and incubate overnight.

  • Agonist Stimulation:

    • Prepare serial dilutions of the agonist in the stimulation buffer containing LiCl.

    • Aspirate the cell culture medium and add the agonist dilutions to the wells.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis and Detection:

    • Add the IP1-d2 conjugate to all wells.

    • Add the anti-IP1-cryptate antibody to all wells.

    • Incubate for 60 minutes at room temperature in the dark to allow for the competitive binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

  • Plot the HTRF ratio against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 and Emax values.

IP1_Accumulation_Workflow Start Start: Cells expressing Gq-coupled GPCR Plate_Cells 1. Plate cells in 384-well plate Start->Plate_Cells Incubate_Overnight 2. Incubate overnight Plate_Cells->Incubate_Overnight Stimulate_Agonist 3. Stimulate with agonist in buffer with LiCl Incubate_Overnight->Stimulate_Agonist Lyse_Detect 4. Add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) Stimulate_Agonist->Lyse_Detect Incubate_RT 5. Incubate at room temperature Lyse_Detect->Incubate_RT Read_HTRF 6. Read HTRF signal in plate reader Incubate_RT->Read_HTRF Analyze_Data 7. Analyze data to determine EC50/Emax Read_HTRF->Analyze_Data End End: Potency and Efficacy Determined Analyze_Data->End

Diagram 3: IP1 Accumulation Assay Workflow

References

Application Notes and Protocols for Oral Glucose Tolerance Test (OGTT) with LY3325656

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3325656 is a G protein-coupled receptor 142 (GPR142) agonist that has demonstrated potential as a therapeutic agent for type 2 diabetes.[1] GPR142 is expressed in pancreatic islets and enteroendocrine cells and acts as a sensor for aromatic amino acids.[2] Activation of GPR142 by agonists has been shown to stimulate the secretion of insulin and incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) in a glucose-dependent manner.[2][3] This mechanism of action suggests that this compound could improve glucose tolerance, making the oral glucose tolerance test (OGTT) a critical assay for evaluating its preclinical efficacy. Acute administration of GPR142 agonists has been shown to significantly improve oral glucose tolerance in preclinical animal models, including both lean and obese mice, as well as in Zucker fatty rats.[2]

These application notes provide a detailed protocol for conducting an oral glucose tolerance test in mice to assess the in vivo efficacy of this compound. The protocol is based on established methodologies for similar metabolic studies.

Data Presentation

The following tables represent illustrative data demonstrating the expected effects of a GPR142 agonist like this compound on blood glucose and plasma insulin levels during an OGTT in diet-induced obese (DIO) mice.

Table 1: Blood Glucose Levels During Oral Glucose Tolerance Test (OGTT) in DIO Mice

Time Point (minutes)Vehicle Control (mg/dL)This compound (mg/dL)
-30 (Fasting)150 ± 10130 ± 8
0 (Pre-glucose)152 ± 11132 ± 9
15350 ± 25280 ± 20
30450 ± 30350 ± 22
60380 ± 28250 ± 18
120250 ± 20160 ± 15

Data are presented as mean ± SEM.

Table 2: Plasma Insulin Levels During Oral Glucose Tolerance Test (OGTT) in DIO Mice

Time Point (minutes)Vehicle Control (ng/mL)This compound (ng/mL)
0 (Fasting)1.2 ± 0.21.5 ± 0.3
155.8 ± 0.78.5 ± 0.9
308.2 ± 1.012.1 ± 1.2

Data are presented as mean ± SEM.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) Protocol in Mice

This protocol is designed to assess the effect of an orally administered compound, such as this compound, on glucose tolerance in a mouse model of diet-induced obesity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • D-glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Oral gavage needles

  • Animal scale

  • Centrifuge

Animal Model:

  • Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

Procedure:

  • Animal Acclimation and Fasting:

    • House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

    • Acclimate the animals to handling and gavage procedures for at least three days prior to the experiment to minimize stress.

    • Fast the mice for 6 hours before the start of the OGTT. Water should be available ad libitum during the fasting period.

  • Compound Administration:

    • Weigh the fasted mice to determine the correct dosage of this compound and glucose.

    • Administer this compound or vehicle via oral gavage at a predetermined time (e.g., 30-60 minutes) before the glucose challenge. The volume should typically be 5-10 mL/kg body weight.

  • Baseline Blood Sampling (t = -30 and 0 min):

    • At 30 minutes before the glucose challenge (immediately before compound administration), collect a small blood sample (approximately 10-20 µL) from the tail vein to measure baseline fasting blood glucose.

    • Immediately before the glucose challenge (t=0 min), take another blood sample for baseline glucose and insulin measurements.

  • Glucose Challenge (t = 0 min):

    • Administer a 20% D-glucose solution orally via gavage at a dose of 2 g/kg body weight.

  • Post-Glucose Blood Sampling:

    • Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose administration.

    • At each time point, measure blood glucose immediately using a glucometer.

    • For insulin measurement, collect a larger volume of blood (approximately 50-75 µL) into EDTA-coated tubes at the 0, 15, and 30-minute time points. Keep the tubes on ice.

  • Plasma Collection:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Collect the supernatant (plasma) and store it at -80°C until insulin analysis.

  • Insulin Analysis:

    • Measure plasma insulin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes.

    • Compare the AUC values between the vehicle and this compound treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

    • Compare blood glucose and plasma insulin levels at each time point between the groups.

Mandatory Visualization

Signaling Pathway and Experimental Workflow

GIPR_GLP1R_Signaling cluster_oral_intake Oral Glucose and Nutrient Intake cluster_enteroendocrine Enteroendocrine L-cell and K-cell cluster_pancreas Pancreatic Beta-cell Glucose Glucose L-cell L-cell Glucose->L-cell Stimulates K-cell K-cell Glucose->K-cell Stimulates Amino Acids Amino Acids GPR142 GPR142 (Target of this compound) Amino Acids->GPR142 Activates GLP-1R GLP-1R L-cell->GLP-1R Secretes GLP-1 GIPR GIPR K-cell->GIPR Secretes GIP AC Adenylate Cyclase GIPR->AC Activates GLP-1R->AC Activates GPR142->AC Potentiates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Granule\nExocytosis Insulin Granule Exocytosis PKA->Insulin Granule\nExocytosis Promotes Epac2->Insulin Granule\nExocytosis Promotes This compound This compound This compound->GPR142 Agonist

Caption: GIPR, GLP-1R, and GPR142 signaling in pancreatic beta-cells.

OGTT_Workflow Start Start Fasting (6h) Fasting (6h) Start->Fasting (6h) Baseline Blood Sample (-30 min) Baseline Blood Sample (-30 min) Fasting (6h)->Baseline Blood Sample (-30 min) Compound Admin\n(this compound or Vehicle) Compound Admin (this compound or Vehicle) Pre-Glucose Blood Sample (0 min) Pre-Glucose Blood Sample (0 min) Compound Admin\n(this compound or Vehicle)->Pre-Glucose Blood Sample (0 min) Baseline Blood Sample (-30 min)->Compound Admin\n(this compound or Vehicle) Glucose Gavage (2 g/kg) Glucose Gavage (2 g/kg) Pre-Glucose Blood Sample (0 min)->Glucose Gavage (2 g/kg) Blood Sampling (15, 30, 60, 120 min) Blood Sampling (15, 30, 60, 120 min) Glucose Gavage (2 g/kg)->Blood Sampling (15, 30, 60, 120 min) Plasma Separation Plasma Separation Blood Sampling (15, 30, 60, 120 min)->Plasma Separation Glucose & Insulin Analysis Glucose & Insulin Analysis Plasma Separation->Glucose & Insulin Analysis Data Analysis Data Analysis Glucose & Insulin Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the oral glucose tolerance test.

References

High-Throughput Screening for GPR142 Agonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 142 (GPR142) has emerged as a promising therapeutic target, particularly for the treatment of type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, its activation by agonists leads to a glucose-dependent increase in insulin secretion, minimizing the risk of hypoglycemia.[1][2] High-throughput screening (HTS) plays a pivotal role in identifying novel GPR142 agonists. This document provides detailed application notes and protocols for the most relevant HTS assays used in the discovery and characterization of GPR142 agonists.

GPR142 Signaling Pathway

Activation of GPR142 by an agonist initiates a cascade of intracellular events. The receptor primarily couples to the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. Additionally, GPR142 can also couple to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

GPR142_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_protein GPR142 GPR142 Gq Gq GPR142->Gq Activates Gi Gi GPR142->Gi Activates Agonist Agonist Agonist->GPR142 Binds PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP ↓ cAMP AC->cAMP Produces Ca_release Ca²⁺ Release IP3->Ca_release Triggers

GPR142 Signaling Cascade

High-Throughput Screening Assays

The primary HTS assays for GPR142 agonists are designed to measure the downstream consequences of receptor activation, namely the increase in intracellular calcium and the modulation of cyclic AMP levels. Due to the transient nature of IP3, a more stable downstream metabolite, inositol monophosphate (IP1), is often measured as a surrogate for Gq pathway activation.

Experimental Workflow for GPR142 Agonist HTS

A typical HTS workflow for identifying GPR142 agonists involves several key stages, from initial screening to hit confirmation and characterization.

HTS_Workflow cluster_primary_screen Primary Screen cluster_hit_confirmation Hit Confirmation & Triage cluster_characterization Hit Characterization Primary_HTS High-Throughput Screening (e.g., IP-1 HTRF Assay) Single concentration of compound library Dose_Response Dose-Response Confirmation (EC50 determination) Primary_HTS->Dose_Response Identified Hits Orthogonal_Assay Orthogonal Assay Validation (e.g., Calcium Flux or cAMP Assay) Dose_Response->Orthogonal_Assay Confirmed Hits Selectivity Selectivity & Specificity Assays (vs. related GPCRs) Orthogonal_Assay->Selectivity Validated Hits Lead_Opt Lead Optimization Selectivity->Lead_Opt

References

Troubleshooting & Optimization

LY3325656 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with LY3325656. The following troubleshooting guides and frequently asked questions (FAQs) address common solubility and stability challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential solubility limitations of this compound?

A1: While specific public data on the aqueous solubility of this compound is limited, its chemical structure, containing both benzamide and triazole moieties, suggests it may exhibit low aqueous solubility. Compounds with similar structural features often face challenges in achieving high concentrations in aqueous media, which can impact the accuracy and reproducibility of in vitro assays and limit formulation options for in vivo studies.

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?

A2: Precipitation in cell culture media can occur for several reasons:

  • Exceeding Aqueous Solubility: The concentration of this compound in your final working solution may be above its solubility limit in the specific cell culture medium being used.

  • Solvent Shock: If the compound is dissolved in a high concentration of an organic solvent (like DMSO) and then rapidly diluted into the aqueous medium, it can cause the compound to crash out of solution.

  • Interaction with Media Components: Components of the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.

  • Temperature and pH Effects: The solubility of a compound can be sensitive to changes in temperature and pH. Standard incubator conditions (37°C, 5% CO2) can alter the pH of the medium and affect solubility.

Q3: How can I improve the solubility of this compound for my experiments?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:

  • Co-solvents: Using a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400 in your stock solution can help. However, it is crucial to keep the final concentration of the organic solvent in your assay low (typically <0.5%) to avoid solvent-induced artifacts.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer or medium can significantly alter its solubility. A systematic pH-solubility profile study is recommended.

  • Use of Excipients: Surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD) can be used to formulate the compound and increase its apparent solubility.[1] These should be carefully selected and tested for compatibility with your experimental system.

  • Particle Size Reduction: For in vivo formulations, techniques like micronization or nanocrystal formulation can increase the surface area and improve the dissolution rate.[2]

Q4: What are the likely stability issues with this compound?

A4: As a complex organic molecule, this compound may be susceptible to degradation under certain conditions. Potential degradation pathways could include:

  • Hydrolysis: The amide bond in the benzamide structure could be susceptible to hydrolysis, especially at extreme pH values (acidic or basic conditions).

  • Oxidation: While less common for the core structure, oxidative degradation can occur in the presence of reactive oxygen species, light, or certain metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of many organic compounds.

Q5: How should I store my stock solutions of this compound?

A5: To ensure the stability of your stock solutions, the following storage conditions are recommended:

  • Solvent: Use a high-purity, anhydrous solvent like DMSO.

  • Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.

  • Light: Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or Inconsistent Results in In Vitro Assays

This guide helps to troubleshoot experiments where the biological activity of this compound is lower than expected or varies between experiments.

Troubleshooting Workflow

start Low or Inconsistent In Vitro Results check_solubility Verify Compound Solubility in Assay Medium start->check_solubility check_stock Assess Stock Solution Integrity start->check_stock check_protocol Review Experimental Protocol start->check_protocol solubility_issue Precipitation Observed? check_solubility->solubility_issue stock_issue Stock Solution Clear and Properly Stored? check_stock->stock_issue protocol_issue Adherence to Protocol? check_protocol->protocol_issue optimize_solubility Optimize Solubility: - Lower concentration - Use co-solvents - Add excipients solubility_issue->optimize_solubility Yes end_point Re-run Experiment solubility_issue->end_point No prepare_new_stock Prepare Fresh Stock Solution stock_issue->prepare_new_stock No stock_issue->end_point Yes standardize_protocol Standardize Protocol Steps protocol_issue->standardize_protocol No protocol_issue->end_point Yes optimize_solubility->end_point prepare_new_stock->end_point standardize_protocol->end_point

Caption: Troubleshooting workflow for low in vitro activity.

Issue 2: Poor Bioavailability or High Variability in In Vivo Studies

This guide provides steps to address challenges related to the in vivo performance of this compound.

Troubleshooting Workflow

start Poor In Vivo Bioavailability check_formulation Evaluate Formulation Strategy start->check_formulation check_dose Review Dosing Procedure start->check_dose check_pk Analyze Pharmacokinetic Profile start->check_pk formulation_issue Is Formulation Optimized for a Poorly Soluble Compound? check_formulation->formulation_issue dose_issue Consistent and Accurate Dosing? check_dose->dose_issue pk_issue Evidence of Poor Absorption or High Clearance? check_pk->pk_issue reformulate Reformulate: - Particle size reduction - Amorphous solid dispersion - Lipid-based formulation formulation_issue->reformulate No end_point Conduct New In Vivo Study formulation_issue->end_point Yes refine_dosing Refine Dosing Technique dose_issue->refine_dosing No dose_issue->end_point Yes modify_study Modify Study Design: - Adjust dose - Change route of administration pk_issue->modify_study Yes pk_issue->end_point No reformulate->end_point refine_dosing->end_point modify_study->end_point

Caption: Troubleshooting workflow for poor in vivo performance.

Data Presentation

The following tables provide hypothetical, yet representative, data for the solubility and stability of a compound like this compound to guide experimental design.

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (pH 7.4)< 0.01
DMSO> 50
Ethanol~ 5
PEG 400~ 20
10% HP-β-CD in Water~ 0.5

Table 2: Hypothetical Stability of this compound in Solution (4°C for 1 week)

Solvent System% Remaining
DMSO> 99%
PBS (pH 7.4)~ 95%
0.1 N HCl~ 80%
0.1 N NaOH~ 75%

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.

Methodology

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Add a small volume of the stock solution to the aqueous buffer of interest (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., 1-2%).

  • Serially dilute the compound across the plate to create a range of concentrations.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Determine the kinetic solubility as the highest concentration that does not show significant precipitation (i.e., turbidity similar to the buffer-only control).

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of this compound under stress conditions.

Methodology

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress conditions:

    • 0.1 N HCl (Acid hydrolysis)

    • 0.1 N NaOH (Base hydrolysis)

    • 3% H2O2 (Oxidative degradation)

    • Aqueous buffer exposed to UV light (Photolytic degradation)

    • Aqueous buffer at elevated temperature (e.g., 60°C) (Thermal degradation)

  • Incubate the solutions for a defined period (e.g., 24 hours).

  • Neutralize the acidic and basic solutions.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Quantify the percentage of this compound remaining and identify any major degradation products.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound Signaling Pathway (Hypothetical) This compound This compound GPR142 GPR142 Receptor This compound->GPR142 Agonist G_protein Gq/11 Protein GPR142->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 and DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Insulin Insulin Secretion (in Pancreatic β-cells) Ca_PKC->Insulin

Caption: Hypothetical signaling pathway of this compound.

cluster_1 General Experimental Workflow start Start solubility_test Solubility Assessment start->solubility_test stability_test Stability Assessment solubility_test->stability_test invitro_assay In Vitro Bioassay stability_test->invitro_assay invivo_study In Vivo Efficacy Study invitro_assay->invivo_study data_analysis Data Analysis and Interpretation invivo_study->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound.

References

Technical Support Center: Overcoming Experimental Variability with LY3325656

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with LY3325656, a GPR142 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a GPR142 agonist.[1] GPR142 is a G-protein coupled receptor. As an agonist, this compound binds to and activates GPR142, which in the context of Type 2 diabetes, is being investigated for its potential to stimulate glucose-dependent insulin secretion.[1]

Q2: We are observing significant variability in our in vitro assay results with this compound. What are the common causes?

A2: Variability in in vitro assays with small molecules like this compound can stem from several factors. These include issues with compound stability and solubility in your specific assay medium, inconsistencies in serial dilutions, and variations in assay parameters such as incubation time, temperature, and buffer composition.[2] Cell-based assay results can also be influenced by cell permeability and potential off-target effects.[2]

Q3: How can we differentiate between on-target and potential off-target effects of this compound in our cellular models?

A3: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of results.[3] A recommended approach includes conducting rescue experiments by re-introducing a version of the target that is resistant to the inhibitor.[4] Comparing the observed phenotype with that of other structurally different agonists for the same target can also provide evidence for on-target activity.[4][5] Additionally, a clear dose-response relationship is essential, though off-target effects can also be dose-dependent.[4]

Q4: What are the best practices for preparing and storing this compound stock solutions to minimize variability?

A4: To ensure consistency, stock solutions should be prepared fresh for each experiment whenever possible. If storage is necessary, aliquot solutions into tightly sealed vials and store at -20°C or below.[6] It is also important to confirm the complete dissolution of the compound in the solvent and to visually inspect for any precipitation before use.[2][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound.

Question/Issue Possible Cause Suggested Solution
Why are we observing inconsistent EC50 values for this compound across experiments? - Compound Integrity: Degradation of the compound due to improper storage. - Solubility Issues: Precipitation of the compound in the assay buffer. - Pipetting Inaccuracies: Errors in preparing serial dilutions. - Assay Parameter Drift: Variations in incubation time, temperature, or buffer components.[2] - Cell-Based Variability: Differences in cell passage number, density, or health.- Verify Compound: Confirm the stability and purity of your this compound stock. Prepare fresh dilutions for each experiment. - Check Solubility: Visually inspect for precipitation and consider determining the compound's solubility under your specific assay conditions.[2] - Standardize Protocols: Ensure consistent assay parameters and cell handling procedures across all experiments. - Include Controls: Use a known GPR142 agonist as a positive control to validate your assay setup.[2]
The compound appears to be losing activity in our cell culture medium over time. What could be the reason? - Chemical Instability: The compound may be unstable in aqueous solutions at 37°C.[6] - Media Component Interaction: Components in the cell culture media could be reacting with this compound.[6] - Binding to Plastics: The compound may be binding to the surface of cell culture plates or pipette tips.[6]- Assess Stability: Perform a stability check in a simple buffer system (e.g., PBS) and in your complete cell culture medium.[6] - Use Low-Binding Plastics: Employ low-protein-binding plates and pipette tips to minimize non-specific binding.[6] - Analyze Media Over Time: Measure the concentration of this compound in the media at different time points to quantify its stability.
We are observing unexpected cellular phenotypes that may not be related to GPR142 activation. How can we investigate this? - Off-Target Effects: The compound may be interacting with other proteins besides GPR142.[3] - Cellular Toxicity: The observed phenotype could be a result of general cellular toxicity at higher concentrations.[3]- Genetic Validation: Compare the phenotype with that observed when GPR142 is knocked down (e.g., using siRNA or CRISPR). A discrepancy may indicate off-target effects.[3] - Dose-Response Analysis: Carefully evaluate the dose-response curve for the phenotype and compare it to the EC50 for GPR142 activation. - Assess Viability: Run a parallel cell viability assay (e.g., MTS or CellTiter-Glo) to determine if the observed effects occur at cytotoxic concentrations.[3]

Experimental Protocols

GPR142 Activation Assay (cAMP Measurement)

This protocol outlines a method to measure the activation of GPR142 by this compound through the quantification of cyclic AMP (cAMP), a common second messenger in GPCR signaling.

1. Cell Culture and Plating:

  • Culture cells expressing GPR142 in the appropriate medium.
  • Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of this compound in a suitable assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO only).

3. Assay Procedure:

  • Wash the cells with a serum-free medium or assay buffer.
  • Add the diluted this compound or vehicle control to the respective wells.
  • Incubate for a predetermined time at 37°C.
  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

4. Data Analysis:

  • Normalize the data to the vehicle control.
  • Plot the response (e.g., cAMP concentration) against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

GPR142_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR142 GPR142 This compound->GPR142 Binds to G_protein G Protein (Gq) GPR142->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion PKC_activation->Insulin_secretion

Caption: GPR142 signaling pathway activated by this compound.

Troubleshooting_Workflow cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_cells Cellular System Checks start Inconsistent Experimental Results check_compound Step 1: Verify Compound Integrity start->check_compound check_protocol Step 2: Review Assay Protocol check_compound->check_protocol solubility Check Solubility check_compound->solubility stability Verify Stability check_compound->stability dilutions Prepare Fresh Dilutions check_compound->dilutions check_cells Step 3: Assess Cellular System check_protocol->check_cells parameters Standardize Parameters (Time, Temp) check_protocol->parameters reagents Validate Reagents check_protocol->reagents controls Include Positive/Negative Controls check_protocol->controls analyze_data Step 4: Re-analyze Data check_cells->analyze_data passage Check Passage Number check_cells->passage viability Confirm Cell Viability check_cells->viability off_target Consider Off-Target Effects check_cells->off_target resolution Consistent Results analyze_data->resolution

References

Technical Support Center: Investigating Potential Off-Target Effects of LY3325656

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific off-target effects of LY3325656 is not extensively available in the public domain. This guide provides general principles and methodologies for researchers to investigate potential off-target effects of novel G-protein coupled receptor (GPCR) agonists like this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an orally available, small molecule agonist for the G-protein coupled receptor 142 (GPR142).[1] Its primary mechanism of action is to stimulate GPR142, which leads to glucose-dependent insulin secretion, making it a potential therapeutic agent for Type 2 diabetes.[1] It has undergone Phase I clinical trials.[2]

Q2: I am observing a phenotype in my experiments with this compound that is inconsistent with GPR142 activation. Could this be an off-target effect?

It is possible. While this compound is designed to be a selective GPR142 agonist, like any small molecule, it has the potential to interact with other proteins, which could lead to off-target effects and unexpected phenotypes.[3][4]

Q3: What are the common causes of off-target effects for small molecule drugs?

Off-target effects can arise from several factors, including:

  • Structural similarity: The drug molecule may bind to unintended targets that have a similar binding pocket to the intended target.

  • High concentrations: At concentrations significantly higher than the on-target EC50, the likelihood of binding to lower-affinity off-targets increases.[5]

  • Metabolites: The metabolic products of the drug may have their own biological activity and off-target interactions.

Q4: How can I begin to investigate if my observed phenotype is due to an off-target effect of this compound?

A systematic approach is crucial. Start by performing a dose-response experiment to determine if the unexpected phenotype has a different potency (EC50) than the known on-target effect. If the phenotype only manifests at high concentrations, it is more likely to be an off-target effect.[5]

Troubleshooting Guide

Issue: Unexpected Cellular Response or Phenotype

If you observe a cellular response that cannot be rationalized by the activation of GPR142, consider the following troubleshooting steps:

  • Confirm On-Target Activity:

    • Action: In parallel with your primary assay, run a well-established functional assay for GPR142 activation (e.g., a cAMP assay or an insulin secretion assay in a relevant cell line).

    • Expected Outcome: This will confirm that the compound is active at the expected concentrations and that your preparation of this compound is viable.

  • Dose-Response Analysis:

    • Action: Perform a comprehensive dose-response curve for both the on-target effect and the unexpected phenotype.

    • Interpretation: A significant rightward shift in the dose-response curve for the unexpected phenotype (i.e., it occurs at much higher concentrations) suggests a potential off-target effect.

  • Use of a Structurally Unrelated GPR142 Agonist:

    • Action: If available, test a different GPR142 agonist with a distinct chemical structure.

    • Interpretation: If the structurally unrelated agonist reproduces the on-target effect but not the unexpected phenotype, this strongly implicates an off-target effect specific to this compound's chemical scaffold.

  • Rescue Experiments:

    • Action: If possible, use a downstream inhibitor of the GPR142 signaling pathway.

    • Interpretation: If the downstream inhibitor reverses the on-target effects of this compound but not the unexpected phenotype, this provides evidence for an off-target mechanism.

  • GPR142 Knockout/Knockdown Cells:

    • Action: Test this compound in a cell line where GPR142 has been knocked out or its expression significantly reduced.

    • Interpretation: If the unexpected phenotype persists in the absence of the intended target, it is definitively an off-target effect.

Data Presentation: Hypothetical Selectivity Profile

The following tables illustrate how quantitative data regarding the selectivity of a compound like this compound would be presented. Note: This is hypothetical data for illustrative purposes only.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeEC50 (nM)
GPR142 (On-Target) cAMP Accumulation 15
GPCR-X (Off-Target)cAMP Accumulation>10,000
GPCR-Y (Off-Target)Calcium Flux1,200
GPCR-Z (Off-Target)β-arrestin Recruitment>10,000

Table 2: Off-Target Binding Profile of this compound (Hypothetical Screening Panel)

Target% Inhibition at 10 µM
GPR142 (On-Target) 98%
Receptor Tyrosine Kinase A<10%
Ion Channel B25%
Nuclear Receptor C<5%

Experimental Protocols

Protocol 1: Assessing GPCR Agonist Selectivity using a cAMP Assay

This protocol describes a general method to determine the potency of a GPCR agonist at its target receptor and a panel of other GPCRs.

  • Cell Culture: Culture HEK293 cells stably expressing the GPCR of interest (e.g., GPR142) and a panel of other GPCRs in separate plates.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.

  • Assay Procedure: a. Seed the cells into 384-well plates. b. On the day of the assay, remove the culture medium and add the compound dilutions to the cells. c. Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: Broad Off-Target Screening using a Radioligand Binding Assay Panel

This protocol outlines a general approach for screening a compound against a broad panel of receptors, transporters, and ion channels.

  • Panel Selection: Utilize a commercially available off-target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide range of targets.

  • Compound Submission: Provide a sample of this compound at a specified concentration (commonly 1 µM and 10 µM).

  • Assay Principle: The service provider will perform radioligand binding assays. The ability of this compound to displace a specific radioligand from its target is measured.

  • Data Interpretation: The results are typically provided as the percentage of inhibition of radioligand binding at the tested concentration. A significant inhibition (often >50%) warrants further investigation with a full concentration-response curve to determine the Ki (inhibition constant).

Visualizations

cluster_membrane Cell Membrane This compound This compound GPR142 GPR142 This compound->GPR142 Binds to G_protein G Protein (Gαq/11) GPR142->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases Insulin Insulin Secretion Ca2->Insulin Promotes cluster_exp Experimental Workflow start Unexpected Phenotype Observed with this compound dose_response Dose-Response Analysis (On-target vs. Phenotype) start->dose_response selectivity Selectivity Profiling (GPCR Panel) dose_response->selectivity Different EC50 knockout Test in GPR142 Knockout/Knockdown Cells dose_response->knockout Similar EC50 broad_screen Broad Off-Target Screen (e.g., KINOMEscan, Receptor Panel) selectivity->broad_screen High Potency at other GPCRs conclusion Identify Potential Off-Target(s) broad_screen->conclusion knockout->conclusion

References

Technical Support Center: Optimizing LY3325656 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of LY3325656 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective agonist of the G-protein coupled receptor 142 (GPR142).[1] GPR142 is predominantly expressed in pancreatic islets.[2] Activation of GPR142 by this compound leads to glucose-dependent insulin secretion, making it a potential therapeutic agent for Type 2 diabetes.[1][2] The signaling pathway primarily involves Gq-protein coupling, leading to downstream effects that enhance insulin release in the presence of elevated glucose.[3][4]

Q2: What is a recommended starting dose range for this compound in in vivo mouse studies?

A2: While specific preclinical dosage data for this compound is not publicly available, data from a similar synthetic GPR142 agonist, referred to as C-22, can provide a valuable starting point. In studies with C-22, oral doses of 1, 5, and 30 mg/kg were used in mice to evaluate effects on insulin secretion.[5] Therefore, a similar dose range is a reasonable starting point for dose-finding studies with this compound. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

Q3: What are the key efficacy studies for evaluating this compound in vivo?

A3: The primary in vivo efficacy study for a GPR142 agonist like this compound is the Oral Glucose Tolerance Test (OGTT).[6][7] This test assesses the ability of the compound to improve glucose disposal after an oral glucose challenge. Key parameters to measure during an OGTT are blood glucose and plasma insulin levels at various time points.

Q4: What is the signaling pathway of GPR142 activation by this compound?

A4: this compound, as a GPR142 agonist, activates a signaling cascade that results in glucose-dependent insulin secretion. The primary pathway involves the activation of the Gq alpha subunit of the G-protein. This leads to downstream signaling events that ultimately potentiate the release of insulin from pancreatic beta cells in response to high glucose levels.[3][4] There is also evidence suggesting potential involvement of the Gi alpha subunit.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo studies with this compound.

Issue Possible Cause Troubleshooting Steps
Poor oral bioavailability - Poor aqueous solubility of this compound.- Inappropriate vehicle for administration.- Optimize Formulation: this compound is a small molecule and may have limited water solubility. Consider using formulation strategies such as co-solvents (e.g., DMSO, PEG), surfactants, or cyclodextrins to improve solubility.[8] - Vehicle Selection: Test different vehicles to find one that provides optimal solubility and stability for this compound. Always include a vehicle-only control group in your experiments.
Lack of efficacy (no improvement in glucose tolerance) - Insufficient dose.- Suboptimal timing of administration relative to glucose challenge.- Issues with the animal model.- Dose-Response Study: Conduct a thorough dose-response study to ensure you are using an effective dose. Start with a range informed by similar compounds (e.g., 1-30 mg/kg for mice).- Timing of Administration: Optimize the pre-dosing time before the glucose challenge in the OGTT. A typical pre-dosing window is 30-60 minutes.- Animal Model Verification: Ensure the diabetic animal model is appropriate and displays the expected phenotype.
Unexpected increase in blood glucose - GPR142 agonists can also stimulate glucagon secretion.- Measure Glucagon Levels: In addition to insulin, measure plasma glucagon levels to assess the compound's effect on this hormone.[5] A significant increase in glucagon could counteract the insulinotropic effect.
High variability in results - Inconsistent gavage technique.- Variation in fasting times.- Stress-induced hyperglycemia in animals.- Standardize Procedures: Ensure all personnel are proficient in oral gavage techniques to deliver a consistent dose.[9] Standardize the fasting period for all animals before the experiment.[6][7]- Acclimatize Animals: Properly acclimate animals to the experimental procedures and environment to minimize stress.
Adverse effects observed (e.g., weight loss, lethargy) - The administered dose may be too high, reaching the maximum tolerated dose (MTD).- Conduct a Maximum Tolerated Dose (MTD) Study: Before efficacy studies, perform an MTD study to identify the highest dose that does not cause significant toxicity.[10] Monitor animals for clinical signs of toxicity, body weight changes, and food/water intake.

Experimental Protocols

1. Formulation of this compound for Oral Administration

Given that this compound is a small molecule, it may exhibit poor water solubility. A common approach for preclinical in vivo studies is to formulate the compound as a suspension or solution.

  • Example Vehicle: A common vehicle for oral gavage in mice is 0.5% (w/v) carboxymethylcellulose (CMC) in water.

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare the 0.5% CMC solution by slowly adding CMC to sterile water while stirring.

    • Triturate the this compound powder with a small volume of the vehicle to create a uniform paste.

    • Gradually add the remaining vehicle to the paste while continuously mixing to achieve the desired final concentration.

    • Ensure the final formulation is a homogenous suspension before each administration.

2. Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard method for assessing in vivo efficacy of anti-diabetic compounds.

  • Animals: Use a relevant mouse model of Type 2 diabetes (e.g., db/db mice or high-fat diet-induced obese mice) and age-matched wild-type controls.

  • Procedure:

    • Fast the mice overnight for 16 hours with free access to water.[6][7]

    • Record the body weight of each mouse.

    • Administer this compound or vehicle orally by gavage at the desired dose and volume (typically 5-10 mL/kg).

    • At 30-60 minutes post-drug administration, collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

    • Administer a 2 g/kg body weight glucose solution (20% w/v in water) orally by gavage.[6]

    • Collect blood samples at 15, 30, 60, and 120 minutes after the glucose challenge.

    • Measure blood glucose levels at each time point using a glucometer.

    • If desired, collect additional blood in EDTA-coated tubes for plasma insulin and glucagon analysis by ELISA.

Visualizations

GPR142_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR142 GPR142 This compound->GPR142 Binds to Gq Gq GPR142->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Insulin_secretion Insulin Secretion DAG->Insulin_secretion Potentiates Ca_release->Insulin_secretion Triggers

Caption: GPR142 signaling pathway activated by this compound.

Dose_Optimization_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Refinement Formulation Develop Stable Formulation MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Dose_Response Dose-Response Study (e.g., 1, 5, 10, 30 mg/kg) MTD_Study->Dose_Response Inform Dose Selection OGTT Oral Glucose Tolerance Test (OGTT) Dose_Response->OGTT Data_Analysis Analyze Glucose, Insulin, and Glucagon Levels OGTT->Data_Analysis Efficacy_Toxicity Assess Efficacy vs. Toxicity Data_Analysis->Efficacy_Toxicity Optimal_Dose Determine Optimal Dose Efficacy_Toxicity->Optimal_Dose

Caption: Experimental workflow for in vivo dose optimization.

References

GPR142 Agonist Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR142 agonist assays. The information is designed to help you overcome common challenges and ensure the generation of high-quality, reproducible data.

GPR142 Signaling Overview

G protein-coupled receptor 142 (GPR142) is an attractive therapeutic target, particularly for type 2 diabetes, due to its role in potentiating glucose-dependent insulin secretion.[1][2][3][4] Its activation by endogenous ligands, such as L-tryptophan and L-phenylalanine, triggers a cascade of intracellular signaling events.[2][4] Understanding these pathways is crucial for designing and troubleshooting functional assays.

GPR142 is known to couple to multiple G protein subtypes, leading to diverse downstream effects:

  • Gαq/11 Pathway: This is the primary signaling pathway for GPR142. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]

  • Gαi Pathway: GPR142 activation can also lead to the inhibition of adenylyl cyclase through the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

  • Gαs Pathway: In some cellular contexts, GPR142 has been shown to couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.

The predominant signaling pathway can be cell-type dependent and may be influenced by the specific agonist being studied.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling cascades initiated by GPR142 activation.

GPR142_Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR142 GPR142 Gq Gαq GPR142->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist Agonist->GPR142 Binds Gq->PLC Activates Ca_ER ER Ca2+ IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca2+ (Increased) Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response PKC->Cellular_Response

GPR142 Gαq Signaling Pathway

GPR142_Gi_Gs_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR142 GPR142 Gi Gαi GPR142->Gi Activates Gs Gαs GPR142->Gs Activates AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts cAMP_dec cAMP (Decreased) cAMP_inc cAMP (Increased) Agonist Agonist Agonist->GPR142 Binds Gi->AC Inhibits Gs->AC Activates ATP->cAMP_dec ATP->cAMP_inc PKA_dec PKA Activity (Decreased) cAMP_dec->PKA_dec PKA_inc PKA Activity (Increased) cAMP_inc->PKA_inc

GPR142 Gαi/Gαs Signaling Pathways

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during GPR142 agonist assays.

Calcium Flux Assays

Q1: I am not seeing a calcium signal (or the signal is very weak) in response to my GPR142 agonist. What could be the problem?

A1: A lack of or weak calcium signal can stem from several factors. Here's a systematic approach to troubleshooting this issue:

Troubleshooting Low/No Calcium Signal

Potential CauseRecommended Solution
Cell Health and Viability Ensure cells are healthy, within a low passage number, and plated at the optimal density. Perform a viability assay (e.g., Trypan Blue exclusion) before plating.
GPR142 Expression Verify GPR142 expression in your cell line using qPCR or Western blot. If using a transient transfection system, optimize transfection efficiency.
Agonist Potency/Concentration Confirm the identity and purity of your agonist. Prepare fresh dilutions and perform a full dose-response curve. Include a known GPR142 agonist as a positive control.
Calcium Dye Loading Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure that Pluronic F-127 is used to aid in dye solubilization.[5]
Assay Buffer Composition Use a buffer that supports cell health and contains an appropriate concentration of extracellular calcium (e.g., HBSS with 20 mM HEPES).[5]
Instrumentation Settings Check that the fluorescence plate reader's excitation and emission wavelengths are correct for the dye being used (e.g., Fluo-4 Ex/Em: ~490/525 nm). Optimize the gain setting to maximize signal detection without saturating the detector.[5]
Gαq Coupling In some cell lines, GPR142 may not efficiently couple to the Gαq pathway. Consider using a cell line engineered to express a promiscuous G protein subunit (e.g., Gα15/16) to force coupling to the calcium pathway.

Q2: My baseline fluorescence is very high, and I have a poor signal-to-noise ratio.

A2: High background fluorescence can mask the specific signal from your agonist.

Troubleshooting High Background Fluorescence

Potential CauseRecommended Solution
Cell Autofluorescence Image an unstained control sample to assess the level of intrinsic cell fluorescence. If high, consider using a dye that excites and emits at longer wavelengths (red-shifted), as autofluorescence is often lower in this range.[6]
Incomplete Dye Hydrolysis Ensure complete hydrolysis of the AM ester form of the dye by optimizing the incubation time and temperature.
Dye Extrusion Some cell lines actively pump out the dye. The inclusion of probenecid in the assay buffer can help to inhibit these anion exchange proteins.[7]
Sub-optimal Cell Density Plating too many cells can lead to high background. Optimize the cell seeding density to achieve a confluent monolayer without overcrowding.
Media Components Phenol red and other components in cell culture media can be fluorescent. Use a serum-free, phenol red-free assay buffer for the experiment.
Compound Autofluorescence Test your agonist for intrinsic fluorescence at the assay wavelengths. If the compound is fluorescent, consider using an alternative assay (e.g., IP-One) or a different fluorescent dye with non-overlapping spectra.
IP-One (IP1) HTRF Assays

Q1: I am observing high variability between replicate wells in my IP-One assay.

A1: High variability can compromise the reliability of your data.

Troubleshooting High Variability in IP-One Assays

Potential CauseRecommended Solution
Inconsistent Cell Plating Ensure a homogenous cell suspension before plating and use calibrated pipettes. Consider using an automated cell dispenser for large-scale experiments.
Edge Effects "Edge effects" in microplates can lead to variability. To mitigate this, avoid using the outer wells of the plate or fill them with buffer/media to maintain a more uniform environment.
Pipetting Errors Be precise with the addition of agonist, lysis buffer, and HTRF reagents. Use reverse pipetting for viscous solutions.[8]
Incomplete Cell Lysis Ensure complete cell lysis by optimizing the incubation time with the lysis buffer.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before use to avoid temperature gradients across the plate.

Q2: My known GPR142 agonist is showing no activity in the IP-One assay.

A2: A lack of response can be due to several factors, similar to those in calcium flux assays.

Troubleshooting No Agonist Response in IP-One Assays

Potential CauseRecommended Solution
Cellular Health and Receptor Expression As with calcium assays, confirm cell viability and GPR142 expression levels.
Agonist Integrity Verify the stability and concentration of your agonist stock.
Sub-optimal Stimulation Time Optimize the agonist incubation time. While IP1 is more stable than IP3, the kinetics of its accumulation can vary between cell types.
Incorrect Reagent Preparation Ensure that the IP1-d2 and anti-IP1 cryptate HTRF reagents are reconstituted and diluted correctly according to the manufacturer's protocol.[9]
Reader Settings Confirm that the HTRF plate reader is set to the correct wavelengths for the donor (e.g., Europium cryptate) and acceptor (e.g., d2) and that the time-resolved fluorescence settings are appropriate.

Experimental Workflow and Protocols

General Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Fails (e.g., No Signal, High Variability) Check_Controls Verify Positive and Negative Controls Start->Check_Controls Controls_OK Controls Work Check_Controls->Controls_OK Yes Controls_Fail Controls Fail Check_Controls->Controls_Fail No Check_Reagents Check Assay Reagents (Agonist, Dyes, Buffers) Controls_OK->Check_Reagents Issue with Test Compound Check_Cells Assess Cell Health and Receptor Expression Controls_Fail->Check_Cells Optimize_Assay Systematically Optimize Assay Parameters Check_Reagents->Optimize_Assay Check_Protocol Review Assay Protocol (Incubation Times, Concentrations) Check_Cells->Check_Protocol Check_Instrument Verify Instrument Settings (Wavelengths, Gain) Check_Protocol->Check_Instrument Check_Instrument->Optimize_Assay Success Successful Experiment Optimize_Assay->Success

General Troubleshooting Workflow

Detailed Experimental Protocols

Calcium Flux Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Plating:

    • The day before the assay, seed cells expressing GPR142 into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment.[5]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). The solution should also contain Pluronic F-127 to aid in dye solubilization and may include probenecid to prevent dye leakage.[5]

    • Aspirate the culture medium from the cell plate and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.[5]

  • Compound Preparation:

    • Prepare a 2X or 5X concentrated stock of your GPR142 agonist and any control compounds in assay buffer.[5]

  • Calcium Flux Measurement:

    • After dye loading, allow the plate to equilibrate to room temperature for 15-20 minutes.

    • Place the cell plate into a fluorescence plate reader with kinetic reading capabilities and an automated injection system (e.g., FLIPR).

    • Set the instrument parameters for the appropriate excitation and emission wavelengths for your chosen dye.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the compound solution into the wells and immediately begin recording the fluorescence signal for 60-180 seconds.[5]

  • Data Analysis:

    • The change in intracellular calcium is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • For dose-response curves, plot the change in fluorescence against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.

IP-One (IP1) HTRF Assay Protocol

This protocol is based on the principles of the Cisbio IP-One HTRF assay and should be adapted according to the specific kit instructions.

  • Cell Plating:

    • Plate GPR142-expressing cells in a suitable microplate (e.g., 96-well or 384-well) and culture overnight to allow for adherence.

  • Agonist Stimulation:

    • Prepare serial dilutions of your GPR142 agonist in the stimulation buffer provided with the kit, which contains LiCl to inhibit IP1 degradation.[10]

    • Remove the culture medium from the cells and add the agonist dilutions.

    • Incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and HTRF Reagent Addition:

    • Add the cell lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to each well.[10]

    • Incubate at room temperature for at least 1 hour to allow for cell lysis and the competitive binding reaction to reach equilibrium.

  • Signal Detection:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal) for each well.

    • The concentration of IP1 is inversely proportional to the HTRF ratio.

    • Generate a standard curve using the provided IP1 standards and use it to interpolate the IP1 concentrations in your experimental wells.

    • Plot the IP1 concentration against the agonist concentration to generate a dose-response curve and determine the EC50.

By following these guidelines and troubleshooting steps, researchers can enhance the reliability and reproducibility of their GPR142 agonist assays.

References

Technical Support Center: Minimizing Non-Specific Binding of LY3325656

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY3325656, a GPR142 agonist. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate non-specific binding in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule agonist for the G-protein coupled receptor 142 (GPR142). Its activation of GPR142 has been studied for its potential therapeutic effects in type 2 diabetes. GPR142 activation stimulates both Gq and Gi signaling pathways. This leads to a cascade of downstream events including the formation of inositol triphosphate (IP-3), a transient increase in intracellular calcium, suppression of cyclic AMP (cAMP), and phosphorylation of extracellular signal-regulated kinase (ERK).

Q2: What are the common causes of non-specific binding with small molecule agonists like this compound?

Non-specific binding of small molecules can arise from several factors:

  • Physicochemical Properties: Highly lipophilic ("greasy") compounds tend to stick non-specifically to plasticware, cell membranes, and various proteins. While specific data for this compound is not publicly available, small molecules in this class can have properties that increase the risk of non-specific interactions.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that can lead to false-positive results in assays by sequestering proteins or interfering with detection systems.

  • High Compound Concentration: Using concentrations of this compound that are significantly above its effective concentration (EC50) for GPR142 increases the likelihood of binding to lower-affinity, off-target sites.

  • Assay Conditions: Suboptimal buffer conditions, such as inappropriate pH or ionic strength, can promote non-specific interactions.

Q3: How can I differentiate between on-target GPR142 activation and off-target effects of this compound?

Distinguishing on-target from off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use a Negative Control Cell Line: Employ a cell line that does not express GPR142. Any activity observed in these cells can be attributed to off-target effects.

  • Use a Structurally Unrelated GPR142 Agonist: If available, use another GPR142 agonist with a different chemical structure. If both compounds produce the same biological response, it is more likely to be an on-target effect.

  • Use a GPR142 Antagonist: Pre-treating your cells with a known GPR142 antagonist should block the effects of this compound if they are mediated by GPR142.

  • Vary the Assay Readout: Since GPR142 activation triggers multiple signaling pathways, measuring different downstream events (e.g., calcium flux, cAMP inhibition, and ERK phosphorylation) can provide a more comprehensive picture of on-target activity.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during your experiments with this compound.

Issue 1: High background signal in cell-based assays.

High background can mask the specific signal from GPR142 activation.

Potential Cause Troubleshooting Steps
Non-specific binding to plasticware Pre-coat plates with a blocking agent like bovine serum albumin (BSA). Consider using low-binding microplates.
Non-specific binding to cellular components Optimize blocking steps in your protocol. Increase the number of wash steps. Include a blocking agent (e.g., 0.1-1% BSA) in your assay buffer.
Compound aggregation Visually inspect your this compound solutions for any precipitation. Lower the final concentration of the compound. Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer.
Cell health issues Ensure cells are healthy and not overgrown, as stressed or dying cells can contribute to background signal.
Issue 2: Inconsistent or non-reproducible results.
Potential Cause Troubleshooting Steps
Compound instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize freeze-thaw cycles of the stock solution.
Inconsistent cell passage number Use cells within a consistent and narrow passage number range for all experiments.
Variability in cell density Ensure a uniform cell seeding density across all wells of your microplate.
Pipetting errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Issue 3: Low signal-to-noise ratio.

A weak signal can be difficult to distinguish from the background noise.

Potential Cause Troubleshooting Steps
Low GPR142 expression in your cell line Use a cell line with higher endogenous or recombinant GPR142 expression. Verify receptor expression levels using techniques like qPCR or western blotting.
Inefficient G-protein coupling For some assays, co-transfection with a promiscuous G-protein, such as Gα16, can amplify the signal by redirecting it to a more easily detectable pathway (e.g., calcium release).
Suboptimal assay buffer conditions Optimize the pH and ionic strength of your assay buffer.
Assay readout is not sensitive enough Consider using a more sensitive detection method or a different assay that measures a more robust downstream signal.

Visualizing Experimental Workflows and Pathways

GPR142 Signaling Pathway

GPR142_Signaling This compound This compound GPR142 GPR142 This compound->GPR142 Gq Gq GPR142->Gq Gi Gi GPR142->Gi PLC PLC Gq->PLC ERK ERK Phosphorylation Gq->ERK AC Adenylyl Cyclase Gi->AC Gi->ERK IP3 IP3 PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release cAMP ↓ cAMP AC->cAMP

Caption: GPR142 signaling cascade initiated by this compound.

General Troubleshooting Workflow for Non-Specific Binding

Caption: A logical workflow for troubleshooting non-specific binding.

Experimental Protocols

Protocol 1: Cell-Based Calcium Mobilization Assay

This protocol is for measuring intracellular calcium changes following GPR142 activation.

Materials:

  • HEK293 cells stably expressing human GPR142

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution in DMSO

  • GPR142 antagonist (for control)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating:

    • Seed GPR142-expressing HEK293 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions. If using probenecid, add it to the loading solution.

    • Aspirate the cell culture medium and wash the cells once with assay buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO at the same final concentration) and a positive control (a known GPR142 agonist, if available). For non-specific binding controls, prepare a high concentration of an unlabeled GPR142 antagonist.

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline reading for each well.

    • Add the this compound dilutions and controls to the wells and immediately begin kinetic reading of the fluorescence signal for a set period (e.g., 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Plot the dose-response curve for this compound to determine its EC50.

    • Compare the response in the presence and absence of a GPR142 antagonist to confirm on-target activity.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing human GPR142

  • HTRF cAMP assay kit (containing cAMP standard, anti-cAMP antibody, and labeled cAMP)

  • Cell stimulation buffer

  • This compound stock solution in DMSO

  • Forskolin (to stimulate cAMP production for Gi-coupled receptor studies)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Harvest and resuspend GPR142-expressing CHO-K1 cells in stimulation buffer to the desired density.

  • Compound and Cell Plating:

    • Dispense cells into the wells of a 384-well plate.

    • Add serial dilutions of this compound. For Gi-coupled signaling, co-stimulate with a fixed concentration of forskolin. Include appropriate controls (vehicle, forskolin alone).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Add the HTRF detection reagents (anti-cAMP antibody and labeled cAMP) to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio and determine the cAMP concentration for each well using a standard curve.

    • Plot the dose-response curve for this compound to determine its EC50 for cAMP inhibition.

Protocol 3: Label-Free Dynamic Mass Redistribution (DMR) Assay

This protocol measures the integrated cellular response to GPR142 activation in real-time.

Materials:

  • Cell line endogenously or recombinantly expressing GPR142

  • Label-free biosensor microplates (e.g., 384-well)

  • Label-free detection instrument

  • Assay buffer

  • This compound stock solution in DMSO

Procedure:

  • Cell Plating:

    • Seed cells into the biosensor microplate and culture until they form a confluent monolayer.

  • Baseline Reading:

    • Replace the culture medium with assay buffer and allow the plate to equilibrate in the label-free instrument.

    • Record a stable baseline for a set period.

  • Compound Addition:

    • Add serial dilutions of this compound and controls to the wells.

  • Real-Time Monitoring:

    • Immediately begin monitoring the DMR signal in real-time for a desired duration (e.g., 1-2 hours).

  • Data Analysis:

    • Analyze the kinetic profiles of the DMR signal.

    • Plot the dose-response curve based on a specific kinetic parameter (e.g., peak amplitude) to determine the EC50 of this compound.

Technical Support Center: Synthesis of LY3325656 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of LY3325656 analogs. This compound is a GPR142 agonist characterized by a core structure containing substituted benzamide and triazole moieties. The following information is designed to address common challenges encountered during the multi-step synthesis of these and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical functionalities in this compound analogs that present synthetic challenges?

A1: The primary challenges in synthesizing this compound analogs are typically associated with two core functionalities: the substituted benzamide and the 1,2,3-triazole ring. Key steps that can be problematic include the amide bond formation, particularly with potentially electron-deficient anilines, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the formation of the triazole ring.

Q2: What are the common issues encountered during the amide coupling step?

A2: Common issues include low yields, incomplete reactions, and side reactions. These can be caused by steric hindrance from bulky substituents on either the carboxylic acid or the amine, low nucleophilicity of the amine, or inappropriate choice of coupling reagents and reaction conditions.[1][2][3] Racemization of chiral centers can also be a concern with certain coupling agents.[1]

Q3: What are the typical problems faced during the formation of the 1,2,3-triazole ring via CuAAC?

A3: Low yields are a frequent problem in CuAAC reactions.[4] This can be due to an inactive copper(I) catalyst (often due to oxidation to copper(II)), poor solubility of reactants, or the presence of impurities in the starting materials.[4] Side reactions such as the homocoupling of the alkyne can also reduce the yield of the desired triazole product.[4]

Q4: How can I purify my final this compound analog and remove residual copper catalyst?

A4: Purification is typically achieved through column chromatography on silica gel.[5] To remove residual copper from a CuAAC reaction, several methods can be employed. These include washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia, or by passing a solution of the crude product through a specialized metal scavenger resin or a plug of silica gel.[6]

Troubleshooting Guides

Amide Bond Formation
Problem Potential Cause Recommended Solution
Low or no product formation Inefficient activation of the carboxylic acid.Use a more potent coupling reagent such as HATU or COMU. Ensure anhydrous conditions as moisture can quench the activated species.
Low nucleophilicity of the amine (e.g., electron-deficient anilines).Increase the reaction temperature. Consider using a stronger, non-nucleophilic base like DBU. A change of solvent to a more polar aprotic solvent like DMF or NMP might also be beneficial.
Steric hindrance around the reacting centers.Prolong the reaction time and/or increase the temperature. A less sterically hindered coupling reagent might be advantageous.
Presence of multiple side products Side reaction of the coupling reagent with the amine.The order of addition is crucial. Pre-activating the carboxylic acid before adding the amine can minimize this.
Formation of an anhydride from the carboxylic acid.Use a slight excess of the amine to ensure the activated carboxylic acid reacts with it preferentially.
Epimerization of chiral centers Use of a carbodiimide coupling reagent (e.g., DCC, EDC) without an additive.Add a racemization-suppressing agent like HOBt or HOAt to the reaction mixture.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Potential Cause Recommended Solution
Low or no triazole formation Inactive Cu(I) catalyst due to oxidation.If using a Cu(II) source (e.g., CuSO₄), ensure a fresh solution of a reducing agent like sodium ascorbate is used.[4] If using a Cu(I) salt (e.g., CuI), handle it under an inert atmosphere to prevent oxidation.[4]
Poor solubility of reactants.Use a co-solvent system such as t-butanol/water or DMSO/water to ensure all components are in solution.[4]
Impurities in starting materials.Purify the azide and alkyne starting materials before use. Azides, in particular, can be unstable and should be handled with care.[4]
Alkyne homocoupling as a major side product Presence of oxygen.Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Difficulty in removing copper from the final product Insufficient chelation during workup.Wash the organic solution of the product with an aqueous solution of EDTA or ammonium hydroxide.[6]
Strong binding of copper to the triazole product.Pass the crude product solution through a plug of silica, celite, or a copper-scavenging resin.[6]

Quantitative Data Summary

The following tables provide a summary of representative data for the key reaction steps. Note that the optimal conditions and outcomes will be specific to the substrates used in the synthesis of each this compound analog.

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical Yield (%)Purity (%)Reference
EDCHOBtDIPEA70-95>95[2]
HATUNoneDIPEA85-98>98[7]
COMUNone2,6-Lutidine90-99>98[8]
T3PNonePyridine75-90>95

Table 2: Influence of Reaction Parameters on CuAAC Yield

Copper SourceLigandSolvent SystemTemperature (°C)Typical Yield (%)Reference
CuSO₄/NaAscNonet-BuOH/H₂O2580-95[7]
CuINoneDCM2575-90
CuSO₄/NaAscTHPTAWater2585-99
Copper-on-charcoalNoneDCM110 (Flow)>95[9]

Experimental Protocols

General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture and stir for 15-30 minutes at room temperature for pre-activation.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • In a reaction vessel, dissolve the azide (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).[7]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq.).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.).

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. A color change may be observed.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 Synthesis of Benzamide Intermediate cluster_1 Synthesis of Triazole Moiety cluster_2 Final Assembly Carboxylic Acid Carboxylic Acid Coupling Reaction Coupling Reaction Carboxylic Acid->Coupling Reaction Amine Amine Amine->Coupling Reaction Benzamide Intermediate Benzamide Intermediate Coupling Reaction->Benzamide Intermediate Final Coupling/Modification Final Coupling/Modification Benzamide Intermediate->Final Coupling/Modification Azide Precursor Azide Precursor CuAAC Reaction CuAAC Reaction Azide Precursor->CuAAC Reaction Alkyne Precursor Alkyne Precursor Alkyne Precursor->CuAAC Reaction Triazole Moiety Triazole Moiety CuAAC Reaction->Triazole Moiety Triazole Moiety->Final Coupling/Modification This compound Analog This compound Analog Final Coupling/Modification->this compound Analog

Caption: A generalized synthetic workflow for this compound analogs.

G Start Start Low Yield Low Yield Start->Low Yield Check Purity Check Purity Low Yield->Check Purity Is it a purity issue? Optimize Coupling Optimize Coupling Low Yield->Optimize Coupling Is it the amide coupling step? Optimize CuAAC Optimize CuAAC Low Yield->Optimize CuAAC Is it the CuAAC step? Check Purity->Optimize Coupling Purity OK Purification Issue Purification Issue Optimize Coupling->Purification Issue Optimize CuAAC->Purification Issue Recrystallize Recrystallize Purification Issue->Recrystallize Crystalline solid? Column Chromatography Column Chromatography Purification Issue->Column Chromatography Oily/Amorphous solid? Success Success Recrystallize->Success Column Chromatography->Success

Caption: A troubleshooting decision tree for the synthesis of this compound analogs.

References

Technical Support Center: Improving the Oral Bioavailability of GPR142 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of G-protein coupled receptor 142 (GPR142) agonists.

GPR142 Signaling Pathway

Activation of GPR142 by an agonist initiates a signaling cascade primarily through the Gq protein subunit, with potential involvement of the Gi subunit. This pathway is crucial for glucose-dependent insulin secretion from pancreatic β-cells.

GPR142_Signaling cluster_cell Pancreatic β-Cell Agonist GPR142 Agonist GPR142 GPR142 Agonist->GPR142 Binds to Gq Gq GPR142->Gq Activates Gi Gi GPR142->Gi Activates PLC PLC Gq->PLC Activates ERK ERK Phosphorylation Gq->ERK AC Adenylyl Cyclase Gi->AC Inhibits Gi->ERK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates Insulin Insulin Secretion Ca2_release->Insulin cAMP ↓ cAMP IP_Assay_Workflow start Start cell_seeding Seed GPR142-expressing cells into a 384-well plate start->cell_seeding incubation1 Incubate for cell attachment cell_seeding->incubation1 add_antagonist Add antagonist (optional) incubation1->add_antagonist add_agonist Add GPR142 agonist add_antagonist->add_agonist incubation2 Incubate to allow IP1 accumulation add_agonist->incubation2 add_detection Add detection reagents (IP1-d2 and anti-IP1 cryptate) incubation2->add_detection incubation3 Incubate at room temperature add_detection->incubation3 read_plate Read HTRF signal incubation3->read_plate end End read_plate->end Solid_Dispersion_Workflow start Start dissolve Dissolve GPR142 agonist and hydrophilic polymer in a common volatile solvent start->dissolve evaporate Evaporate the solvent under reduced pressure to form a solid film dissolve->evaporate dry Dry the solid film under vacuum to remove residual solvent evaporate->dry mill Mill the dried film to obtain a fine powder dry->mill sieve Sieve the powder to ensure uniform particle size mill->sieve end End sieve->end

Technical Support Center: Refining Cell Culture Models for LY3325656 Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining cell culture models used in the testing of LY3325656, a GPR142 agonist.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its mechanism of action? This compound is a GPR142 agonist that has been investigated for the treatment of Type 2 diabetes.[1] Its mechanism of action involves binding to and activating the G-protein-coupled receptor 142 (GPR142), which is highly expressed in pancreatic islets.[2][3][4][5][6] This activation stimulates glucose-dependent insulin secretion (GSIS) from pancreatic β-cells.[1][4][7][8][9]
Which cell lines are suitable for testing this compound? For initial screening and mechanistic studies, HEK293 cells recombinantly expressing human or mouse GPR142 are commonly used.[7][9] For more physiologically relevant data on insulin secretion, primary pancreatic islets from mice or humans are the preferred model system.[7][8][9] The INS-1 832/13 cell line is another option for studying insulin secretion.[10]
What are the key in vitro assays for evaluating this compound efficacy? The primary assay is the Glucose-Stimulated Insulin Secretion (GSIS) assay to measure the compound's ability to potentiate insulin release in the presence of high glucose.[7][11][12] Downstream signaling assays, such as measuring inositol phosphate (IP-1) accumulation or ERK phosphorylation, can elucidate the compound's effect on the Gq-dependent signaling pathway.[2][7][8]
What are the expected outcomes of this compound treatment in vitro? In a GSIS assay, this compound is expected to significantly increase insulin secretion from pancreatic islets or GPR142-expressing cells in the presence of high glucose concentrations, with minimal effect at low glucose levels.[7][8] Treatment with this compound should also lead to an increase in IP-1 accumulation and ERK phosphorylation in GPR142-expressing cells.[2][7][8]
How can I obtain a GPR142 knockout cell line for control experiments? GPR142 knockout cell lines, such as the NCM460 GPR142 Knockout cell line, are commercially available and can serve as excellent negative controls to confirm the specificity of this compound's effects.[13]

Troubleshooting Guides

Glucose-Stimulated Insulin Secretion (GSIS) Assay
IssuePotential Cause(s)Recommended Solution(s)
High basal insulin secretion at low glucose. - Islet stress or damage during isolation and culture.- Contamination of culture media.- Inappropriate pre-incubation period.- Handle islets gently during isolation and hand-picking.- Ensure sterile technique and use fresh, high-quality culture media.- Optimize the pre-incubation time in low glucose buffer to allow insulin secretion to return to baseline. A one-hour pre-incubation is a common starting point.[11]
Low or no response to high glucose or this compound. - Poor islet health or viability.- Insufficient glucose concentration to stimulate secretion.- Incorrect concentration of this compound.- Degraded this compound.- Assess islet viability using a suitable assay (e.g., Trypan Blue).- Verify the high glucose concentration in your buffer (typically 11-17 mM).[11][12]- Perform a dose-response curve to determine the optimal concentration of this compound.- Prepare fresh stock solutions of this compound and store them properly.
High variability between replicate wells. - Inconsistent number of islets per well.- Uneven distribution of islets within the well.- "Edge effects" in multi-well plates.- Carefully hand-pick and count an equal number of similarly sized islets for each replicate.- Gently swirl the plate after adding islets to ensure they settle in the center of the well.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile buffer or media instead.[14]
Unexpected hyperglycemia in the culture. - Insulin degradation or spoilage.- Incorrect insulin concentration used in controls.- Infusion set displacement (if using a perfusion system).- Check the expiration date and storage conditions of the insulin.- Verify the calculations for insulin dilutions.- Ensure the infusion set is properly connected and there are no leaks.[15]
Downstream Signaling Assays (IP-1 Accumulation, ERK Phosphorylation)
IssuePotential Cause(s)Recommended Solution(s)
High background signal in control cells. - Endogenous GPR142 expression in the "control" cell line.- Non-specific activation of the signaling pathway.- Use a validated GPR142 knockout cell line or a parental cell line with no detectable GPR142 expression.- Include appropriate vehicle controls and test for non-specific effects of the vehicle (e.g., DMSO).
Weak or no signal upon this compound stimulation. - Low GPR142 expression levels in the transfected cells.- Suboptimal assay conditions (e.g., incubation time, antibody concentration).- Inactive this compound.- Verify GPR142 expression levels via qPCR or Western blot.- Optimize assay parameters such as stimulation time and antibody dilutions for Western blotting.- Use a fresh, validated batch of this compound.
Inconsistent results between experiments. - Variation in cell passage number.- Differences in cell confluency at the time of the assay.- Inconsistent reagent preparation.- Use cells within a defined passage number range.- Seed cells to achieve a consistent confluency for each experiment.- Prepare fresh reagents and use standardized protocols.

Experimental Protocols

Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Pancreatic Islets

1. Islet Preparation:

  • Isolate pancreatic islets from mice using collagenase digestion.

  • Hand-pick healthy islets under a stereomicroscope.

  • Culture islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin to allow for recovery.

2. Pre-incubation:

  • Prepare Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8-3 mM).

  • Transfer a defined number of islets (e.g., 10-20) into each well of a multi-well plate.

  • Wash the islets with the low glucose KRB buffer.

  • Pre-incubate the islets in low glucose KRB buffer for 1 hour at 37°C to establish a basal insulin secretion rate.[11]

3. Stimulation:

  • Prepare KRB buffer with low glucose (2.8-3 mM) and high glucose (11-17 mM).

  • Prepare working solutions of this compound in both low and high glucose KRB buffers at the desired concentrations. Include a vehicle control (e.g., DMSO).

  • After the pre-incubation, carefully remove the buffer and add the treatment solutions (low glucose +/- this compound, high glucose +/- this compound).

  • Incubate for 1 hour at 37°C.

4. Sample Collection and Analysis:

  • After incubation, collect the supernatant from each well.

  • Store the supernatant at -20°C until the insulin assay is performed.

  • Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.

5. Data Analysis:

  • Normalize the insulin secretion data to the islet number or total protein/DNA content if there is significant variation in islet size. However, for reasonably similar islet sizes, normalization may not be necessary.[11]

  • Calculate the stimulation index (SI) by dividing the insulin secreted at high glucose by the insulin secreted at low glucose.[12]

Protocol 2: Inositol Monophosphate (IP-1) Accumulation Assay

1. Cell Seeding:

  • Seed HEK293 cells stably expressing GPR142 in a 96-well plate at an appropriate density.

  • Allow the cells to adhere and grow overnight.

2. Assay Procedure:

  • On the day of the assay, remove the culture medium.

  • Add the assay buffer containing an IP-1 accumulation blocker (e.g., LiCl).

  • Add varying concentrations of this compound or a vehicle control to the wells.

  • Incubate for the recommended time according to the manufacturer's protocol of the IP-1 assay kit.

3. Detection:

  • Lyse the cells.

  • Perform the IP-1 detection step following the instructions of a commercial HTRF or fluorescence-based IP-1 assay kit.

4. Data Analysis:

  • Generate a dose-response curve to determine the EC50 of this compound for IP-1 accumulation.

Signaling Pathway and Experimental Workflow Diagrams

GPR142_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR142 GPR142 This compound->GPR142 Gq Gq GPR142->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Insulin_Vesicle Insulin Vesicle Ca_release->Insulin_Vesicle Triggers Fusion PKC->Insulin_Vesicle Potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: GPR142 signaling pathway activated by this compound.

GSIS_Workflow start Start islet_prep Islet Isolation & Culture start->islet_prep pre_incubation Pre-incubation (Low Glucose) islet_prep->pre_incubation stimulation Stimulation (Low/High Glucose +/- this compound) pre_incubation->stimulation sample_collection Supernatant Collection stimulation->sample_collection elisa Insulin ELISA sample_collection->elisa data_analysis Data Analysis elisa->data_analysis end End data_analysis->end

Caption: Experimental workflow for a GSIS assay.

References

Validation & Comparative

A Comparative Guide to GPR142 Agonists: Focus on LY3325656

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 142 (GPR142) has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-dependent insulin secretion (GDIS). This guide provides a comparative overview of the novel GPR142 agonist LY3325656 against other preclinical GPR142 agonists, supported by available experimental data.

Performance Comparison of GPR142 Agonists

Quantitative data for a direct head-to-head comparison of this compound with other GPR142 agonists is limited in publicly available literature. However, data from various studies on individual compounds provide insights into their relative potency and efficacy.

CompoundTargetAssay TypePotency (EC50)EfficacySpeciesReference
This compound (Compound 21) GPR142-Data not availableDemonstrated anti-diabetic benefits in preclinical studiesHuman[1]
Compound 33 GPR142Inositol Phosphate (IP) AssayData not availablePotent glucose lowering effects in mice and monkeysHuman[2][3]
C-22 GPR142Radioligand BindingKd = 22 nM--
Compound 4 (Triazole lead) GPR142FLIPR Assay115 nM-Human[4]
Inositol Phosphate (IP) Assay252 nM-Human[4]
FLIPR Assay37 nM-Mouse[4]
Inositol Phosphate (IP) Assay23 nM-Mouse[4]
Compound 1 (HTS hit) GPR142Inositol Phosphate (IP) Assay1.5 µMModest agonist activityHuman[2]

GPR142 Signaling Pathway

Activation of GPR142 by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gq and Gi alpha-subunits of the heterotrimeric G protein.

  • Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key step in glucose-dependent insulin secretion from pancreatic β-cells.[5]

  • Gi Pathway: The Gi pathway activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

  • ERK Phosphorylation: Both Gq and Gi signaling pathways can contribute to the phosphorylation of extracellular signal-regulated kinase (ERK), which may be involved in promoting β-cell survival and proliferation.[5]

GPR142_Signaling cluster_membrane Plasma Membrane GPR142 GPR142 Gq Gq GPR142->Gq Activates Gi Gi GPR142->Gi Activates Agonist GPR142 Agonist (e.g., this compound) Agonist->GPR142 Binds to PLC Phospholipase C (PLC) Gq->PLC Stimulates ERK_phos ERK Phosphorylation Gq->ERK_phos AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gi->ERK_phos PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreases IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Induces Insulin_secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_secretion Promotes Beta_cell_health β-cell Survival & Proliferation ERK_phos->Beta_cell_health Contributes to

GPR142 Signaling Pathway

Experimental Protocols

Detailed methodologies for key assays used to characterize GPR142 agonists are outlined below.

Inositol Phosphate (IP) Accumulation Assay (IP-One HTRF)

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, providing a measure of Gq-coupled receptor activation.

Workflow:

IP_One_Workflow A 1. Seed GPR142-expressing cells in a 384-well plate B 2. Add GPR142 agonist at varying concentrations A->B C 3. Incubate to allow IP1 accumulation B->C D 4. Lyse cells and add HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) C->D E 5. Incubate for 1 hour at room temperature D->E F 6. Read fluorescence on an HTRF-compatible reader E->F G 7. Calculate EC50 values F->G

IP-One HTRF Assay Workflow

Protocol:

  • Cell Seeding: Culture cells stably expressing human GPR142 (e.g., HEK293 or CHO cells) in an appropriate medium. Seed the cells into a 384-well white microplate at a suitable density and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the GPR142 agonist compounds in a stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.

  • Agonist Stimulation: Add the agonist dilutions to the cell plate and incubate for 30-60 minutes at 37°C to stimulate IP1 production.

  • Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in a lysis buffer to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and plot the data against the agonist concentration to determine the EC50 value using a sigmoidal dose-response curve.[7]

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This experiment assesses the ability of a GPR142 agonist to improve glucose disposal in a living organism.

Protocol:

  • Animal Acclimatization and Fasting: Acclimate male C57BL/6 mice for at least one week. Fast the mice overnight (approximately 16 hours) with free access to water before the test.[8][9]

  • Baseline Blood Glucose: Take a baseline blood sample from the tail vein and measure the glucose concentration.[8][10]

  • Compound Administration: Administer the GPR142 agonist (e.g., this compound) or vehicle control orally via gavage.[9]

  • Glucose Challenge: After a set period (e.g., 30 minutes) following compound administration, administer a glucose solution (e.g., 2 g/kg) orally.[8]

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.[10]

  • Data Analysis: Plot the blood glucose concentrations over time for both the treated and vehicle groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Conclusion

References

A Comparative Guide: LY3325656 (GPR142 Agonist) vs. GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel G protein-coupled receptor 142 (GPR142) agonist, LY3325656, and the established class of glucagon-like peptide-1 (GLP-1) receptor agonists. The information presented is based on available preclinical and clinical data, intended to inform research and drug development in the field of metabolic diseases.

Executive Summary

This compound represents a new class of oral anti-diabetic agents that stimulate glucose-dependent insulin secretion (GDIS) through the activation of GPR142, a receptor predominantly expressed in pancreatic islets.[1][2] This mechanism differs fundamentally from that of GLP-1 receptor agonists, which are injectable peptides that mimic the action of the endogenous incretin hormone GLP-1. While both classes of drugs enhance insulin secretion in a glucose-dependent manner, their distinct signaling pathways and physiological effects present different therapeutic profiles. This guide will delve into their mechanisms of action, comparative efficacy from available data, and the experimental protocols used to evaluate them.

Mechanism of Action and Signaling Pathways

The primary distinction between this compound and GLP-1 receptor agonists lies in their target receptors and downstream signaling cascades.

This compound (GPR142 Agonist):

This compound activates GPR142, which is highly expressed in pancreatic β-cells.[2][3] GPR142 activation primarily couples to the Gq subunit of the G protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, which is a critical step in potentiating glucose-stimulated insulin secretion.[4][5][6] Interestingly, in recombinant cell systems, GPR142 agonism has also been shown to activate Gi signaling, which can suppress cyclic AMP (cAMP) production. However, in pancreatic islets, the pro-secretory effect of GPR142 agonists is mediated by the Gq pathway.[5][6]

GPR142_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR142 GPR142 This compound->GPR142 Binds Gq Gq GPR142->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Insulin_Secretion Glucose-Dependent Insulin Secretion Ca_ER->Insulin_Secretion Potentiates

Caption: GPR142 Signaling Pathway.

GLP-1 Receptor Agonists:

GLP-1 receptor agonists, such as semaglutide and liraglutide, bind to and activate the GLP-1 receptor (GLP-1R), which is expressed in pancreatic β-cells, the central nervous system, and other tissues.[7][8] The GLP-1R is a Gs protein-coupled receptor. Its activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cAMP levels.[9] Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). These effectors then act on various downstream targets to enhance glucose-dependent insulin secretion, suppress glucagon release, delay gastric emptying, and promote satiety.[7][8]

GLP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GLP1_Agonist GLP-1 Receptor Agonist GLP1R GLP-1R GLP1_Agonist->GLP1R Binds Gs Gs GLP1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Potentiates Other_Effects ↓ Glucagon ↓ Gastric Emptying ↑ Satiety PKA->Other_Effects Epac->Insulin_Secretion Potentiates Epac->Other_Effects

Caption: GLP-1 Receptor Signaling Pathway.

Comparative Data

Direct head-to-head comparative studies between this compound and GLP-1 receptor agonists are not yet publicly available. The following tables summarize available data from separate preclinical and clinical studies to provide an indirect comparison. It is crucial to note that these data were not generated under identical experimental conditions and should be interpreted with caution.

Table 1: In Vitro Potency
CompoundTargetAssay SystemPotency (EC₅₀)Reference
This compound GPR142Data not publicly available in detailNot specified[10]
Semaglutide GLP-1RHEK293 cells expressing human GLP-1R0.15 nM[11]
Liraglutide GLP-1RData varies depending on the assay systemNot specified in a directly comparable format[12]

Note: In vitro potency can vary significantly based on the cell line, assay conditions (e.g., presence of albumin), and endpoint measured.[5][6]

Table 2: Preclinical In Vivo Effects on Glucose Metabolism
CompoundSpeciesModelDoseKey FindingsReference
This compound MiceNot specifiedNot specifiedDemonstrated anti-diabetic benefits.[1]
This compound MiceNot specifiedNot specifiedIncreased glucose-dependent insulin secretion.[2]
Semaglutide MiceDiet-induced obese (DIO)9.7 nmol/kgSuppressed food intake and induced a 17-18% reduction in body weight.[13][14]
Liraglutide MiceDiet-induced obese (DIO)0.2 mg/kg twice dailyDecreased body and fat pad weight, blood glucose, and triglyceride levels.[15]
Tryptophan (GPR142 agonist) MiceLean and DIONot specifiedImproved glucose tolerance, with a greater effect in DIO mice.[2]
Table 3: Clinical Effects on Glucose and Hormone Secretion (Phase 1 Data)
CompoundPopulationDoseKey FindingsReference
This compound Healthy Volunteers & T2D PatientsUp to 1950 mg (single dose)Increased glucose-dependent insulin secretion. Consistently increased serum glucagon levels. Did not substantively augment GIP or GLP-1 secretion. Reduced post-meal glucose levels in T2D patients.[2]
GLP-1 Receptor Agonists T2D PatientsVaries by agentIncrease glucose-dependent insulin secretion. Suppress glucagon secretion.[8]
Table 4: Effects on Body Weight and Food Intake
CompoundSpeciesKey FindingsReference
GPR142 Agonists MiceAcute administration of a GPR142 agonist did not affect body weight in DIO mice. Chronic treatment increased energy expenditure and carbohydrate utilization, lowered basal glucose, and improved insulin sensitivity.[3]
Semaglutide MiceDose-dependently reduced body weight and suppressed food intake.[13][14]
Liraglutide MiceDecreased food intake and body weight.[16]

Experimental Protocols

The following are generalized protocols for key experiments typically used to evaluate compounds like this compound and GLP-1 receptor agonists.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of a compound to improve glucose disposal after an oral glucose challenge.

Methodology:

  • Animal Model: Typically, diet-induced obese (DIO) mice or other diabetic mouse models are used.

  • Fasting: Mice are fasted for a defined period (e.g., 6-16 hours) with free access to water.[13]

  • Baseline Measurement: A baseline blood glucose sample is collected from the tail vein.

  • Compound Administration: The test compound (e.g., this compound or a GLP-1 receptor agonist) or vehicle is administered orally or via injection at a specified time before the glucose challenge.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[13]

  • Blood Glucose Monitoring: Blood glucose levels are measured at multiple time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[13]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

OGTT_Workflow Fasting Fasting (6-16h) Baseline_BG Baseline Blood Glucose Measurement Fasting->Baseline_BG Compound_Admin Compound/Vehicle Administration Baseline_BG->Compound_Admin Glucose_Challenge Oral Glucose Challenge (2g/kg) Compound_Admin->Glucose_Challenge BG_Monitoring Blood Glucose Monitoring (0, 15, 30, 60, 90, 120 min) Glucose_Challenge->BG_Monitoring Data_Analysis AUC Calculation BG_Monitoring->Data_Analysis

Caption: Oral Glucose Tolerance Test Workflow.
Islet Perifusion Assay

Objective: To measure dynamic insulin secretion from isolated pancreatic islets in response to glucose and test compounds.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from mice or other species.

  • Perifusion System Setup: Isolated islets are placed in chambers of a perifusion system that allows for a continuous flow of buffer over the islets.[17][18]

  • Basal Secretion: Islets are first perifused with a low glucose buffer to establish a baseline insulin secretion rate.

  • Stimulation: The perifusion buffer is switched to a high glucose concentration, with or without the test compound (e.g., this compound or a GLP-1 receptor agonist).[17][18]

  • Fraction Collection: Fractions of the perifusate are collected at regular intervals.

  • Insulin Measurement: The insulin concentration in each fraction is measured using an ELISA or radioimmunoassay.

  • Data Analysis: The dynamic profile of insulin secretion is plotted over time to assess the first and second phases of insulin release.

Perifusion_Workflow Islet_Isolation Islet Isolation Loading Loading Islets into Perifusion Chambers Islet_Isolation->Loading Basal_Perifusion Perifusion with Low Glucose Buffer Loading->Basal_Perifusion Stimulation Perifusion with High Glucose ± Compound Basal_Perifusion->Stimulation Fraction_Collection Fraction Collection Stimulation->Fraction_Collection Insulin_Assay Insulin Measurement (ELISA/RIA) Fraction_Collection->Insulin_Assay Data_Analysis Analysis of Dynamic Insulin Secretion Insulin_Assay->Data_Analysis

Caption: Islet Perifusion Experimental Workflow.

Discussion and Future Directions

This compound and GLP-1 receptor agonists represent two distinct approaches to enhancing glucose-dependent insulin secretion for the treatment of type 2 diabetes. The key differences are summarized below:

  • Target and Signaling: this compound targets GPR142 and signals primarily through the Gq pathway, while GLP-1 receptor agonists target the GLP-1R and signal through the Gs/cAMP pathway.

  • Administration: this compound is an orally available small molecule, offering a potential advantage in patient convenience over the injectable peptide-based GLP-1 receptor agonists.

  • Hormonal Effects: Preclinical and early clinical data suggest that this compound increases both insulin and glucagon secretion.[2] In contrast, GLP-1 receptor agonists increase insulin and suppress glucagon secretion.[8] The clinical implications of GPR142-mediated glucagon secretion require further investigation.

  • Extrapancreatic Effects: GLP-1 receptor agonists have well-established extrapancreatic effects, including delayed gastric emptying and central effects on appetite and satiety, which contribute significantly to weight loss.[7][19] The systemic effects of GPR142 agonism, particularly on gastric emptying, food intake, and body weight, are still under investigation, with some preclinical studies suggesting effects on energy expenditure.[3]

Future research should focus on direct, head-to-head comparative studies of this compound and GLP-1 receptor agonists to delineate their relative efficacy and safety profiles. Key areas for investigation include the long-term effects of GPR142 agonism on β-cell function and survival, the clinical significance of its glucagonotropic effect, and its potential for weight management. Understanding the full physiological role of GPR142 will be crucial in positioning this new class of drugs in the therapeutic landscape for metabolic diseases.

References

A Comparative Analysis of LY3325656 and SGLT2 Inhibitors in Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents for type 2 diabetes, novel mechanisms of action are continuously explored to address the multifaceted nature of the disease. This guide provides a comparative overview of the GPR142 agonist, LY3325656, and the established class of SGLT2 inhibitors. The comparison focuses on their distinct mechanisms of action, signaling pathways, and available efficacy data from preclinical and early clinical studies, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Tale of Two Pathways

This compound: A Novel GPR142 Agonist

This compound is a G protein-coupled receptor 142 (GPR142) agonist.[1] GPR142 is predominantly expressed in pancreatic β-cells. The mechanism of action of this compound involves the potentiation of glucose-dependent insulin secretion. Upon binding to GPR142, it activates a signaling cascade that enhances the release of insulin in the presence of elevated glucose levels. This glucose-dependent action minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic medications.

SGLT2 Inhibitors: Targeting Renal Glucose Reabsorption

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as dapagliflozin, canagliflozin, and empagliflozin, represent a different therapeutic strategy. Their primary mechanism of action is the inhibition of the SGLT2 protein located in the proximal convoluted tubules of the kidneys.[2][3][4] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, SGLT2 inhibitors promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels independently of insulin action.[2][3][4] Beyond glycemic control, this class of drugs has demonstrated benefits in reducing blood pressure and body weight.[5]

Signaling Pathways

The distinct mechanisms of this compound and SGLT2 inhibitors are rooted in their unique signaling pathways.

GPR142 Agonist Signaling Pathway

Activation of GPR142 by an agonist like this compound initiates a downstream signaling cascade primarily through the Gq alpha subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from the pancreatic β-cells.

GPR142_Signaling_Pathway This compound This compound GPR142 GPR142 This compound->GPR142 Binds to Gq Gq GPR142->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca2+ Release ER->Ca2 Insulin Insulin Secretion Ca2->Insulin Stimulates

GPR142 Agonist Signaling Pathway

SGLT2 Inhibitor Signaling Pathway

SGLT2 inhibitors do not have a direct intracellular signaling pathway in the traditional sense. Their effect is primarily extracellular, occurring at the apical membrane of the proximal tubule cells in the kidney. By physically blocking the SGLT2 protein, they prevent the cotransport of sodium and glucose from the tubular fluid into the cell. The downstream systemic effects, such as cardiovascular and renal benefits, are thought to be mediated by a variety of indirect mechanisms. These include alterations in tubuloglomerular feedback, changes in fuel metabolism (increased ketone production), and reductions in inflammation and oxidative stress through pathways involving AMPK and NF-κB.

SGLT2_Inhibitor_Mechanism cluster_kidney Kidney Proximal Tubule cluster_systemic Systemic Effects SGLT2_Inhibitor SGLT2 Inhibitor SGLT2 SGLT2 Protein SGLT2_Inhibitor->SGLT2 Inhibits Urinary_Glucose_Excretion Urinary Glucose Excretion SGLT2_Inhibitor->Urinary_Glucose_Excretion Increases AMPK AMPK Activation SGLT2_Inhibitor->AMPK Indirectly leads to NFkB NF-κB Inhibition SGLT2_Inhibitor->NFkB Indirectly leads to Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Blood_Glucose Lowered Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose CV_Renal_Benefits Cardiovascular & Renal Benefits Blood_Glucose->CV_Renal_Benefits Contributes to AMPK->CV_Renal_Benefits Contributes to NFkB->CV_Renal_Benefits Contributes to

SGLT2 Inhibitor Mechanism of Action

Preclinical Efficacy Data: An Indirect Comparison

Direct comparative clinical trials between this compound and SGLT2 inhibitors have not been published. This compound has undergone Phase 1 clinical trials, but the detailed results are not yet publicly available.[6] Therefore, this comparison relies on available preclinical data for this compound and representative SGLT2 inhibitors.

Table 1: Preclinical Efficacy Data in Rodent Models of Type 2 Diabetes

ParameterThis compound (GPR142 Agonist)Dapagliflozin (SGLT2 Inhibitor)Canagliflozin (SGLT2 Inhibitor)Empagliflozin (SGLT2 Inhibitor)
Animal Model Not specified in detail, referred to as "pre-clinical studies" demonstrating "anti-diabetic benefits"[6]Zucker diabetic fatty (ZDF) rats[7][8]Not specified in detail, referred to as "preclinical research"[2][3][4]ob/ob-/- mice[9]
Effect on Fasting Plasma Glucose Data not publicly availableSignificant dose-dependent reductions[7][8]Significant reductionsSignificant reductions
Effect on Postprandial Glucose Data not publicly availableSignificant reductions in glucose excursions during OGTT[7]Significant reductionsData not specified
Effect on HbA1c Data not publicly availableData not specified for preclinicalData not specified for preclinicalSignificant reduction compared to untreated animals[9]
Effect on Body Weight Data not publicly availableNot specified for preclinicalDecreased obesity[2][3][4]Reduced body weight gain[9]
Mechanism of Glucose Lowering Glucose-dependent insulin secretionIncreased urinary glucose excretionIncreased urinary glucose excretionIncreased urinary glucose excretion

Note: The table provides a qualitative comparison based on available preclinical data. Quantitative data for this compound is not publicly available.

Experimental Protocols

Detailed experimental protocols for the this compound studies are not publicly available. However, a general workflow for preclinical evaluation of anti-diabetic agents can be outlined. For SGLT2 inhibitors, some details from preclinical studies are available.

General Preclinical Experimental Workflow for Anti-Diabetic Agents

Preclinical_Workflow Model Selection of Diabetic Animal Model (e.g., ZDF rats, db/db mice) Dosing Drug Administration (e.g., oral gavage, single or multiple doses) Model->Dosing Monitoring Monitoring of Physiological Parameters (e.g., food/water intake, body weight) Dosing->Monitoring Glucose Assessment of Glycemic Control (Fasting/Postprandial Glucose, OGTT, HbA1c) Dosing->Glucose Urine Urine Collection and Analysis (for SGLT2i: glucose excretion) Dosing->Urine Tissue Tissue Collection and Analysis (e.g., pancreas for histology, insulin content) Dosing->Tissue Monitoring->Glucose Data Data Analysis and Interpretation Glucose->Data Urine->Data Tissue->Data

General Preclinical Experimental Workflow

Dapagliflozin Preclinical Study in Zucker Diabetic Fatty (ZDF) Rats [7][8]

  • Animal Model: Male Zucker diabetic fatty (ZDF) rats.

  • Drug Administration: Single oral doses of dapagliflozin.

  • Assessments:

    • Hyperglycemia was assessed within 6 hours of dosing.

    • Fasting and postprandial glucose levels were monitored over a 2-week period with once-daily dosing.

    • Oral glucose tolerance tests (OGTT) were performed to assess glucose excursions.

Empagliflozin Preclinical Study in ob/ob-/- Mice [9]

  • Animal Model: Prediabetic ob/ob-/- mice.

  • Drug Administration: Empagliflozin treatment for 10 weeks.

  • Assessments:

    • Body weight and food/water intake were monitored.

    • HbA1c was measured at baseline, 5 weeks, and 10 weeks to assess medium-term glucose control.

Conclusion

This compound, as a GPR142 agonist, and SGLT2 inhibitors represent two distinct and innovative approaches to the management of type 2 diabetes. While SGLT2 inhibitors are an established class with a well-defined mechanism of action centered on renal glucose excretion and a wealth of clinical data demonstrating cardiovascular and renal benefits, this compound offers a novel, glucose-dependent mechanism for enhancing insulin secretion.

The lack of publicly available clinical data for this compound currently limits a direct and comprehensive efficacy comparison with SGLT2 inhibitors. The preclinical data for this compound suggest promising anti-diabetic effects, and the results of ongoing and future clinical trials are eagerly awaited to fully elucidate its therapeutic potential and position in the evolving landscape of diabetes care. Researchers and clinicians will be keen to see how the glucose-dependent insulin secretion mechanism of GPR142 agonists translates into long-term glycemic control, weight management, and cardiovascular outcomes compared to the established benefits of SGLT2 inhibition.

References

GPR142: A Novel Target for Type 2 Diabetes – A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Type 2 Diabetes (T2D) therapeutics is continually evolving, with a persistent need for novel mechanisms that offer improved glycemic control, favorable safety profiles, and patient convenience. This guide provides a comprehensive validation overview of the G-protein-coupled receptor 142 (GPR142), an emerging therapeutic target for T2D. We objectively compare the GPR142 mechanism against established alternatives, supported by experimental data and detailed protocols to aid in research and development.

Introduction to GPR142

GPR142 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells.[1][2] Its natural ligands are the aromatic amino acids L-Tryptophan and L-Phenylalanine.[3] Activation of GPR142 by an agonist potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner.[4][5] This glucose dependency is a highly attractive feature, as it suggests a lower intrinsic risk of hypoglycemia, a common and dangerous side effect of many existing insulin secretagogues.[1][2][6] Preclinical and early clinical studies have demonstrated the potential of GPR142 agonists to improve glucose tolerance and lower blood glucose levels, positioning it as a promising novel target for T2D.[2][7]

Mechanism of Action & Signaling Pathway

GPR142 primarily couples to the Gαq signaling pathway.[5][6][8] Ligand binding initiates a cascade that is critical for enhancing insulin secretion from β-cells. Recent evidence also suggests a more complex signaling network, including potential Gi coupling and the stimulation of intra-islet glucagon-like peptide-1 (GLP-1) release from adjacent alpha cells, which is required for the full insulinotropic effect.[5][9][10]

GPR142_Signaling_Pathway Agonist Agonist GPR142 GPR142 Agonist->GPR142 Binds Gq Gq GPR142->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca2 ER->Ca2 Releases Vesicle Vesicle Ca2->Vesicle Triggers PKC->Vesicle Promotes

Performance Comparison with Alternative Diabetic Targets

The validation of GPR142 as a therapeutic target requires a direct comparison against current standards of care. The following table summarizes key performance and characteristic metrics of GPR142 agonists relative to GLP-1 Receptor Agonists, SGLT2 Inhibitors, and DPP-4 Inhibitors.

FeatureGPR142 AgonistGLP-1 Receptor Agonist (e.g., Semaglutide)SGLT2 Inhibitor (e.g., Empagliflozin)DPP-4 Inhibitor (e.g., Sitagliptin)
Primary Mechanism Potentiates glucose-dependent insulin secretion (GSIS) from β-cells.[1][4]Mimics incretin hormone; enhances GSIS, suppresses glucagon, slows gastric emptying, promotes satiety.[1][9]Blocks glucose reabsorption in the kidney, leading to urinary glucose excretion.[2][10]Prevents breakdown of endogenous GLP-1 and GIP, enhancing their effects on GSIS and glucagon suppression.[3]
HbA1c Reduction Promising (Phase 1 showed significant post-meal glucose reduction).[7]High (up to 2.1% reduction).[11]Moderate (0.5% - 1.0% reduction).[10]Modest (0.6% - 0.8% reduction).[12]
Hypoglycemia Risk Low (due to glucose-dependency).[1][2]Low (when used as monotherapy).[1]Very Low (insulin-independent mechanism).[13]Low (glucose-dependent mechanism).[5]
Effect on Body Weight Neutral (observed in preclinical studies).[14]Significant Weight Loss.[11]Moderate Weight Loss.[13]Neutral.[5]
Administration Oral.[2]Injectable / Oral.[1]Oral.[10]Oral.[6]
Key Side Effects Increased glucagon (observed in humans).[7][15]Gastrointestinal (nausea, vomiting, diarrhea).[1][9]Genitourinary infections, volume depletion.[2][10]Generally well-tolerated; rare risk of pancreatitis.[12]
Cardiovascular Benefit To be determined.Proven (reduction in major adverse cardiovascular events).[16]Proven (reduction in heart failure hospitalization and CV death).[17]Neutral.

Experimental Validation Workflow

The validation of a novel GPR142 agonist follows a standard preclinical drug discovery cascade, moving from in-vitro target engagement to in-vivo efficacy models.

GPR142_Validation_Workflow cluster_invitro In Vitro / Cellular Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Animal Models s1 High-Throughput Screen (HTS) s2 Gq Signaling Assay (IP-1 Accumulation) s1->s2 Confirm On-Target Activity s3 Selectivity & Safety Panels (Off-target screening) s2->s3 Characterize Lead Compounds s4 GSIS Assay (Isolated Pancreatic Islets) s3->s4 Test in Native System s5 Pharmacokinetics (PK) (Oral Bioavailability) s4->s5 Assess Drug Exposure s6 Efficacy Study (Oral Glucose Tolerance Test - OGTT) s5->s6 Evaluate Acute Efficacy s7 Chronic Dosing Study (e.g., in db/db mice) s6->s7 Determine Long-Term Benefit & Safety

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key assays used to characterize GPR142 agonists.

In Vitro: IP-1 Accumulation Assay (Gαq Signaling)

This assay quantifies the downstream metabolite of the IP3 signaling cascade, providing a robust measure of Gαq-coupled receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common format.[18][19]

  • Objective: To measure the dose-dependent activation of GPR142 by a test compound.

  • Principle: In the presence of lithium chloride (LiCl), which blocks the degradation of inositol monophosphate (IP1), IP1 accumulates in the cell upon Gq activation.[19] The assay is a competitive immunoassay where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody, generating a signal inversely proportional to the amount of IP1 produced.[18]

  • Methodology:

    • Cell Culture: Seed HEK293 cells stably expressing GPR142 into white, 96-well or 384-well plates and culture until confluent.[18]

    • Compound Preparation: Prepare serial dilutions of the GPR142 agonist test compound in stimulation buffer.

    • Cell Stimulation: Remove culture medium and add the test compound dilutions to the cells. Also include a control agonist and vehicle control.

    • Incubation: Incubate the plate for the optimized time (e.g., 60 minutes) at 37°C. This incubation should occur in a buffer containing LiCl.[20]

    • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., IP1-d2 and anti-IP1-cryptate).[20]

    • Final Incubation: Incubate for 1-2 hours at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the ratio of emissions at 665 nm and 620 nm.

    • Analysis: Convert the signal ratio to IP1 concentration using a standard curve. Plot the IP1 concentration against the test compound concentration and fit to a four-parameter logistic equation to determine the EC50.

Ex Vivo: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This assay confirms that the target's activation translates to a functional response in the primary cell type of interest.

  • Objective: To determine if a GPR142 agonist potentiates insulin secretion from pancreatic islets in a glucose-dependent manner.

  • Methodology:

    • Islet Isolation: Isolate pancreatic islets from mice via collagenase digestion of the pancreas followed by density gradient purification.[21][22]

    • Islet Culture: Culture isolated islets overnight in RPMI-1640 medium to allow for recovery.[23]

    • Pre-incubation: Hand-pick islets of similar size into groups (e.g., 3-5 islets per replicate). Pre-incubate the islets in Krebs-Ringer Bicarbonate (KRBH) buffer with low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal secretion state.[23][24]

    • Stimulation: Replace the pre-incubation buffer with KRBH buffer containing various conditions:

      • Low Glucose (2.8 mM) + Vehicle

      • Low Glucose (2.8 mM) + Test Compound

      • High Glucose (e.g., 16.7 mM) + Vehicle

      • High Glucose (16.7 mM) + Test Compound

    • Incubation: Incubate for 60 minutes at 37°C.[24]

    • Supernatant Collection: Carefully collect the supernatant (buffer) from each well.

    • Insulin Quantification: Measure the insulin concentration in the collected supernatant using a commercially available ELISA or RIA kit.

    • Analysis: Compare the amount of insulin secreted under high glucose + compound conditions to high glucose + vehicle to determine the potentiation effect. Confirm lack of effect in low glucose conditions.

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a fundamental in-vivo model to assess a compound's effect on glucose disposal and overall glycemic control.[7]

  • Objective: To evaluate the ability of an orally administered GPR142 agonist to improve glucose tolerance in an animal model.

  • Methodology:

    • Animal Acclimation: Acclimate male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice) to handling.

    • Fasting: Fast the mice for 4-6 hours (or overnight, depending on the specific protocol) with free access to water.[4][25]

    • Baseline Blood Glucose: Take a baseline blood sample (Time = -30 min or 0 min) via tail snip and measure blood glucose with a glucometer.[26]

    • Compound Administration: Administer the GPR142 agonist or vehicle control via oral gavage at a pre-determined time before the glucose challenge (e.g., T = -15 or -30 minutes).[7]

    • Glucose Challenge: At T = 0 minutes, administer a bolus of glucose (e.g., 1-2 g/kg body weight) via oral gavage.[4][26]

    • Blood Glucose Monitoring: Collect blood from the tail at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) and measure glucose levels.[25]

    • Analysis: Plot the blood glucose concentration over time for both vehicle and compound-treated groups. Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion

GPR142 represents a compelling, novel target for the treatment of Type 2 Diabetes. Its β-cell specific expression and glucose-dependent mechanism of action offer a clear rationale for a therapeutic window with a potentially low risk of hypoglycemia. While early clinical data is encouraging, demonstrating proof-of-concept for glucose lowering, the unexpected finding of glucagon stimulation in humans warrants further investigation.[7] Compared to established therapies, GPR142 agonists offer the advantage of oral administration over many injectable GLP-1R agonists and a distinct mechanism from SGLT2 and DPP-4 inhibitors. Continued research, focusing on long-term efficacy, cardiovascular outcomes, and a deeper understanding of its effects on other pancreatic hormones, will be critical in fully validating GPR142's position in the future T2D treatment paradigm.

References

A Head-to-Head Comparison: LY3325656 and DPP-4 Inhibitors in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the quest for novel mechanisms of action that can provide improved glycemic control continues. This guide provides a comparative overview of an investigational agent, LY3325656, a GPR142 agonist, and the established class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While direct head-to-head clinical trial data is not yet available, this comparison is based on published preclinical information for this compound and extensive clinical trial data for DPP-4 inhibitors.

Mechanism of Action: A Tale of Two Pathways

This compound , a novel GPR142 agonist, operates through a distinct signaling pathway. GPR142 is a G-protein coupled receptor predominantly expressed in pancreatic islets.[1][2] Activation of GPR142 by an agonist like this compound is understood to stimulate glucose-dependent insulin secretion.[1][3][4] Preclinical studies suggest this is primarily mediated through the Gq signaling pathway, leading to the formation of inositol triphosphate (IP3) and subsequent enhancement of insulin release in response to elevated glucose levels.[2][4] There is also evidence that GPR142 activation can influence glucagon secretion and the release of incretin hormones like GLP-1 from islet cells.[2][5][6]

DPP-4 inhibitors , on the other hand, exert their effects by preventing the degradation of endogenous incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9][10] The enzyme DPP-4 is responsible for the rapid inactivation of these hormones. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying, all contributing to lower blood glucose levels.[7][8][9][10]

Signaling Pathway Diagrams

GPR142_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (GPR142 Agonist) GPR142 GPR142 This compound->GPR142 Binds to Gq Gq Protein GPR142->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Insulin_Secretion Glucose-Dependent Insulin Secretion IP3->Insulin_Secretion Stimulates

GPR142 Agonist Signaling Pathway

DPP4_Inhibitor_Mechanism Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins Stimulates Release DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme Degraded by Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4_Enzyme Inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose

DPP-4 Inhibitor Mechanism of Action

Comparative Efficacy and Safety Data

Direct comparative clinical trial data between this compound and DPP-4 inhibitors is not available. This compound has been identified as advancing to Phase 1 clinical trials, but no public results have been disclosed.[3] The most recent development update in June 2020 indicated no new reports for its Phase 1 development.[11]

The following tables summarize the established clinical data for commonly prescribed DPP-4 inhibitors.

Table 1: Efficacy of DPP-4 Inhibitors in Type 2 Diabetes (Placebo-Controlled Monotherapy Trials)

ParameterSitagliptinSaxagliptinLinagliptinAlogliptin
Mean Baseline HbA1c ~8.0%~8.0%~8.0%~8.0%
Mean Change in HbA1c from Baseline -0.5% to -0.8%[8]-0.6% to -0.7%[12]-0.5% to -0.7%-0.58%[13]
Placebo-Adjusted HbA1c Reduction ~0.6% to 0.85%[10]~0.5%~0.6%~0.6%[9]
Proportion of Patients Achieving HbA1c <7% ~40-47%[7][10]Data varies by studyData varies by study~45%

Table 2: Safety Profile of DPP-4 Inhibitors

Adverse EventSitagliptinSaxagliptinLinagliptinAlogliptin
Hypoglycemia (as monotherapy) Low risk, similar to placebo[14]Low risk, similar to placeboLow risk, similar to placebo[15]Low risk, similar to placebo
Weight Change Generally weight neutral[7][10]Generally weight neutral[16]Generally weight neutral[15]No weight gain[13]
Common Adverse Events Nasopharyngitis, headache, upper respiratory tract infectionUpper respiratory tract infection, urinary tract infection, headacheNasopharyngitisNasopharyngitis, headache, upper respiratory tract infection
Cardiovascular Safety Generally considered safe; SAVOR-TIMI 53 trial showed a potential increased risk of hospitalization for heart failure with saxagliptin.[17][18]See SitagliptinGenerally considered safeGenerally considered safe

Experimental Protocols: A Look at Clinical Trial Design

The clinical development of DPP-4 inhibitors has involved numerous randomized, double-blind, placebo-controlled trials. Below are generalized experimental protocols representative of pivotal studies for these agents.

Experimental_Workflow Screening Screening Period (2-4 weeks) Inclusion_Criteria Inclusion Criteria: - T2DM Diagnosis - Inadequate Glycemic Control (e.g., HbA1c 7.0-10.0%) - Stable background therapy (if applicable) Screening->Inclusion_Criteria Randomization Randomization (1:1 ratio) Screening->Randomization Treatment_A Treatment Arm A: DPP-4 Inhibitor (e.g., Sitagliptin 100mg QD) Randomization->Treatment_A Treatment_B Treatment Arm B: Placebo Randomization->Treatment_B Treatment_Period Double-Blind Treatment Period (Typically 12-52 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Assessments Efficacy & Safety Assessments: - HbA1c (Primary Endpoint) - Fasting Plasma Glucose - Postprandial Glucose - Adverse Event Monitoring Treatment_Period->Assessments Follow_Up Follow-up Period Treatment_Period->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Generalized DPP-4 Inhibitor Clinical Trial Workflow

Key Methodological Components of DPP-4 Inhibitor Trials:

  • Study Design: Most are multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[13][16][19]

  • Patient Population: Typically includes adults with T2DM who have inadequate glycemic control on diet and exercise alone or on a stable dose of metformin or other background therapies.[19][20][21]

  • Intervention: Once-daily oral administration of the DPP-4 inhibitor at a specified dose (e.g., sitagliptin 100 mg, linagliptin 5 mg, saxagliptin 5 mg, alogliptin 25 mg) compared to a matching placebo.[16][19][22][23][24]

  • Primary Efficacy Endpoint: The primary outcome is typically the change in HbA1c from baseline to a predefined time point (e.g., 12, 24, or 52 weeks).[13][16]

  • Secondary Efficacy Endpoints: These often include the change in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), and the proportion of patients achieving a target HbA1c of less than 7.0%.[20][24]

  • Safety Assessments: Monitoring of adverse events, including the incidence of hypoglycemia, and changes in body weight and other vital signs.[13][16]

Conclusion and Future Outlook

This compound, as a GPR142 agonist, represents a novel therapeutic approach for T2DM by directly stimulating glucose-dependent insulin secretion through a pathway distinct from the incretin system. Preclinical data suggests potential benefits, but the lack of publicly available clinical data makes a definitive comparison with DPP-4 inhibitors premature.

DPP-4 inhibitors are a well-established class of oral antihyperglycemic agents with a proven track record of modest HbA1c reduction, a low risk of hypoglycemia when used as monotherapy, and a generally neutral effect on body weight. They are often used as monotherapy or in combination with other diabetes medications.

The future development and potential clinical data from this compound and other GPR142 agonists will be critical to understanding their place in the T2DM treatment paradigm and how they compare to existing therapies like DPP-4 inhibitors in terms of efficacy, safety, and long-term outcomes. Researchers and clinicians will be keenly awaiting further data to determine the potential advantages of this novel mechanism of action.

References

Comparative Analysis of GPR142 Agonist Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various agonists targeting the G protein-coupled receptor 142 (GPR142), a promising therapeutic target for type 2 diabetes. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the receptor's signaling pathway.

GPR142, a receptor predominantly expressed in pancreatic β-cells, plays a crucial role in stimulating glucose-dependent insulin secretion.[1] Its activation by agonists enhances insulin release, making it an attractive target for the development of novel anti-diabetic drugs with a reduced risk of hypoglycemia.[1][2] This guide focuses on a comparative analysis of the potency of both endogenous and synthetic GPR142 agonists.

GPR142 Agonist Potency: A Tabulated Comparison

The following table summarizes the reported potency (EC50 values) of various GPR142 agonists in key in vitro functional assays. The half-maximal effective concentration (EC50) is a measure of a drug's potency; a lower EC50 value indicates a more potent agonist. The data presented here is derived from studies utilizing inositol monophosphate (IP-1) accumulation and cyclic adenosine monophosphate (cAMP) assays to assess receptor activation.

AgonistAssay TypeSpeciesEC50 (µM)Reference
Endogenous Agonists
L-TryptophanIP-1 AccumulationHuman2.9[3]
L-TryptophancAMP InhibitionHuman0.44[3]
L-PhenylalanineIP-1 AccumulationHuman28[3]
L-PhenylalaninecAMP InhibitionHuman4.8[3]
Synthetic Agonists
Compound A (CpdA)IP-1 AccumulationHuman0.019[3]
Compound A (CpdA)cAMP InhibitionHuman0.005[3]
Compound 1IP-1 AccumulationHuman1.5[1]
Compound 33Inositol Phosphate AssayNot SpecifiedPotent Agonist[2]
C-22Inositol Phosphate AssayNot SpecifiedPotent Agonist[4]

Note: Specific EC50 values for Compound 33 and C-22 in these particular in vitro assays were not publicly available in the reviewed literature; however, they are described as potent agonists.

GPR142 Signaling Pathway

Activation of GPR142 by an agonist initiates a cascade of intracellular events. The receptor is known to couple to both Gq and Gi alpha-subunits of the heterotrimeric G protein.

  • Gq Pathway: Agonist binding to GPR142 triggers the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

  • Gi Pathway: GPR142 activation can also engage the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates this signaling cascade:

GPR142_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_protein G Protein GPR142 GPR142 Gq Gq GPR142->Gq Activates Gi Gi GPR142->Gi Activates Agonist Agonist Agonist->GPR142 Binds PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts from ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Mobilizes ATP ATP Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Insulin Glucose-Dependent Insulin Secretion Ca_cyto->Insulin Potentiates

GPR142 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of GPR142 agonist potency.

Inositol Monophosphate (IP-1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP-1), a downstream product of the Gq signaling pathway, as an indicator of GPR142 activation.

Workflow Diagram:

IP1_Assay_Workflow Start Seed GPR142-expressing cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Add_Agonist Add varying concentrations of GPR142 agonist Incubate1->Add_Agonist Incubate2 Incubate for 1 hour Add_Agonist->Incubate2 Lyse Lyse cells Incubate2->Lyse Add_Reagents Add HTRF detection reagents (IP1-d2 & anti-IP1 cryptate) Lyse->Add_Reagents Incubate3 Incubate for 1 hour at room temperature Add_Reagents->Incubate3 Read Read HTRF signal on a microplate reader Incubate3->Read

IP-1 Accumulation Assay Workflow

Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human GPR142 in 96-well plates at a density of 40,000 to 80,000 cells per well and culture overnight.

  • Agonist Stimulation: The following day, replace the culture medium with a stimulation buffer containing varying concentrations of the GPR142 agonist.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow for IP-1 accumulation.

  • Cell Lysis and Detection: Lyse the cells and add the IP-1 detection reagents, typically utilizing a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence). This involves an IP-1 analog labeled with a fluorescent donor and an anti-IP-1 antibody labeled with a fluorescent acceptor.

  • Signal Measurement: After a further incubation period (e.g., 1 hour at room temperature), measure the HTRF signal using a compatible microplate reader. The signal is inversely proportional to the amount of IP-1 produced by the cells.

  • Data Analysis: Calculate EC50 values from the dose-response curves.

Intracellular Calcium Flux Assay

This assay measures transient increases in intracellular calcium concentration upon GPR142 activation. While the literature suggests that potent GPR142 agonists do not typically induce an acute calcium flux, this assay is crucial for characterizing the full signaling profile of novel compounds.

Methodology:

  • Cell Preparation: Plate GPR142-expressing cells (e.g., CHO-K1 or HEK293) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (4 µM), in a suitable assay buffer (e.g., HBSS). Incubate for 45-60 minutes at 37°C in the dark.[5][6]

  • Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Compound Addition and Signal Detection: Place the plate in a fluorescence microplate reader equipped with an injector. Establish a baseline fluorescence reading (Ex/Em = ~490/525 nm for Fluo-4) for a few seconds.[5] Inject the GPR142 agonist at various concentrations and immediately begin kinetic reading of the fluorescence signal for several minutes to capture any transient calcium response.

  • Controls: Include a positive control, such as ATP or a calcium ionophore like ionomycin, to confirm cell viability and assay performance.[7] A vehicle control (e.g., DMSO) serves as the negative control.

  • Data Analysis: Analyze the kinetic data to determine the peak fluorescence response over baseline for each agonist concentration and calculate EC50 values if a response is observed.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay directly measures the primary physiological function of GPR142 activation in pancreatic β-cells.

Methodology:

  • Islet Isolation: Isolate pancreatic islets from mice.

  • Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C.

  • Stimulation: Transfer the islets to a fresh KRBB containing a high glucose concentration (e.g., 16.7 mM) with or without the GPR142 agonist at various concentrations.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Supernatant Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Determine the fold-increase in insulin secretion in the presence of the agonist compared to the high-glucose control.

References

Navigating the Landscape of Novel Type 2 Diabetes Therapies: A Comparative Analysis of LY3325656

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global search for more effective and safer treatments for type 2 diabetes (T2D) has led to the exploration of novel mechanisms of action. One such target is the G-protein-coupled receptor 142 (GPR142). This guide provides a comprehensive comparison of the first-in-human phase 1 clinical trial results for LY3325656, a GPR142 agonist, with other therapeutic alternatives for T2D. The information is based on publicly available data from the clinical trial NCT03115099, presented at the 79th Annual Scientific Sessions of the American Diabetes Association (ADA) in 2019.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic findings from the single-dose phase 1 study of this compound in healthy volunteers and patients with T2D. It is important to note that detailed statistical analyses beyond what was presented in the publicly available abstract are not available.

Table 1: Pharmacokinetic Profile of this compound in Healthy Volunteers

ParameterValue
Dose Range Tested Up to 1950 mg (single dose)
Median Time to Peak Concentration (Tmax) 4 hours
Half-life (t½) 4.59 hours

Table 2: Pharmacodynamic Effects of this compound in Patients with Type 2 Diabetes

ParameterDoseResult
Glucose-Dependent Insulin Secretion 750-1950 mgIncreased insulin secretion at higher doses
Post-meal Glucose Levels (2-hour AUC) 1950 mg>10% reduction during a mixed meal tolerance test
Post-meal GLP-1 AUC 1950 mgIncreased in some, but not all, patients
Serum Glucagon Levels Not specifiedConsistently increased

Experimental Protocols

The phase 1 study of this compound (NCT03115099) was a multi-part, single-dose trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug.

Study Design:

  • Part 1: Dose Escalation in Healthy Volunteers: A single ascending dose design was used to evaluate the safety and pharmacokinetics of this compound in 24 healthy volunteers. Doses were escalated up to 1950 mg.

  • Part 2: Glucose-Dependent Insulin Secretion (GDIS) Evaluation: A graded glucose infusion was utilized to assess the effect of this compound on GDIS at higher doses (750-1950 mg).

  • Part 3: Crossover Design in Patients with T2D: A 4-period crossover study was conducted in 12 patients with T2D to investigate the glucose-lowering and incretin pharmacology of this compound. The treatment periods consisted of:

    • Placebo

    • This compound (1950 mg)

    • This compound + a DPP-IV inhibitor

    • A GLP-1 receptor agonist

Key Methodologies:

  • Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration to determine the concentration of this compound and its metabolites.

  • Pharmacodynamic Assessments:

    • Graded Glucose Infusion: This technique involves intravenously infusing glucose at increasing rates to assess the pancreatic beta-cell response under controlled hyperglycemic conditions.

    • Mixed Meal Tolerance Test (MMTT): This test evaluates postprandial glucose and hormone responses to a standardized meal, providing insights into the drug's effect on glucose metabolism in a more physiological setting.

    • Hormone Measurements: Serum levels of insulin, glucagon, GLP-1, and GIP were measured to understand the incretin and counter-regulatory hormone response to this compound.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and study design, the following diagrams have been generated using the DOT language.

GPR142_Signaling_Pathway cluster_cell Pancreatic Beta-Cell This compound This compound (GPR142 Agonist) GPR142 GPR142 This compound->GPR142 Gq Gq Protein GPR142->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Insulin_secretion Glucose-Dependent Insulin Secretion DAG->Insulin_secretion Ca2_release->Insulin_secretion

Caption: GPR142 signaling pathway in pancreatic beta-cells.

Experimental_Workflow cluster_part1 Part 1: Healthy Volunteers (n=24) cluster_part2 Part 2: Healthy Volunteers cluster_part3 Part 3: T2D Patients (n=12) SAD Single Ascending Dose (up to 1950 mg) PK_Safety1 Pharmacokinetics & Safety Assessment SAD->PK_Safety1 GGI Graded Glucose Infusion (750-1950 mg) GDIS GDIS Assessment GGI->GDIS Crossover 4-Period Crossover Design Treatments Placebo This compound (1950mg) LY + DPP-IVi GLP-1RA Crossover->Treatments MMTT Mixed Meal Tolerance Test Treatments->MMTT PD_Safety Pharmacodynamics & Safety Assessment MMTT->PD_Safety

Caption: Phase 1 clinical trial workflow for this compound.

Comparison with Other Type 2 Diabetes Therapies

This compound, as a GPR142 agonist, represents a novel mechanism of action for the treatment of T2D. The following table provides a high-level comparison with established classes of oral and injectable anti-diabetic drugs.

Table 3: Comparison of this compound with Other T2D Therapeutic Classes

Therapeutic ClassMechanism of ActionPrimary EfficacyKey Side Effects
GPR142 Agonist (this compound) Stimulates glucose-dependent insulin secretion from pancreatic beta-cells.Moderate glucose lowering.Generally well-tolerated in Phase 1.
Biguanides (e.g., Metformin) Decreases hepatic glucose production and increases insulin sensitivity.High glucose lowering.GI side effects, lactic acidosis (rare).
Sulfonylureas (e.g., Glipizide) Stimulates insulin secretion regardless of glucose levels.High glucose lowering.Hypoglycemia, weight gain.
DPP-4 Inhibitors (e.g., Sitagliptin) Increases incretin levels (GLP-1, GIP), leading to glucose-dependent insulin secretion and reduced glucagon.Moderate glucose lowering.Generally well-tolerated, potential for pancreatitis.
SGLT2 Inhibitors (e.g., Empagliflozin) Blocks glucose reabsorption in the kidneys, increasing urinary glucose excretion.Moderate glucose lowering, cardiovascular and renal benefits.Genital yeast infections, urinary tract infections.
GLP-1 Receptor Agonists (e.g., Liraglutide) Mimics the action of GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon, slowing gastric emptying, and promoting satiety.High glucose lowering, weight loss, cardiovascular benefits.GI side effects (nausea, vomiting).

Conclusion

The phase 1 clinical trial of this compound demonstrated that this novel GPR142 agonist was well-tolerated and exhibited promising pharmacodynamic effects, including glucose-dependent insulin secretion and a reduction in post-meal glucose levels in patients with type 2 diabetes. The observed increase in glucagon secretion is a notable finding that warrants further investigation.

Compared to existing therapies, this compound offers a new mechanism of action that could potentially be used in combination with other agents. However, the lack of publicly available detailed quantitative data from the phase 1 trial and the absence of information on its long-term efficacy and safety make it difficult to definitively position it within the current T2D treatment landscape. Further clinical development and data disclosure will be crucial to fully understand the therapeutic potential of GPR142 agonists like this compound. Researchers and drug development professionals should monitor for future publications and presentations related to this compound and other GPR142 agonists to stay abreast of this emerging area of diabetes research.

A Comparative Guide to Insulin Secretion Mechanisms: LY3325656 vs. Sulfonylureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insulinotropic mechanisms of the novel GPR142 agonist, LY3325656, and the established class of insulin secretagogues, sulfonylureas. While direct head-to-head clinical trial data comparing this compound and sulfonylureas on insulin secretion is not yet publicly available, this guide synthesizes preclinical and mechanistic data to highlight their distinct modes of action on pancreatic β-cells.

Executive Summary

FeatureThis compoundSulfonylureas (e.g., Glibenclamide, Glimepiride)
Target G protein-coupled receptor 142 (GPR142)ATP-sensitive potassium (KATP) channel (SUR1 subunit)
Mechanism of Action Activates Gq-protein signaling cascade, potentiating glucose-stimulated insulin secretion.Directly binds to and inhibits the SUR1 subunit of the KATP channel, leading to channel closure.
Glucose Dependency Strictly glucose-dependent; enhances insulin secretion only in the presence of elevated glucose.[1][2]Largely glucose-independent; can stimulate insulin secretion even at low glucose concentrations.[1]
Signaling Pathway Gq → Phospholipase C (PLC) → IP3 & DAG → Increased intracellular Ca2+ and PKC activation.[1]KATP channel closure → Membrane depolarization → Opening of voltage-gated Ca2+ channels → Ca2+ influx.
Risk of Hypoglycemia Lower theoretical risk due to glucose-dependency.[2][3]A known side effect, particularly in the absence of carbohydrate intake.[1]

Signaling Pathways and Mechanisms of Action

The fundamental difference in the mechanism of this compound and sulfonylureas lies in their distinct molecular targets and the subsequent signaling cascades they trigger within the pancreatic β-cell.

This compound: A GPR142 Agonist

This compound acts as a selective agonist for GPR142, a G protein-coupled receptor expressed on pancreatic β-cells.[4] Its mechanism for potentiating insulin secretion is entirely dependent on ambient glucose levels.[1][2] In the presence of elevated glucose, which initiates the primary insulin secretion pathway, this compound enhances this response through the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, further augmenting the calcium signal initiated by glucose metabolism, while DAG activates protein kinase C (PKC). This dual action potentiates the exocytosis of insulin-containing granules.

LY3325656_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR142 GPR142 This compound->GPR142 Binds Gq Gq GPR142->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER PKC PKC Activation DAG->PKC Insulin_Exocytosis Potentiated Insulin Exocytosis Ca_ER->Insulin_Exocytosis PKC->Insulin_Exocytosis

Caption: this compound Signaling Pathway
Sulfonylureas: KATP Channel Blockers

Sulfonylureas exert their insulinotropic effect by directly binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This binding event triggers the closure of the KATP channel, independent of intracellular ATP levels. The closure of these channels reduces potassium efflux, leading to depolarization of the β-cell membrane. This depolarization, in turn, activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin granules. A key characteristic of this mechanism is its ability to stimulate insulin secretion even at low blood glucose levels, which underlies the risk of hypoglycemia associated with this class of drugs.[1]

Sulfonylurea_Signaling_Pathway cluster_extracellular_SU Extracellular cluster_membrane_SU Plasma Membrane cluster_intracellular_SU Intracellular Sulfonylurea Sulfonylurea KATP_Channel KATP Channel (SUR1/Kir6.2) Sulfonylurea->KATP_Channel Binds & Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx Membrane_Depolarization->VGCC Opens Insulin_Exocytosis_SU Insulin Exocytosis Ca_Influx->Insulin_Exocytosis_SU Triggers

Caption: Sulfonylurea Signaling Pathway

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize and compare the effects of insulin secretagogues like this compound and sulfonylureas.

Pancreatic Islet Perifusion Assay for Dynamic Insulin Secretion

This assay allows for the real-time measurement of insulin secretion from isolated pancreatic islets in response to various stimuli.

Perifusion_Workflow Islet_Isolation 1. Islet Isolation (e.g., from mouse or human pancreas) Islet_Culture 2. Islet Culture (Overnight recovery) Islet_Isolation->Islet_Culture Perifusion_Setup 3. Load Islets into Perifusion Chamber Islet_Culture->Perifusion_Setup Equilibration 4. Equilibration (Low glucose buffer) Perifusion_Setup->Equilibration Stimulation 5. Stimulation Phase (Sequential addition of high glucose, This compound, or sulfonylurea) Equilibration->Stimulation Fraction_Collection 6. Fraction Collection (Collect perifusate at regular intervals) Stimulation->Fraction_Collection Insulin_Quantification 7. Insulin Quantification (ELISA or RIA) Fraction_Collection->Insulin_Quantification Data_Analysis 8. Data Analysis (Insulin secretion profile over time) Insulin_Quantification->Data_Analysis

References

Comparative Analysis of the Receptor Cross-Reactivity Profile of LY3325656

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected cross-reactivity profile of LY3325656, a potent and selective G protein-coupled receptor 142 (GPR142) agonist, against a panel of other receptors, ion channels, and enzymes. While specific proprietary data for this compound's interactions with a broad safety panel is not publicly available, this document outlines the typical selectivity screening process for a clinical candidate and presents a representative profile based on standard industry practices.

This compound has been identified as a first-in-class GPR142 agonist that progressed to Phase 1 clinical trials for the treatment of Type 2 diabetes.[1] GPR142 is a G protein-coupled receptor primarily expressed in pancreatic β-cells, and its activation leads to glucose-dependent insulin secretion.[1]

Understanding Off-Target Interactions

In drug development, assessing the selectivity of a compound is crucial to predict potential adverse effects. Off-target binding occurs when a drug interacts with unintended proteins, which can lead to undesired pharmacological effects. Comprehensive in vitro screening against a panel of common off-targets is a standard procedure before a compound advances to clinical trials. A common screening panel used in the pharmaceutical industry is the SafetyScreen44™ panel by Eurofins Discovery, which assesses activity at 44 different receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[2][3][4]

Expected Selectivity Profile of a GPR142 Agonist

A highly selective compound will show potent activity at its primary target (GPR142) with minimal or no significant activity at other targets at therapeutically relevant concentrations. For a compound like this compound, it is anticipated that screening at a concentration of 10 µM against a safety panel would show minimal inhibition (typically <50%) of binding or activity for the vast majority of targets.

The following table represents a hypothetical but representative outcome for a selective compound like this compound when tested against a standard safety panel.

Table 1: Representative Cross-Reactivity Data for a Selective GPR142 Agonist

Target ClassRepresentative Targets ScreenedExpected % Inhibition at 10 µM
GPCRs Adrenergic (α1, α2, β1, β2), Dopaminergic (D1, D2), Serotonergic (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Histaminergic (H1, H2), Opioid (µ, δ, κ)< 50%
Ion Channels hERG, Nav1.5, Cav1.2, KCNQ1/mink< 50%
Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)< 50%
Enzymes Cyclooxygenase (COX-1, COX-2), Phosphodiesterases (PDEs)< 50%

Note: This table is illustrative and not based on publicly available data for this compound. The values represent the desired profile for a selective compound.

GPR142 Signaling Pathway

Activation of GPR142 by an agonist like this compound initiates a signaling cascade that results in glucose-stimulated insulin secretion. The receptor is known to couple to Gq and can also activate Gi signaling pathways.

GPR142_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR142 GPR142 This compound->GPR142 binds Gq Gq GPR142->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Insulin_Secretion Insulin Secretion PKC->Insulin_Secretion potentiates Ca_release->Insulin_Secretion stimulates

Caption: GPR142 signaling pathway initiated by an agonist.

Experimental Protocols

The assessment of a compound's cross-reactivity is typically performed using a panel of in vitro assays. A common and robust method for evaluating interactions with GPCRs is the competitive radioligand binding assay.

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the general steps for determining the affinity of a test compound for a specific receptor.

  • Preparation of Cell Membranes:

    • Cells stably expressing the receptor of interest are cultured and harvested.

    • The cells are lysed, and the cell membranes are isolated by centrifugation.

    • The protein concentration of the membrane preparation is determined.

  • Assay Setup:

    • The assay is performed in a 96-well plate.

    • Each well contains the cell membrane preparation, a specific radioligand for the receptor, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation:

    • The plate is incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each specific receptor.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Detection:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Target Receptor Start->Prepare_Membranes Assay_Setup Set up 96-well Plate: - Membranes - Radioligand - Test Compound (or controls) Prepare_Membranes->Assay_Setup Incubate Incubate to Reach Equilibrium Assay_Setup->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Wash Wash Filters Filter->Wash Measure_Radioactivity Measure Radioactivity Wash->Measure_Radioactivity Analyze_Data Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While the precise cross-reactivity profile of this compound is proprietary, the standard drug discovery process necessitates a thorough evaluation of off-target activities. A selective GPR142 agonist like this compound is expected to exhibit high potency for its target receptor with minimal interaction with a broad range of other receptors, ion channels, and enzymes. This high degree of selectivity is a key factor in minimizing the potential for adverse drug reactions and is a critical step in the development of a safe and effective therapeutic agent. Further disclosure of preclinical safety data from the manufacturer would be required for a definitive comparative analysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of LY3325656

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for the proper disposal of LY3325656, a novel GPR142 agonist used in pre-clinical and Phase 1 clinical trials for the treatment of Type 2 diabetes.[1][2] Adherence to these procedures is vital for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Note: As no specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is publicly available, the following guidelines are based on general best practices for the disposal of research-grade chemical compounds. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific protocols and requirements.

I. Guiding Principles for Chemical Waste Management

All materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and other labware, must be treated as hazardous chemical waste. Under no circumstances should this waste be disposed of in the general trash or poured down the drain. The primary route for disposal is through your institution's designated hazardous waste management program.

II. Personal Protective Equipment (PPE) While Handling Waste

Before handling any waste materials, ensure you are wearing the appropriate personal protective equipment to minimize exposure.

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact with chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills.

III. Step-by-Step Disposal Protocol

The following is a generalized, step-by-step protocol for the safe disposal of this compound.

Step 1: Waste Segregation

  • Solid Waste: Collect solid this compound waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound, such as unused solutions or the first rinse of contaminated glassware, in a separate, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix incompatible wastes.[3]

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Waste Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics (e.g., "Toxic"). Include the accumulation start date.

Step 3: Storage of Waste

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are kept closed except when adding waste.[3]

  • Use secondary containment for all liquid waste containers to prevent spills.[3]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not allow hazardous waste to accumulate in the laboratory for an extended period.[3]

IV. Quantitative Waste Logging

For accurate tracking and regulatory compliance, all generated this compound waste must be quantified. Use a log to record waste generation prior to its collection.

Waste IDGeneration DatePhysical State (Solid/Liquid)Composition of WasteQuantity (grams or mL)Generating ResearcherEHS Pickup Request Date
This compound-W-2025-0012025-10-27Liquid5 mg this compound in 50 mL DMSO50 mLDr. J. Doe2025-10-28
This compound-W-2025-0022025-10-27SolidContaminated gloves and wipes250 gDr. J. Doe2025-10-28

V. Emergency Procedures for Spills

In the event of a spill, immediately alert personnel in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Isolate: Cordon off the spill area.

  • Protect: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain: Use a chemical spill kit to absorb and contain the spill.

  • Clean: Collect the contaminated absorbent material and place it in a sealed hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

VI. Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound.

A Start: Generation of this compound Waste BB BB A->BB B Wear Appropriate PPE C Segregate Waste (Solid, Liquid, Sharps) D Label Waste Containers ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated, Secure Area with Secondary Containment D->E F Log Waste in Tracking Sheet E->F G Contact EHS for Pickup F->G H End: Waste Collected by EHS G->H BB->C

Figure 1. General workflow for the disposal of this compound waste.

References

Navigating the Safe Handling of LY3325656: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

When handling novel research compounds like LY3325656, a GPR142 agonist developed for the treatment of Type 2 diabetes, ensuring the safety of laboratory personnel is paramount.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for handling potent, non-volatile small molecules in a research setting provide a strong framework for safe operational and disposal procedures. This guide offers procedural, step-by-step guidance to directly address key operational questions.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks when handling compounds like this compound. The following table summarizes the recommended PPE based on general laboratory safety protocols for hazardous chemicals.

Body PartRecommended PPERationale
Eyes Safety glasses with side shields or splash gogglesProtects against accidental splashes and airborne particles.
Hands Nitrile or other chemically resistant gloves (double-gloving recommended)Prevents dermal absorption, a primary route of exposure for many small molecules.
Body A dedicated lab coat, worn fully buttonedProtects skin and personal clothing from contamination.
Respiratory A properly fitted N95 respirator or higher, especially when handling powders or creating aerosolsMinimizes the risk of inhalation, another significant route of exposure.
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that every stage of handling this compound is conducted with safety as the priority.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE before opening the package in a designated containment area, such as a chemical fume hood.

  • Verify the contents against the shipping documents.

2. Preparation of Solutions:

  • All weighing of the solid compound and preparation of solutions must be performed in a chemical fume hood to minimize inhalation exposure.

  • Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Ensure all containers are clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.

3. Handling and Storage:

  • Always handle solutions of this compound with gloves and eye protection.

  • Store the compound in a secure, well-ventilated, and clearly designated area, away from incompatible materials.

  • Access to the compound should be restricted to authorized personnel.

4. Spills and Decontamination:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Wearing appropriate PPE, contain the spill using an appropriate absorbent material.

  • Decontaminate the area with a suitable cleaning agent. All materials used for cleanup should be treated as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines the logical progression of steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving & Inspection Unpacking Unpacking in Fume Hood Receiving->Unpacking Proceed if package intact Weighing Weighing & Solubilization Unpacking->Weighing Labeling Labeling & Storage Weighing->Labeling Handling Handling of Solutions Labeling->Handling Experiment In Vitro / In Vivo Experiment Handling->Experiment Decontamination Decontamination of Work Surfaces Experiment->Decontamination Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Waste_Disposal Hazardous Waste Disposal Waste_Segregation->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable labware, and cleaning materials, must be segregated into a clearly labeled hazardous waste container.[3][4]

  • Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.[5] Do not dispose of this waste down the drain.

  • Solid Waste: Solid waste, such as contaminated gloves and weighing boats, should be placed in a sealed bag within the hazardous waste container.

  • Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[3][4] This typically involves arranging for pickup by a certified hazardous waste disposal service.

Disclaimer: The information provided here is based on general laboratory safety principles for handling potent research compounds. In the absence of a specific Safety Data Sheet for this compound, it is imperative that a thorough risk assessment is conducted by qualified personnel before any handling of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
LY3325656
Reactant of Route 2
Reactant of Route 2
LY3325656

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.